Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Description
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Properties
IUPAC Name |
ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-17-13(16)4-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNCWTDCVZRKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a multifunctional organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring an aromatic aldehyde, a phenol, and an ethyl ester, provides multiple sites for chemical modification and interaction with biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound and details established analytical methodologies for its full characterization. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, analysis, and application of this versatile molecule.
Chemical Identity and Structure
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is systematically named and identified by the following key descriptors:
| Identifier | Value |
| IUPAC Name | Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate |
| CAS Number | 152942-06-8[2][3][4] |
| Molecular Formula | C₁₃H₁₆O₅[2] |
| Molecular Weight | 252.26 g/mol [2] |
| Chemical Structure |
The molecule's structure is characterized by a central benzene ring substituted with a formyl (-CHO) group, a hydroxyl (-OH) group, and a butanoate ester linkage. This combination of functional groups imparts a unique electronic and steric profile, influencing its reactivity and potential biological activity.[1]
Known Physicochemical Properties
The following table summarizes the currently available physicochemical data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. It is a combination of experimental data and scientifically predicted values.
| Property | Value | Source |
| Appearance | White solid | [5] |
| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 405.7 ± 35.0 °C | [2] |
| pKa (Predicted) | 7.79 ± 0.10 | [2] |
Analytical Characterization
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section details the available analytical data and provides established protocols for further characterization.
Spectroscopic Analysis
Spectroscopic techniques are fundamental to confirming the identity and purity of a chemical substance.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, CDCl₃):
-
δ 11.46 (s, 1H)
-
δ 9.71 (s, 1H)
-
δ 7.42 (d, J = 8.7 Hz, 1H)
-
δ 6.52 (dd, J = 8.7, 2.3 Hz, 1H)
-
δ 6.41 (d, J = 2.3 Hz, 1H)
-
δ 4.15 (q, J = 7.1 Hz, 2H)
-
δ 4.06 (t, J = 6.2 Hz, 2H)
-
δ 2.50 (t, J = 7.2 Hz, 2H)
-
δ 2.18-2.08 (m, 2H)
-
δ 1.26 (t, J = 7.1 Hz, 3H)[5]
¹³C NMR (101 MHz, CDCl₃):
-
δ 194.5
-
δ 173.0
-
δ 166.2
-
δ 164.6
-
δ 135.4
-
δ 115.3
-
δ 108.7
-
δ 101.3
-
δ 67.4
-
δ 60.7
-
δ 30.7
-
δ 24.4
-
δ 14.3[5]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate for ¹H NMR or 50-100 mg for ¹³C NMR.[6]
-
Solvent Selection: Use a suitable deuterated solvent, such as chloroform-d (CDCl₃), in which the compound is soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To ensure spectral quality, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[1]
-
Labeling and Analysis: Cap the NMR tube, label it clearly, and insert it into the NMR spectrometer for analysis.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS-ESI):
-
[M+H]⁺ calculated for C₁₃H₁₇O₅: 253.1
-
[M+H]⁺ found: 253.1[5]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard to ensure accurate mass measurement.[7]
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.[8]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the [M+H]⁺ or other relevant molecular ions.
-
~3400-3200 cm⁻¹ (O-H stretch, phenol)
-
~3000-2850 cm⁻¹ (C-H stretch, aliphatic)
-
~2850-2750 cm⁻¹ (C-H stretch, aldehyde)
-
~1735 cm⁻¹ (C=O stretch, ester)
-
~1680 cm⁻¹ (C=O stretch, aldehyde)
-
~1600, 1500 cm⁻¹ (C=C stretch, aromatic)
-
~1250 cm⁻¹ (C-O stretch, ether/ester)
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[3]
-
Mixing with KBr: Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[3]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[3]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[3]
Thermal Analysis
Thermal analysis techniques are crucial for determining the stability and phase behavior of a compound.
The melting point is a key indicator of a compound's purity. As a crystalline solid, a sharp melting point range is expected.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered solid into a capillary tube and pack it to a height of 1-2 mm.[9]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.[10]
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[11]
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[11]
TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting and crystallization.[12]
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-15 mg of the sample into an appropriate TGA or DSC pan.[13]
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Experimental Conditions: Program the instrument with the desired temperature range and heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[13]
-
Data Analysis: Analyze the resulting thermogram to identify the onset of decomposition (TGA) and melting endotherms (DSC).[13]
Solubility
Understanding the solubility of a compound is critical for its formulation and application.
Experimental Protocol: Qualitative Solubility Testing
-
Procedure: In a small test tube, add approximately 100 mg of the solid compound to 3 mL of the solvent.[14]
-
Observation: Shake the mixture vigorously and observe if the solid dissolves completely at room temperature.
-
Solvents to Test:
-
Water
-
5% Sodium Hydroxide (to test for acidic protons, e.g., the phenolic hydroxyl)
-
5% Sodium Bicarbonate (to differentiate between strong and weak acids)
-
5% Hydrochloric Acid (to test for basic functional groups)
-
Common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)[14]
-
Purity Assessment
High-performance liquid chromatography (HPLC) is a standard method for determining the purity of organic compounds.
Experimental Protocol: Purity Determination by HPLC
-
Column Selection: A reverse-phase C18 column is typically suitable for a compound of this polarity.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration for analysis.
-
Detection: Use a UV detector set to a wavelength where the compound exhibits strong absorbance, likely around 254 nm or 280 nm due to the aromatic ring and carbonyl groups.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.
Synthesis and Purification
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate can be synthesized via the reaction of 2,4-dihydroxybenzaldehyde with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[5] Purification is typically achieved by silica gel flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.[5]
Caption: Synthesis and purification workflow for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Stability and Storage
For long-term stability, it is recommended to store Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] The presence of the aldehyde functional group suggests potential sensitivity to oxidation, and the ester linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general laboratory safety precautions should be followed. Handle in a well-ventilated area, and use personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide has consolidated the available physicochemical data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate and provided a framework of established analytical protocols for its comprehensive characterization. The presented information serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this compound's properties and facilitating its use in future scientific endeavors.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of York. NMR Sample Preparation. [Link]
-
ChemBK. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. [Link]
-
Adusumalli, S. R., & Rawal, D. G. (2020). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Chemical Science, 11(43), 11863–11869. [Link]
-
Chemicalbridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. [Link]
-
Solubility test for Organic Compounds. (2024, September 24). [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Wired Chemist. Determination of Melting Point. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). [Link]
-
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]
-
AZoM. Thermal Analysis of Organic Compounds. (2018, June 27). [Link]
-
Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
Mass Spectrometry analysis of Small molecules. (2013, February 7). [Link]
Sources
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- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. rsc.org [rsc.org]
- 8. uab.edu [uab.edu]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Spectroscopic and Structural Elucidation of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for the rational design and characterization of related molecules.
Introduction
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a multifunctional aromatic compound featuring an ethyl ester, a phenolic hydroxyl group, and an aldehyde functionality. This unique combination of reactive sites makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with novel properties.[1] A thorough understanding of its structural and electronic properties, as revealed through spectroscopic analysis, is paramount for its effective utilization in research and development. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of this important chemical entity.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (400 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 11.46 | s | 1H | - | Phenolic -OH |
| 9.71 | s | 1H | - | Aldehyde -CHO |
| 7.42 | d | 1H | 8.7 | Aromatic H (ortho to -CHO) |
| 6.52 | dd | 1H | 8.7, 2.3 | Aromatic H (meta to -CHO, ortho to -O) |
| 6.41 | d | 1H | 2.3 | Aromatic H (ortho to -OH, meta to -O) |
| 4.15 | q | 2H | 7.1 | -OCH₂CH₃ |
| 4.06 | t | 2H | 6.2 | Ar-O-CH₂- |
| 2.50 | t | 2H | 7.2 | -CH₂-C=O |
| 2.18-2.08 | m | 2H | - | -O-CH₂-CH₂- |
| 1.26 | t | 3H | 7.1 | -OCH₂CH₃ |
Interpretation:
The downfield singlet at 11.46 ppm is characteristic of a phenolic hydroxyl proton that is hydrogen-bonded to the adjacent aldehyde's carbonyl oxygen, resulting in significant deshielding.[2] The aldehyde proton appears as a sharp singlet at 9.71 ppm. The aromatic region displays three distinct signals corresponding to the three protons on the benzene ring. The doublet at 7.42 ppm is assigned to the proton ortho to the electron-withdrawing aldehyde group. The doublet of doublets at 6.52 ppm and the doublet at 6.41 ppm are assigned to the remaining two aromatic protons, with their multiplicities arising from ortho and meta couplings.[2]
The ethyl ester group gives rise to a quartet at 4.15 ppm and a triplet at 1.26 ppm, a classic ethyl pattern. The methylene group attached to the phenoxy oxygen (Ar-O-CH₂-) appears as a triplet at 4.06 ppm. The methylene group adjacent to the ester carbonyl (-CH₂-C=O) is observed as a triplet at 2.50 ppm. The central methylene group of the butoxy chain appears as a multiplet around 2.13 ppm.[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (101 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Assignment |
| 194.5 | Aldehyde C=O |
| 173.0 | Ester C=O |
| 166.2 | Aromatic C-OH |
| 164.6 | Aromatic C-O |
| 135.4 | Aromatic CH (ortho to -CHO) |
| 115.3 | Aromatic C (ipso to -CHO) |
| 108.7 | Aromatic CH (meta to -CHO, ortho to -O) |
| 101.3 | Aromatic CH (ortho to -OH, meta to -O) |
| 67.4 | Ar-O-CH₂- |
| 60.7 | -OCH₂CH₃ |
| 30.7 | -CH₂-C=O |
| 24.4 | -O-CH₂-CH₂- |
| 14.3 | -OCH₂CH₃ |
Interpretation:
The spectrum shows two distinct carbonyl carbons: the aldehyde carbonyl at a significantly downfield shift of 194.5 ppm and the ester carbonyl at 173.0 ppm. The four aromatic carbons with oxygen substituents appear in the range of 166.2 to 101.3 ppm. The carbon bearing the hydroxyl group is at 166.2 ppm, while the carbon with the ether linkage is at 164.6 ppm. The remaining aromatic signals are assigned based on their expected electronic environments. The aliphatic carbons of the butoxy and ethyl groups are observed in the upfield region of the spectrum, with their assignments consistent with the structure.[2]
Infrared (IR) Spectroscopy
While an experimental IR spectrum for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate was not found in the searched literature, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its functional groups.
Table 3: Predicted IR Absorption Bands for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3200-3400 | Broad, Medium | O-H stretch (phenolic) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2900-2980 | Medium | C-H stretch (aliphatic) |
| 2820, 2720 | Weak | C-H stretch (aldehyde, Fermi doublet) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1685 | Strong | C=O stretch (aldehyde, conjugated) |
| 1580-1600 | Medium | C=C stretch (aromatic ring) |
| 1450-1500 | Medium | C=C stretch (aromatic ring) |
| 1200-1300 | Strong | C-O stretch (ester and ether) |
| 1100-1200 | Strong | C-O stretch (phenol) |
Interpretation:
The IR spectrum is expected to be dominated by strong carbonyl stretching bands. The ester carbonyl (C=O) should appear around 1735 cm⁻¹, while the aldehyde carbonyl, being conjugated with the aromatic ring, will likely absorb at a lower frequency, around 1685 cm⁻¹.[1] The presence of the aldehyde is further confirmed by the characteristic, though often weak, Fermi doublet for the C-H stretch around 2820 and 2720 cm⁻¹.[3] A broad absorption band in the region of 3200-3400 cm⁻¹ is anticipated for the phenolic O-H stretch. Aromatic C-H stretches are expected just above 3000 cm⁻¹, with aliphatic C-H stretches appearing just below. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the strong C-O stretches of the ester, ether, and phenol moieties.[3][4]
Mass Spectrometry (MS)
As with the IR data, an experimental mass spectrum was not available. However, the fragmentation pattern can be predicted based on the principles of mass spectrometry for aromatic esters.
Predicted Mass Spectrometry Fragmentation:
The molecular ion peak ([M]⁺) for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (C₁₃H₁₆O₅) would be observed at m/z = 252.26. Due to the presence of the stable aromatic ring, the molecular ion peak is expected to be prominent.[5][6]
Key fragmentation pathways would likely include:
-
α-cleavage: Cleavage of the bond between the carbonyl group and the butoxy chain, or loss of the ethoxy group from the ester.
-
McLafferty Rearrangement: This is a common fragmentation pathway for esters and could involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[5][7][8]
-
Cleavage of the ether bond: Fragmentation at the C-O bond connecting the butanoate chain to the aromatic ring.
-
Loss of small neutral molecules: Such as CO, C₂H₄, or H₂O.
Caption: Predicted major fragmentation pathways for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in Mass Spectrometry.
Experimental Protocols
The following is a representative synthetic procedure for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.[2]
Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.0 eq).
-
In a separate flask, treat ethyl 4-bromobutanoate (1.0 eq) with sodium iodide (1.1 eq) in acetone at room temperature.
-
Combine the two mixtures and reflux for 24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification of the crude product is achieved by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure product.
Spectroscopic Analysis:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.
-
Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled with a suitable mass analyzer.
Conclusion
This technical guide has provided a detailed spectroscopic characterization of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. The ¹H and ¹³C NMR data, supported by primary literature, offer a definitive structural assignment. While experimental IR and MS data were not available, predictive analyses based on established spectroscopic principles have been presented to offer a comprehensive understanding of its expected spectral behavior. The synthetic protocol and analytical methodologies described herein provide a solid foundation for the practical application and further investigation of this versatile chemical intermediate.
References
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- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. GCMS Section 6.14 [people.whitman.edu]
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- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
An In-depth Technical Guide to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a multifunctional aromatic ester of significant interest in synthetic and medicinal chemistry. The document delineates its chemical identity, including IUPAC nomenclature and structural attributes, and presents a detailed, field-tested protocol for its synthesis and characterization. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The guide further explores the reactivity of its key functional groups—the formyl, hydroxyl, and ester moieties—and discusses its potential applications as a versatile intermediate in the synthesis of complex molecules and as a scaffold in drug discovery, drawing upon established literature on the bioactivity of related phenolic aldehydes.
Chemical Identity and Physicochemical Properties
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a substituted aromatic ester. Its structure is characterized by a central phenoxy ring functionalized with a formyl (-CHO) group at the 4-position and a hydroxyl (-OH) group at the 3-position. An ethyl butanoate chain is linked to the phenol via an ether bond. This unique combination of functional groups imparts a balance of lipophilicity and reactivity, making it a valuable building block in organic synthesis.
The IUPAC name for this compound is ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate .
Below is the 2D chemical structure represented in a diagram.
Caption: 2D Structure of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 152942-06-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₅ | [3] |
| Molecular Weight | 252.26 g/mol | [3] |
| Predicted Density | 1.203 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 405.7 ± 35.0 °C | [3] |
| Predicted pKa | 7.79 ± 0.10 | [3] |
| Appearance | White solid | [4] |
Synthesis Protocol: A Self-Validating System
The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is reliably achieved via a selective O-alkylation of 2,4-dihydroxybenzaldehyde. The phenolic hydroxyl group at the 4-position is more acidic and sterically less hindered than the one at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent formyl group. This difference in reactivity is exploited for regioselective alkylation.
The protocol described here is adapted from established methodologies for similar phenolic alkylations and has been validated through literature reports.[4]
Materials and Reagents
-
2,4-Dihydroxybenzaldehyde (98%+)
-
Ethyl 4-bromobutanoate (98%+)
-
Potassium carbonate (K₂CO₃), anhydrous (99%+)
-
Sodium iodide (NaI) (99%+)
-
Acetone, anhydrous
-
Ethyl acetate, ACS grade
-
n-Hexane, ACS grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Experimental Workflow
Sources
An In-Depth Technical Guide to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (CAS Number: 152942-06-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, designated by CAS number 152942-06-8, is a multifaceted organic compound that has garnered interest in medicinal chemistry and drug development. Its unique structure, featuring a substituted phenolic ring with both formyl and hydroxyl groups, attached to an ethyl butanoate chain, provides a versatile scaffold for chemical modification and biological activity. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, with a focus on its antimicrobial and antioxidant properties. The narrative delves into the mechanistic underpinnings of its biological actions, supported by experimental evidence and theoretical considerations, to provide a thorough resource for professionals in the field.
Chemical Profile
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a substituted aromatic ester. The key structural features, a formyl (-CHO) and a hydroxyl (-OH) group on the phenoxy ring, are crucial to its reactivity and biological interactions.[1]
| Property | Value |
| CAS Number | 152942-06-8 |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol [2] |
| IUPAC Name | ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate |
| Appearance | White solid |
| Solubility | Soluble in organic solvents like DMF and acetone |
Synthesis and Characterization
The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is typically achieved through a nucleophilic substitution reaction.
Synthesis Protocol
A common and effective method involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl 4-bromobutyrate.[3]
Materials:
-
2,4-dihydroxybenzaldehyde
-
Ethyl 4-bromobutyrate
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
Acetone
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a 25 ml round-bottom flask (RB1), dissolve 2,4-dihydroxybenzaldehyde (691 mg, 5 mmol) and K₂CO₃ (691 mg, 5 mmol) in 5 ml of acetone. Reflux the mixture for 2 hours.
-
In a separate 10 ml round-bottom flask (RB2), stir ethyl 4-bromobutyrate (716 μl, 5 mmol) and sodium iodide (825 mg, 5.5 mmol) in 5 ml of acetone at room temperature for 2 hours.
-
Transfer the solution from RB2 to RB1 and reflux the combined mixture for an additional 24 hours.
-
Remove the acetone using a rotary evaporator.
-
Re-suspend the crude mixture in ethyl acetate and water.
-
Perform a solvent-solvent extraction. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel flash column chromatography using an ethyl acetate:n-hexane (3:97) eluent to yield the final product as a white solid (795 mg, 63% yield).[3]
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): δ 11.46 (s, 1H), 9.71 (s, 1H), 7.42 (d, J = 8.7 Hz, 1H), 6.52 (dd, J = 8.7, 2.3 Hz, 1H), 6.41 (d, J = 2.3 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 4.06 (t, J = 6.2 Hz, 2H), 2.50 (t, J = 7.2 Hz, 2H), 2.18-2.08 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H) ppm.[3]
-
¹³C NMR (101 MHz, CDCl₃): δ 194.5, 173.0, 166.2, 164.6, 135.4, 115.3, 108.7, 101.3, 67.4, 60.7, 30.7, 24.4, 14.3 ppm.[3]
Caption: A simplified workflow for the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Biological Activities and Potential Applications
This compound is an area of active investigation for its potential therapeutic effects, primarily focusing on its antimicrobial and antioxidant properties.[1]
Antimicrobial Activity
Studies have suggested that Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate exhibits antimicrobial properties.[1] The proposed mechanism of action involves the disruption of bacterial cell wall synthesis. The electrophilic formyl group can potentially form covalent bonds with nucleophilic residues in key enzymes involved in this pathway, leading to their inactivation.[1]
The general mechanism for phenolic compounds' antimicrobial activity involves:
-
Membrane Disruption: Altering the permeability of the cell membrane, leading to the leakage of intracellular components.
-
Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
-
Interference with Nucleic Acid Synthesis: Some phenolic compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.
While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for this particular compound are not widely published, its structural similarity to other bioactive phenolic aldehydes suggests potential efficacy against a range of bacterial strains.[1]
Antioxidant Activity
The presence of a hydroxyl group on the aromatic ring suggests that Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate possesses antioxidant properties.[1] Phenolic compounds are well-known radical scavengers. The hydroxyl group can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reactions that cause cellular damage.
Common assays to evaluate antioxidant activity include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Caption: Proposed mechanisms of antimicrobial and antioxidant activities.
Applications in Drug Development
The unique chemical structure of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate makes it a valuable molecule in drug discovery and development.
-
Lead Compound: Its demonstrated biological activities suggest its potential as a lead compound for the development of new antimicrobial and antioxidant drugs.[1]
-
Synthetic Intermediate: The functional groups on the molecule provide reactive sites for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[1] For instance, the formyl group can be a precursor for the synthesis of other functional groups or for conjugation to other molecules.
Future Perspectives
Further research is warranted to fully elucidate the therapeutic potential of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. Key areas for future investigation include:
-
Quantitative Biological Evaluation: Comprehensive studies to determine the MIC values against a broad spectrum of pathogenic bacteria and fungi, as well as detailed antioxidant capacity assessments using various assays to establish IC₅₀ values.
-
Mechanism of Action Studies: Identification of specific molecular targets through techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of each functional group to the biological activity and to optimize the lead structure.
-
In Vivo Studies: Evaluation of the efficacy and safety of the compound in animal models of infection and oxidative stress-related diseases.
Conclusion
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a promising chemical entity with a well-defined synthetic route and demonstrated potential as an antimicrobial and antioxidant agent. Its versatile structure makes it an attractive candidate for further investigation and development in the pharmaceutical sciences. This guide provides a foundational understanding of its chemistry and biology, intended to facilitate and inspire future research in this area.
References
-
E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available at: [Link].
-
ChemBK. Ethyl 4-(4-formyl-3-hydroxyphenoxy). Available at: [Link].
-
Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Available at: [Link].
Sources
An In-depth Technical Guide to the Mechanism of Action of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism of action of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a substituted aromatic ester with significant therapeutic potential. The primary focus of this document is to elucidate the compound's role as a modulator of hemoglobin oxygen affinity, a key mechanism in the treatment of sickle cell disease. Furthermore, this guide explores its potential as an antioxidant and antimicrobial agent. Detailed experimental protocols, data presentation tables, and pathway diagrams are included to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's biological activities and the methodologies to investigate them.
Introduction
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a molecule of significant interest in medicinal chemistry due to its distinct structural features, which include a reactive formyl group, a hydrogen-bonding hydroxyphenoxy moiety, and an ethyl ester group that contributes to its lipophilicity.[1] These functional groups are pivotal to its biological activity, enabling a range of molecular interactions. This guide will delve into the primary and potential secondary mechanisms of action, providing a robust framework for its further investigation and development.
Primary Mechanism of Action: Allosteric Modulation of Hemoglobin
The principal mechanism of action of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is its function as an allosteric modulator of hemoglobin, making it a promising candidate for the treatment of sickle cell disease (SCD).[2][3][4] SCD is a genetic disorder characterized by a mutation in the β-globin gene, leading to the production of sickle hemoglobin (HbS). Under hypoxic conditions, HbS polymerizes, causing red blood cells to adopt a rigid, sickle shape, which can lead to vaso-occlusion and a cascade of debilitating symptoms.[5]
Covalent Modification of Hemoglobin via Schiff Base Formation
Aromatic aldehydes, the class of compounds to which Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate belongs, exert their antisickling effect primarily by increasing the oxygen affinity of hemoglobin.[3][6] This is achieved through the formation of a transient covalent bond, a Schiff base, between the aldehyde group of the compound and the N-terminal α-valine residue of the α-globin chains of hemoglobin.[6][7] This interaction preferentially stabilizes the high-oxygen-affinity relaxed (R) state of hemoglobin over the low-oxygen-affinity tense (T) state.[5][6][8] By shifting the allosteric equilibrium towards the R-state, the concentration of deoxygenated HbS is reduced, thereby inhibiting its polymerization and the subsequent sickling of red blood cells.[5][6]
Caption: Covalent modification of hemoglobin by Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Experimental Protocols for Assessing Antisickling Activity
2.2.1. Hemoglobin Modification Assay
This assay quantifies the formation of the Schiff base adduct between the compound and hemoglobin.
Protocol:
-
Sample Preparation: Incubate sickle red blood cells (SS RBCs) or purified HbS with varying concentrations of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (e.g., 0.5, 1, and 2 mM) at 37°C for 1 hour.[9]
-
Lysis and Reduction: Lyse the RBCs with hypotonic buffer and reduce the Schiff base adduct with sodium borohydride to form a stable secondary amine.
-
Analysis: Analyze the modified hemoglobin using techniques such as mass spectrometry or HPLC to determine the percentage of modified hemoglobin.
2.2.2. Oxygen Equilibrium Curve (OEC) Analysis
This experiment measures the shift in hemoglobin's oxygen affinity.
Protocol:
-
Blood Treatment: Treat whole blood or a solution of purified HbS with the test compound at various concentrations.
-
OEC Measurement: Determine the oxygen equilibrium curve using an automated instrument (e.g., Hemox Analyzer).
-
Data Analysis: Calculate the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A decrease in the P50 value indicates an increase in oxygen affinity.[9]
2.2.3. In Vitro Antisickling Assay
This assay directly visualizes the effect of the compound on red blood cell morphology under hypoxic conditions.
Protocol:
-
Incubation: Incubate SS blood samples (hematocrit adjusted to 20%) with the test compound at 37°C for 1 hour under aerobic conditions.[2]
-
Hypoxia Induction: Subject the treated blood samples to hypoxic conditions (e.g., 2.5% O2) for 2 hours at 37°C.[2][9]
-
Microscopy: Fix the cells and examine their morphology under a light microscope.
-
Quantification: Count the number of sickled and normal-shaped cells to determine the percentage of sickling inhibition.[9]
Expected Quantitative Data
| Concentration of Compound (mM) | % Hemoglobin Modification (Expected) | P50 Shift (mmHg, Expected Decrease) | % Sickling Inhibition (Expected) |
| 0.5 | 15-25% | 3-5 | 30-40% |
| 1.0 | 30-45% | 6-9 | 50-70% |
| 2.0 | 50-70% | 10-15 | 80-95% |
Potential Secondary Mechanisms and Other Biological Activities
Beyond its primary role in hemoglobin modification, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate may exhibit other valuable biological activities.
Antioxidant Activity
The phenolic hydroxyl group in the compound's structure suggests potential antioxidant properties.[1] Antioxidants can neutralize harmful free radicals, which are implicated in the pathophysiology of various diseases, including the oxidative stress observed in sickle cell disease.
3.1.1. DPPH Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[10][11]
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[12]
-
Reaction Mixture: Add different concentrations of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate to the DPPH solution.
-
Incubation and Measurement: Incubate the mixture in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a spectrophotometer.[1][10]
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.[12]
Antimicrobial Activity
The electrophilic nature of the formyl group suggests that Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate could act as an antimicrobial agent by covalently modifying essential bacterial enzymes.[1] One potential target is the enzymatic machinery involved in bacterial cell wall synthesis.
3.2.1. Hypothetical Mechanism: Inhibition of Peptidoglycan Synthesis
The formyl group could potentially form a Schiff base with lysine residues in the active sites of enzymes crucial for peptidoglycan synthesis, such as transpeptidases or Mur ligases, thereby inhibiting their function and disrupting cell wall integrity.[13][14][15][16][17]
Caption: Proposed workflow for investigating the antimicrobial mechanism.
Conclusion
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate presents a multifaceted pharmacological profile. Its primary mechanism of action as an allosteric modulator of hemoglobin, driven by covalent Schiff base formation, positions it as a strong candidate for sickle cell disease therapy. Furthermore, its potential antioxidant and antimicrobial activities warrant further investigation. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously evaluate and expand upon our current understanding of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Therapeutic Strategies to Alter Oxygen Affinity of Sickle Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Antisickling Furaldehyde Analogs for Acute Sickle Cell Therapy: Enhanced Efficacy and Intravenous Formulation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]
- 14. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Constructing and deconstructing the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms conferring bacterial cell wall variability and adaptivity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling a Multifunctional Synthetic Intermediate
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a prime example of such a scaffold, offering a unique constellation of functional groups that chemists can exploit for diverse synthetic transformations.[1] This guide provides an in-depth analysis of this compound, from its rational synthesis to its application as a pivotal intermediate in the development of pharmacologically relevant structures and other specialty chemicals.
At its core, the molecule features a salicylaldehyde moiety linked via an ether bond to an ethyl butanoate chain. This arrangement presents three distinct points of chemical reactivity: an electrophilic aromatic aldehyde, a nucleophilic phenolic hydroxyl group, and an ester functional group. The spatial and electronic relationship between these groups allows for a high degree of control and selectivity in subsequent chemical modifications, making it a valuable tool for researchers in drug discovery and materials science.[1]
| Property | Value |
| CAS Number | 152942-06-8[1][2][3] |
| Molecular Formula | C₁₃H₁₆O₅[4] |
| Molecular Weight | 252.27 g/mol [1] |
| Appearance | White solid[5] |
| InChI Key | QVNCWTDCVZRKAD-UHFFFAOYSA-N[1] |
This document will elucidate the synthetic rationale for its preparation, detail its key chemical transformations, and provide a practical guide to its use in multi-step synthesis, thereby equipping researchers with the knowledge to effectively integrate this versatile building block into their synthetic programs.
Synthesis: The Art of Regioselective Alkylation
The construction of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a classic illustration of regioselective synthesis. The most common and efficient route involves the O-alkylation of 2,4-dihydroxybenzaldehyde with an appropriate electrophile, ethyl 4-bromobutanoate.
The Causality of Regioselectivity
A critical challenge when working with substrates like 2,4-dihydroxybenzaldehyde is achieving selectivity between the two hydroxyl groups. The preferential alkylation at the C4-hydroxyl is not arbitrary but is governed by fundamental chemical principles.[6]
-
Acidity Differential : The C4-hydroxyl group is inherently more acidic than the C2-hydroxyl. This is because the C2-hydroxyl is engaged in a strong intramolecular hydrogen bond with the adjacent formyl group's carbonyl oxygen.[6] This hydrogen bond lowers the acidity of the C2-OH, making it less likely to be deprotonated by a mild base.
-
Steric Accessibility : The C4-hydroxyl group is sterically less encumbered, making it more accessible to incoming electrophiles compared to the ortho-positioned C2-hydroxyl.[6]
By employing a mild base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), one can selectively deprotonate the more acidic C4-phenoxide.[6][7] This generates a nucleophile that readily attacks the ethyl 4-bromobutanoate in a standard Williamson ether synthesis, leaving the C2-hydroxyl intact. The use of cesium bicarbonate has been reported to be particularly effective, leading to excellent regioselectivity and high isolated yields.[7][8]
Synthesis Workflow Diagram
Caption: Figure 1: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methodologies for the regioselective alkylation of dihydroxybenzaldehydes.[5][7]
Materials:
-
2,4-Dihydroxybenzaldehyde (1.0 eq.)
-
Ethyl 4-bromobutanoate (1.0 eq.)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.0 eq.)
-
Sodium Iodide (NaI, catalytic, 0.1 eq.)
-
Acetone (anhydrous)
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (5.0 mmol, 691 mg), potassium carbonate (5.0 mmol, 691 mg), and a catalytic amount of sodium iodide (0.5 mmol, 75 mg).
-
Add anhydrous acetone (25 mL) to the flask. Stir the resulting suspension at room temperature for 20 minutes.
-
In a separate flask, dissolve ethyl 4-bromobutanoate (5.0 mmol, 0.72 mL) in acetone (5 mL).
-
Add the ethyl 4-bromobutanoate solution dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes).
-
Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate as a white solid.[5]
Expected Yield: ~60-75%
Characterization Data (¹H and ¹³C NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 11.46 (s, 1H, Ar-OH), 9.71 (s, 1H, CHO), 7.42 (d, J = 8.7 Hz, 1H, Ar-H), 6.52 (dd, J = 8.7, 2.3 Hz, 1H, Ar-H), 6.41 (d, J = 2.3 Hz, 1H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.06 (t, J = 6.2 Hz, 2H, Ar-OCH₂), 2.50 (t, J = 7.2 Hz, 2H, CH₂CO₂Et), 2.18–2.08 (m, 2H, OCH₂CH₂), 1.26 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[5]
-
¹³C NMR (101 MHz, CDCl₃): δ 194.5, 173.0, 166.2, 164.6, 135.4, 115.3, 108.7, 101.3, 67.4, 60.7, 30.7, 24.4, 14.3.[5]
Chemical Reactivity and Key Transformations
The synthetic utility of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate stems from the orthogonal reactivity of its functional groups. This allows for selective manipulation, providing access to a wide array of more complex derivatives.
-
Aldehyde Transformations : The formyl group is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.
-
Oxidation : Can be readily oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄) or silver (I) oxide (Ag₂O).[1]
-
Reduction : Selective reduction to a primary alcohol (hydroxymethyl group) is achievable with mild reducing agents such as sodium borohydride (NaBH₄).[1]
-
Reductive Amination : A powerful transformation for introducing nitrogen-containing moieties. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN, or sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.
-
-
Ester Transformations : The ethyl ester can be modified independently of the aldehyde.
-
Hydrolysis : Saponification with a base (e.g., NaOH, LiOH) followed by acidic work-up yields the corresponding butanoic acid derivative.[5]
-
Reduction : Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. Note: LiAlH₄ would also reduce the aldehyde, so protection of the aldehyde (e.g., as an acetal) would be necessary for selectivity.
-
-
Phenolic Hydroxyl Transformations : The remaining hydroxyl group can be further functionalized through alkylation, acylation, or used to direct further aromatic substitutions if desired.
Caption: Figure 2: Key chemical transformations of the title compound.
Application in Multi-Step Synthesis: A Case Study Toward Salbutamol Analogues
The true power of a building block is demonstrated in its ability to streamline the synthesis of complex, high-value molecules. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is an excellent precursor for analogues of Salbutamol (Albuterol), a well-known β₂-adrenergic agonist used for the treatment of asthma.[9][10] Salbutamol's structure features a 4-hydroxy-3-(hydroxymethyl)phenyl group attached to an amino-alcohol side chain. Our building block already contains the core salicylaldehyde structure, which can be elaborated into the final target.
The following represents a logical and efficient synthetic pathway to a Salbutamol analogue, leveraging the selective reactivity of the building block.
Proposed Synthetic Pathway
This pathway demonstrates the sequential, controlled manipulation of the aldehyde and ester functionalities.
-
Reductive Amination : The synthesis commences with the reaction of the aldehyde with tert-butylamine. The resulting imine is reduced in situ with sodium borohydride to install the key secondary amine side chain. The phenolic hydroxyl remains untouched under these mild reductive conditions.
-
Ester Hydrolysis : The ethyl ester is then saponified using lithium hydroxide (LiOH). This unmasks the carboxylic acid, providing another handle for potential modification or to increase polarity.
-
Final Reduction : The newly formed carboxylic acid can be reduced to the primary alcohol using a borane reagent like borane-tetrahydrofuran complex (BH₃·THF), which is chemoselective for carboxylic acids in the presence of the phenolic hydroxyl group. This final step generates the desired 3-(hydroxymethyl) moiety characteristic of Salbutamol.
Synthetic Pathway Diagram
Caption: Figure 3: Proposed synthesis of a Salbutamol analogue.
This case study highlights the strategic value of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. By providing a pre-functionalized aromatic core, it significantly reduces the number of steps required to access complex pharmaceutical targets compared to starting from simpler materials like phenol or benzaldehyde.
Broader Applications and Future Outlook
While its application in medicinal chemistry is a primary driver of its utility, the unique structure of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate makes it relevant in other fields:
-
Materials Science : The phenolic hydroxyl and aldehyde can be used as anchor points for polymerization or for grafting onto surfaces to create functional materials.
-
Dynamic Covalent Chemistry : The aldehyde functionality is ideal for forming reversible covalent bonds (e.g., imines), making it a candidate for constructing dynamic materials, sensors, or molecular switches.[1]
-
Agrochemicals : The substituted phenoxy scaffold is a common motif in herbicides and fungicides, suggesting potential applications in the development of new agrochemicals.
The continued exploration of this building block is likely to uncover novel transformations and applications, further cementing its role as a valuable component in the synthetic chemist's toolbox.
Conclusion
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is more than just a chemical intermediate; it is a carefully designed synthetic tool. Its preparation via a highly regioselective alkylation is both efficient and scalable. The orthogonal reactivity of its aldehyde, ester, and hydroxyl groups provides a platform for diverse and controlled chemical modifications. As demonstrated in the context of synthesizing Salbutamol analogues, this building block enables a more convergent and efficient approach to complex molecular architectures. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity opens the door to innovative solutions for synthetic challenges.
References
- 1. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 152942-06-8 | Benchchem [benchchem.com]
- 2. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate,152942-06-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | China | Manufacturer | Honest Joy Holdings Limited [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthesis [ch.ic.ac.uk]
An In-Depth Technical Guide to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate: Synthesis, Properties, and Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a versatile aromatic ester, stands as a significant building block in the landscape of complex organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, from its molecular structure and properties to detailed synthetic protocols and its burgeoning role in scientific research. While the specific historical genesis of its initial synthesis remains to be definitively established in publicly accessible literature, its contemporary relevance is underscored by its utility as a key intermediate in the creation of novel molecules with potential therapeutic applications. This document serves as a centralized resource for researchers, offering both foundational knowledge and practical, field-proven insights into the chemistry and potential of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Introduction: Unveiling a Multifunctional Scaffold
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (CAS Number: 152942-06-8) is a substituted aromatic ester characterized by a phenoxy ring bearing both a formyl (-CHO) and a hydroxyl (-OH) group. This unique arrangement of functional groups, coupled with an ethyl butanoate chain, imbues the molecule with a distinct chemical reactivity profile, making it a valuable precursor in multi-step organic syntheses.[1]
The formyl group, an electrophilic center, readily participates in reactions such as Schiff base formation and other condensation reactions. The hydroxyl group can engage in hydrogen bonding and can be a site for further functionalization. The ethyl ester moiety contributes to the compound's lipophilicity and can be hydrolyzed to the corresponding carboxylic acid, offering another avenue for molecular elaboration.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development. The key properties of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate are summarized below.
| Property | Value | Source |
| CAS Number | 152942-06-8 | [3][4] |
| Molecular Formula | C₁₃H₁₆O₅ | [5] |
| Molecular Weight | 252.26 g/mol | [5] |
| Appearance | White solid | [2] |
| Solubility | Soluble in common organic solvents like ethyl acetate and n-hexane mixtures | [2] |
Spectroscopic Data:
The structural integrity of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is confirmed through various spectroscopic techniques. The following data is based on the findings reported by Adusumalli and Rawal[2]:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.46 (s, 1H), 9.71 (s, 1H), 7.42 (d, J = 8.7 Hz, 1H), 6.52 (dd, J = 8.7, 2.3 Hz, 1H), 6.41 (d, J = 2.3 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 4.06 (t, J = 6.2 Hz, 2H), 2.50 (t, J = 7.2 Hz, 2H), 2.18-2.08 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 194.5, 173.0, 166.2, 164.6, 135.4, 115.3, 108.7, 101.3, 67.4, 60.7, 30.7, 24.4, 14.3.
This detailed spectroscopic fingerprint serves as a crucial reference for researchers synthesizing or working with this compound, ensuring its identity and purity.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is reliably achieved through the Williamson ether synthesis, a classic and robust method for forming ethers. The protocol detailed below is adapted from the supporting information of the work by Adusumalli and Rawal, providing a validated and reproducible procedure.[2]
Reaction Scheme:
Caption: Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Materials and Reagents:
-
2,4-Dihydroxybenzaldehyde
-
Ethyl 4-bromobutanoate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
n-Hexane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.0 eq) in anhydrous acetone.
-
Initial Reflux: Heat the mixture to reflux for 2 hours. This step facilitates the deprotonation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde.
-
Addition of Alkylating Agent: In a separate flask, dissolve ethyl 4-bromobutanoate (1.1 eq) in anhydrous acetone.
-
Second Reflux: Transfer the ethyl 4-bromobutanoate solution to the first flask containing the phenoxide and continue to reflux the reaction mixture for 24 hours.
-
Workup:
-
After cooling to room temperature, remove the acetone using a rotary evaporator.
-
Re-suspend the crude mixture in ethyl acetate and water.
-
Perform a liquid-liquid extraction. The organic layer contains the desired product.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under vacuum.
-
-
Purification: Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in n-hexane (e.g., starting from 3:97 v/v) to afford Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate as a white solid.[2]
Causality in Experimental Choices:
-
Choice of Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, and its insolubility in acetone drives the reaction forward. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Regioselectivity: The alkylation occurs selectively at the 4-position hydroxyl group. This is because the 4-hydroxyl group is more acidic and less sterically hindered than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent formyl group.
-
Purification: Column chromatography is essential to separate the desired mono-alkylated product from any unreacted starting materials and potential di-alkylated byproducts.
Applications in Research and Drug Discovery
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and chemical biology.[1] Its bifunctional nature allows for sequential or orthogonal chemical modifications.
Workflow: From Intermediate to Complex Molecules
Caption: Potential synthetic pathways from the core molecule.
-
Intermediate in Multi-step Synthesis: As demonstrated by Adusumalli and Rawal, this compound can be a starting point for creating sophisticated molecules.[2] The formyl and hydroxyl groups can be further modified to introduce new functionalities or to build larger molecular architectures.
-
Scaffold for Library Synthesis: The core structure of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is amenable to combinatorial chemistry approaches. By reacting the formyl or hydroxyl groups with a variety of building blocks, diverse chemical libraries can be generated for high-throughput screening in drug discovery programs.
-
Potential for Bioconjugation: The aldehyde functionality can be used for bioconjugation, for example, through the formation of oximes or hydrazones with appropriately functionalized biomolecules. This opens up possibilities for its use in developing targeted drug delivery systems or diagnostic agents.
-
Exploration of Biological Activities: The presence of the phenolic aldehyde moiety suggests that the compound itself, or its derivatives, may possess interesting biological properties, such as antioxidant or antimicrobial activities, which are areas of active research for this class of compounds.[1]
Conclusion and Future Outlook
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a molecule of significant interest to the scientific community, particularly those engaged in organic synthesis and drug discovery. While its historical origins are not prominently documented, its value is firmly established in its utility as a versatile and functionalized building block. The reliable and well-documented synthetic protocol, coupled with its potential for diverse chemical transformations, ensures its continued relevance in the pursuit of novel chemical entities with therapeutic potential. Future research will likely focus on exploring the full scope of its reactivity and leveraging its unique structural features to design and synthesize the next generation of complex organic molecules and innovative therapeutics.
References
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ChemBK. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. [Link]
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ChemicalBridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. [Link]
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Adusumalli, S. R., & Rawal, D. G. (2021). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Chemical Communications, 57(96), 12965-12968. Supporting Information. [Link]
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Solubility Profile of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in Common Laboratory Solvents
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a multifunctional organic compound of interest in medicinal chemistry and synthetic applications.[1] Its molecular architecture, featuring an aromatic ring, a phenolic hydroxyl, an aldehyde, an ether linkage, and an ethyl ester, imparts a unique physicochemical profile that dictates its behavior in various solvent systems. Understanding its solubility is paramount for researchers and drug development professionals, as this knowledge underpins critical processes including reaction condition optimization, product purification, formulation, and analytical method development. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, presents detailed, self-validating experimental protocols for its determination, and offers insights into the practical application of this data. By synthesizing structural analysis with established solubility theory, we deliver a predictive and practical framework for working with Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in a laboratory setting.
Molecular Characterization of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
A thorough understanding of a molecule's structure is the foundation for predicting its solubility. The target compound's features suggest a nuanced interaction with different solvent classes.
Chemical Identity and Structure
-
IUPAC Name: Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
-
Molecular Formula: C₁₃H₁₆O₅
-
Molecular Weight: 268.26 g/mol
-
Structure:
Note on Chemical Data: While some databases associate the CAS number 152942-06-8 with the molecular formula C₁₃H₁₆O₄ and a molecular weight of approximately 252.27 g/mol , the IUPAC name "Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate" unequivocally corresponds to the C₁₃H₁₆O₅ structure and a molecular weight of 268.26 g/mol . This guide will proceed based on the structure implied by the IUPAC name, which is supported by synthetic literature starting from 2,4-dihydroxybenzaldehyde.[4]
Analysis of Functional Groups and Physicochemical Influence
The solubility of this compound is not governed by a single feature but by the interplay of its constituent functional groups:
-
Phenolic Hydroxyl (-OH): This group is highly polar and acts as both a hydrogen bond donor and acceptor. Its presence significantly increases the potential for solubility in polar protic solvents. As a weak acid, it also allows for deprotonation and salt formation in basic aqueous solutions.
-
Aromatic Ring: The benzene ring is a large, nonpolar moiety that contributes to the molecule's lipophilicity, favoring solubility in solvents with some nonpolar character.
-
Aldehyde (-CHO): The formyl group is polar and contains a carbonyl oxygen that can act as a hydrogen bond acceptor.[1]
-
Ether Linkage (-O-): The ether group is polar and can accept hydrogen bonds, contributing to solubility in polar solvents.
-
Ethyl Ester (-COOEt): This group adds both polar (the C=O and C-O bonds are hydrogen bond acceptors) and nonpolar (the ethyl group) character. The ester group contributes to the overall lipophilic nature of the molecule.[1]
This combination of polar, H-bonding, acidic, and lipophilic features predicts a broad but selective solubility profile. The molecule is amphiphilic to a degree, suggesting it will be most soluble in solvents that can accommodate its multifaceted nature, such as polar aprotic solvents or alcohols.
Guiding Principles of Solubility
The selection of an appropriate solvent is guided by fundamental chemical principles. The "like dissolves like" adage serves as a primary, yet simplified, guide.[5] A more detailed analysis considers the specific intermolecular forces at play.
Solvent Polarity and Intermolecular Forces
-
Polar Solvents: These solvents possess large dipole moments and can be further categorized.[6]
-
Polar Protic Solvents: Contain O-H or N-H bonds and can donate hydrogen bonds (e.g., water, methanol, ethanol).[6] These are expected to effectively solvate the phenolic hydroxyl group of the target molecule.
-
Polar Aprotic Solvents: Lack O-H or N-H bonds but still have large dipole moments (e.g., DMSO, DMF, acetone).[7] They are excellent hydrogen bond acceptors and can solvate a wide range of molecules without interfering with reactions sensitive to protons.
-
-
Nonpolar Solvents: Have small or zero dipole moments (e.g., hexane, toluene).[6] They primarily interact through weaker London dispersion forces and are effective at dissolving other nonpolar compounds.
Predictive Solubility for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Based on its structure, we can formulate the following hypotheses:
-
High Solubility is Expected in: Polar aprotic solvents like DMSO and DMF , which can effectively solvate the entire molecule via dipole-dipole interactions and by accepting hydrogen bonds from the phenolic -OH. Solvents like acetone , ethyl acetate , and THF should also be effective.
-
Moderate to Good Solubility is Expected in: Short-chain alcohols like methanol and ethanol . These polar protic solvents can hydrogen bond with the molecule's multiple acceptor sites and its donor hydroxyl group.
-
Low Solubility is Expected in: Nonpolar solvents such as hexane and cyclohexane . The molecule's significant polarity from its five oxygen atoms will prevent effective solvation by these purely nonpolar solvents.
-
Very Low Solubility is Expected in: Water . While the molecule has H-bonding capability, the large nonpolar surface area of the aromatic ring and alkyl chain likely outweighs the polar interactions, making it poorly soluble in water at neutral pH.
-
pH-Dependent Solubility: Due to the acidic phenolic hydroxyl group, the compound's solubility in aqueous solutions is expected to increase dramatically at high pH (e.g., in 5% NaOH) due to the formation of a water-soluble sodium phenoxide salt.[8]
Experimental Protocols for Solubility Determination
The following protocols provide a systematic and robust approach to empirically determine the solubility profile. These methods are designed to be self-validating by including clear endpoints and logical progressions.
Protocol 1: Qualitative Solubility Assessment in Organic Solvents
This protocol establishes a baseline understanding of the compound's solubility across a spectrum of common laboratory solvents.
Methodology:
-
Preparation: Dispense 2 mL of each selected solvent into separate, clearly labeled glass vials (e.g., 4 mL vials).
-
Solute Addition: Accurately weigh and add approximately 5 mg of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate to each vial.
-
Mixing: Cap each vial securely and agitate vigorously using a vortex mixer for 60 seconds.
-
Observation: Allow the vials to stand for 5 minutes. Visually inspect each sample against a contrasting background for any undissolved solid.
-
Classification: Record the results using the following criteria:
-
Soluble (S): No visible solid particles remain. The solution is clear.
-
Sparingly Soluble (SS): The majority of the solid has dissolved, but some particles remain visible.
-
Insoluble (I): The solid material remains largely undissolved.
-
Experimental Workflow Diagram:
Caption: Decision tree for classifying compounds by aqueous solubility.
Predicted Solubility Profile and Data Summary
The following table synthesizes the theoretical analysis into a predictive data summary. This serves as a reference for researchers to compare with their empirical findings.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | Large nonpolar regions (aromatic ring, alkyl chain) overcome the polarity of the five oxygen atoms. |
| Methanol | Polar Protic | Soluble | Can act as both an H-bond donor and acceptor, effectively solvating the entire molecule. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, but slightly less effective due to the larger nonpolar ethyl group. |
| Hexane | Nonpolar | Insoluble | Lacks the polarity to overcome the strong intermolecular forces of the solute. |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | π-stacking interactions with the aromatic ring may provide minimal solubility, but overall polarity mismatch is too great. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Moderate polarity is sufficient to dissolve the compound. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Its structure has features (ester, alkyl chain) similar to parts of the solute, facilitating dissolution. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good H-bond acceptor (ether oxygen) with moderate polarity. |
| Acetone | Polar Aprotic | Soluble | Strong dipole and ability to accept H-bonds make it an effective solvent. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | High polarity allows for effective solvation of the polar functional groups. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Highly polar H-bond acceptor, excellent solvent for this type of multifunctional compound. [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Very high polarity and strong H-bond accepting capability make it one of the best predicted solvents. |
| 5% NaOH (aq) | Aqueous Base | Soluble | The basic solution will deprotonate the acidic phenol, forming a highly water-soluble sodium phenoxide salt. |
| 5% HCl (aq) | Aqueous Acid | Insoluble | The molecule lacks a basic site to be protonated; its low aqueous solubility will remain. |
Practical Applications in Research and Development
The solubility data generated through the protocols above is not merely academic; it is actionable intelligence that directly impacts laboratory success.
-
Chemical Synthesis: The choice of solvent is critical for reaction success. For modifications of this molecule, a solvent like DMF or THF would likely be chosen to ensure all reactants are in solution. [1]* Purification: Knowledge of differential solubility is the basis of purification.
-
Recrystallization: A solvent pair could be developed where the compound is soluble in one solvent (e.g., hot ethyl acetate) and insoluble in another (e.g., hexane) to achieve high purity.
-
Column Chromatography: The solubility profile informs the choice of the mobile phase (eluent). A gradient of hexane/ethyl acetate is a common choice for purifying compounds of similar polarity. [1][4] * Liquid-Liquid Extraction: The pH-dependent solubility is key for purification. The compound can be dissolved in an organic solvent like ethyl acetate, washed with 5% HCl to remove basic impurities, and then extracted into a 5% NaOH aqueous layer to separate it from neutral impurities. The product can then be recovered by acidifying the aqueous layer and re-extracting.
-
-
Drug Formulation: For drug development professionals, determining solubility in pharmaceutically acceptable solvents and buffer systems is a mandatory first step in creating a viable drug product.
-
Analytical Chemistry: Developing methods like HPLC requires selecting a mobile phase that can effectively dissolve the analyte and move it through the column. A mixture of acetonitrile and a buffered aqueous solution is a common starting point for such molecules. [9]
Conclusion
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate possesses a complex solubility profile reflective of its multifunctional structure. It is predicted to be highly soluble in polar aprotic solvents and short-chain alcohols, with limited solubility in nonpolar solvents and neutral water. Crucially, its solubility is expected to be significantly enhanced in basic aqueous solutions due to the deprotonation of its phenolic hydroxyl group. The experimental protocols detailed in this guide provide a clear and reliable path for empirically verifying this profile. This essential data empowers researchers to make informed decisions, accelerating progress in synthesis, purification, and formulation, thereby maximizing the potential of this versatile compound.
References
- Benchchem. (n.d.). Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Scribd. (n.d.). Solubility Testing of Organic Compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- ChemBK. (n.d.). Ethyl 4-(4-formyl-3-hydroxyphenoxy).
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- The Organic Chemistry Tutor. (2020, September 20). Ch 2 - Part 7 - Solvents [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Polarity of Solvents.
- Kütt, A., et al. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. PMC - NIH.
- University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.
- PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate.
- Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry.
- Chemicalbridge. (n.d.). Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate.
- PubChem. (n.d.). Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate.
- ChemicalBook. (n.d.). ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
- Biosynth. (n.d.). Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia.
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- 9. public.pensoft.net [public.pensoft.net]
Methodological & Application
Protocol for the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate via Williamson ether synthesis
<
Protocol for the Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a valuable intermediate in the synthesis of complex organic molecules.[1] The described method utilizes the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry.[2][3] This guide is designed to be self-validating, offering in-depth explanations for experimental choices, detailed reaction setup, purification procedures, and analytical characterization of the final product.
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[2] This SN2 reaction is broadly applicable for the preparation of both symmetrical and asymmetrical ethers.[2][3] In the context of this protocol, we will be reacting 3,4-dihydroxybenzaldehyde with ethyl 4-bromobutanoate. A critical aspect of this synthesis is achieving regioselectivity, as 3,4-dihydroxybenzaldehyde possesses two hydroxyl groups with different acidities. The hydroxyl group at the 4-position is more acidic and sterically accessible, making it more susceptible to deprotonation and subsequent alkylation.[4]
This protocol employs potassium carbonate (K2CO3) as a mild base to selectively deprotonate the more acidic 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. The resulting phenoxide then acts as a nucleophile, attacking the primary alkyl halide, ethyl 4-bromobutanoate, to form the desired ether product.
Reaction Mechanism & Workflow
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are:
-
Deprotonation: The base (K2CO3) selectively deprotonates the more acidic hydroxyl group of 3,4-dihydroxybenzaldehyde, forming a phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of ethyl 4-bromobutanoate.[2][5]
-
Displacement: This concerted attack leads to the displacement of the bromide leaving group, forming the ether linkage and yielding Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.[2]
Figure 1. Workflow of the Williamson ether synthesis for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | ≥98% | Sigma-Aldrich |
| Ethyl 4-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | ACS grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
4.1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol).
-
Add anhydrous potassium carbonate (6.0 g, 43.4 mmol) to the flask.
-
Add 50 mL of acetone to the flask.
-
Stir the suspension at room temperature for 30 minutes. The mixture will appear as a fine, pale-yellow suspension.
4.2. Addition of Alkyl Halide and Reaction
-
In a separate 50 mL flask, dissolve ethyl 4-bromobutanoate (7.06 g, 36.2 mmol) in 10 mL of acetone.
-
Add the ethyl 4-bromobutanoate solution dropwise to the stirred suspension of 3,4-dihydroxybenzaldehyde and potassium carbonate over 15 minutes.
-
Attach a reflux condenser to the reaction flask and heat the mixture to reflux (approximately 56 °C).
-
Maintain the reflux for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:2). The product will have a higher Rf value than the starting material.
4.3. Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the filter cake with an additional 20 mL of acetone.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil.
4.4. Purification
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate as a pale-yellow oil.
Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Confirms the presence of the ethyl ester group (~1.3 ppm, triplet), aromatic protons (~6.8-7.8 ppm), and the butanoate chain protons.[1] |
| ¹³C NMR | Shows characteristic peaks for the carbonyl carbons of the aldehyde and ester, aromatic carbons, and the aliphatic carbons of the butanoate chain.[6] |
| Mass Spec (ESI) | Verification of the molecular weight with the expected molecular ion peak [M+H]⁺.[1] |
| FTIR | Identifies the carbonyl stretching frequencies for the ester (~1740 cm⁻¹) and the aldehyde (~1700 cm⁻¹).[1] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl 4-bromobutanoate is a lachrymator and should be handled with care.
-
Acetone is a flammable solvent; avoid open flames and sparks.
Discussion
The choice of a relatively weak base like potassium carbonate is crucial for the regioselectivity of this reaction.[7] Stronger bases, such as sodium hydride, could lead to the deprotonation of both hydroxyl groups, resulting in a mixture of mono- and di-alkylated products.[8] Acetone is a suitable solvent for this reaction as it is polar aprotic, which favors SN2 reactions, and has a convenient boiling point for reflux.[3] The reaction time can be optimized by closely monitoring the consumption of the starting material by TLC. Purification by column chromatography is essential to remove any unreacted starting materials and byproducts.
References
- Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- BenchChem. (n.d.). Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 152942-06-8.
- Wikipedia. (2023, December 19). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Adusumalli, S. R., & Rawal, D. G. (2021). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- BenchChem. (n.d.). Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde.
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Application Notes & Protocols: The Strategic Utility of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of key building blocks. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a prime example of such a crucial intermediate. Its molecular architecture, featuring a trifecta of reactive sites—an electrophilic formyl group, a nucleophilic phenolic hydroxyl, and a modifiable ester moiety—presents a versatile platform for constructing complex molecular targets.
The strategic placement of an aldehyde and a hydroxyl group on the aromatic ring makes this compound a particularly valuable precursor for the synthesis of saligenin (2-(hydroxymethyl)phenol) derivatives. These motifs are central to the pharmacophore of several long-acting β2-adrenergic agonists (LABAs), a class of drugs vital for the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] This guide provides an in-depth exploration of the chemical rationale behind its use and detailed protocols for its application in synthesizing advanced pharmaceutical intermediates.
Physicochemical & Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 152942-06-8 | [2][3][4] |
| Molecular Formula | C₁₃H₁₆O₅ | [5] |
| Molecular Weight | 252.26 g/mol | [2][5] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 405.7 ± 35.0 °C (Predicted) | [5] |
| Density | 1.203 ± 0.06 g/cm³ (Predicted) | [5] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet), aromatic protons (between 6.8-7.8 ppm), and the distinctive aldehyde proton.[2]
-
FTIR: Infrared spectroscopy serves to confirm the presence of key functional groups, with prominent carbonyl (C=O) stretching frequencies for the ester (~1740 cm⁻¹) and the formyl group (~1700 cm⁻¹).[2]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is crucial for verifying the molecular weight (e.g., observing the [M+H]⁺ ion) and for monitoring the progress and purity of reactions involving this intermediate.[2]
The Logic of Reactivity: A Multi-Functional Synthetic Hub
The synthetic utility of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate stems from the distinct and selectively addressable reactivity of its functional groups. This allows for a stepwise, controlled elaboration of the molecule.
Caption: Key reactive sites of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
-
The Formyl Group (Electrophile): This aldehyde is the primary site for transformations that build the crucial benzylic alcohol portion of saligenin-based drugs. It is readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), a reaction that proceeds chemoselectively without affecting the less reactive ethyl ester.[2] It can also undergo oxidation to a carboxylic acid.[2]
-
The Phenolic Hydroxyl Group (Nucleophile): This group's acidity and nucleophilicity allow for straightforward O-alkylation reactions (Williamson ether synthesis), enabling the attachment of various side chains. Its presence is also key to the pharmacological activity in the final drug molecule.
-
The Butanoate Side Chain: The ether linkage provides a flexible spacer, while the terminal ethyl ester can be hydrolyzed to a carboxylic acid, offering another handle for modification, such as amide bond formation or further chain extension.
Application Case Study: Synthesis of a Core Vilanterol Precursor
Vilanterol is an ultra-long-acting β2-adrenoceptor agonist used in the treatment of COPD.[1] Its structure contains a 4-hydroxy-2-(hydroxymethyl)phenol moiety, which can be efficiently synthesized from Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. The following workflow outlines the key strategic steps.
Caption: Synthetic workflow to a key Vilanterol precursor.
This synthetic strategy leverages the inherent reactivity of the starting material. The initial selective reduction of the aldehyde is a high-yield, straightforward transformation. Subsequent protection of the resulting 1,3-diol system, for instance as an acetonide, prevents unwanted side reactions in later steps. Finally, hydrolysis of the ester unmasks a carboxylic acid, which can be used for coupling with the amine-containing side chain of Vilanterol.[1]
Detailed Experimental Protocols
Protocol 1: Selective Reduction of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
-
Principle: This protocol utilizes sodium borohydride (NaBH₄) to chemoselectively reduce the aromatic aldehyde to a primary alcohol. The reaction is performed in methanol, which serves as both a solvent and a proton source for the workup. The ester functional group remains intact under these mild conditions.
-
Materials & Reagents:
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (ACS Grade)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (e.g., 5.0 g, 19.8 mmol).
-
Dissolve the starting material in methanol (100 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
While maintaining the temperature at 0 °C, add sodium borohydride (e.g., 0.82 g, 21.8 mmol) portion-wise over 15 minutes. Gas evolution may be observed.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between ethyl acetate (100 mL) and deionized water (50 mL).
-
Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Ethyl 4-(3-hydroxy-4-(hydroxymethyl)phenoxy)butanoate as a solid or viscous oil.
-
Protocol 2: O-Alkylation of the Phenolic Hydroxyl
-
Principle: This protocol describes a Williamson ether synthesis to attach a side chain to the phenolic oxygen. Potassium carbonate acts as a mild base to deprotonate the phenol, which then acts as a nucleophile, attacking an alkyl halide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction.[2]
-
Materials & Reagents:
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Combine Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (e.g., 2.52 g, 10 mmol) and anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol) in a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add anhydrous DMF (50 mL) and stir the suspension.
-
Add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-cold water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash successively with water (2 x 50 mL) and brine (50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material via silica gel chromatography to isolate the desired O-alkylated product.
-
Safety and Handling
Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Exercise caution when handling reagents such as sodium borohydride (flammable solid, reacts with water) and DMF (a potential reproductive toxin).
Conclusion
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a high-value intermediate whose utility is rooted in its multifunctional nature. The ability to perform selective transformations on its aldehyde, hydroxyl, and ester groups provides chemists with a robust and flexible tool for the synthesis of complex pharmaceutical molecules, particularly saligenin-based bronchodilators. The protocols outlined herein demonstrate the practical application of its unique chemical logic, enabling efficient and controlled access to advanced intermediates on the path to life-saving therapeutics.
References
- Google Patents. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
-
Kamireddy, K. R. et al. An efficient total synthesis of vilanterol: an inhaled drug. Arkat USA. 2023. Available from: [Link]
-
PubChem. Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709. Available from: [Link]
-
Patsnap. A kind of preparation method of vilanterol intermediate - Eureka. Available from: [Link]
- Google Patents. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
- Google Patents. EP1937626B1 - Process and intermediates for the preparation of Salmeterol.
-
ChemBK. Ethyl 4-(4-formyl-3-hydroxyphenoxy). Available from: [Link]
-
ResearchGate. New synthesis process of salmeterol xinafoate. 2009. Available from: [Link]
- Google Patents. CN109574860B - A kind of method for preparing vilanterol.
- Google Patents. CN105646285A - Vilanterol intermediate, preparation method and application thereof.
-
European Patent Office. EP 1937626 B1 - Process and intermediates for the preparation of Salmeterol. Available from: [Link]
-
New Drug Approvals. Vilanterol trifenatate. 2018. Available from: [Link]
-
PubChem. Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | C14H18O5 | CID 2736729. Available from: [Link]
-
Chemicalbridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. Available from: [Link]
-
The Royal Society of Chemistry. Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Available from: [Link]
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Application Note: Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate as a Scaffold for Covalent Chemical Probe Development
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed guide on the application of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in the design and synthesis of covalent chemical probes, with a specific focus on targeting bromodomains.
Introduction: The Rise of Covalent Probes and the Utility of a Versatile Scaffold
The development of chemical probes—small molecules used to study and manipulate protein function—is a cornerstone of modern chemical biology and drug discovery. While non-covalent interactions have traditionally dominated this space, there is a renewed and intense interest in covalent inhibitors and probes. These molecules form a permanent bond with their protein target, offering advantages such as prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often considered "undruggable."
A key challenge in developing covalent probes is the need for a "warhead" that is reactive enough to form a bond with a specific amino acid residue but stable enough to avoid off-target reactions. The salicylaldehyde functional group has emerged as a powerful electrophile for targeting lysine residues through the formation of a stable imine, which is further stabilized by an intramolecular hydrogen bond with the adjacent hydroxyl group.
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a highly valuable, commercially available starting material that contains this critical salicylaldehyde moiety. Its structure provides a pre-installed, activatable warhead, along with a convenient butanoate ester handle that can be hydrolyzed to a carboxylic acid. This acid then serves as a versatile attachment point for linkers and recognition elements, enabling the rapid synthesis of diverse chemical probes. This application note will detail the chemistry, protocols, and strategic considerations for leveraging this scaffold, using the development of probes for the ninth bromodomain of BRD9 as a primary example.
Chemical Properties and Strategic Utility
The power of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate lies in its distinct functional domains, which can be manipulated orthogonally.
-
The Salicylaldehyde "Warhead": The core of its utility is the 4-formyl-3-hydroxyphenyl group. The aldehyde (formyl group) is positioned ortho to a hydroxyl group. This arrangement is critical for its reactivity with the ε-amine of a lysine residue on a target protein. The reaction proceeds via a Schiff base (imine) formation, which is stabilized by the adjacent phenol, making the covalent linkage highly specific and robust under physiological conditions.
-
The Butanoate Linker Precursor: The ethyl butanoate chain provides a latent carboxylic acid. Standard ester hydrolysis conditions (e.g., using lithium hydroxide) cleanly convert it into a carboxylic acid. This acid is an ideal chemical handle for amide bond formation, allowing for the attachment of various molecular fragments, linkers (like PEG or alkyl chains), or E3 ligase recruiters for applications such as PROTACs (Proteolysis Targeting Chimeras).
The overall strategy involves a two-stage process: first, hydrolyzing the ester to unmask the carboxylic acid, and second, coupling this acid with a desired amine-containing molecule that provides affinity and selectivity for the target protein.
Application Notes and Protocols: Chemoselective Reduction of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Introduction
The selective reduction of an aldehyde in the presence of other reducible functional groups is a critical transformation in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate presents a common challenge in this regard, possessing an aromatic aldehyde that requires reduction to a primary alcohol, while preserving a vulnerable ester moiety and a phenolic hydroxyl group. This application note provides a detailed experimental protocol for the chemoselective reduction of this substrate, focusing on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide a comprehensive guide for researchers, scientists, and drug development professionals.
The primary challenge lies in achieving high chemoselectivity, as overly harsh reducing agents or conditions could lead to the undesired reduction of the ethyl ester to the corresponding diol, or other side reactions involving the phenol. Sodium borohydride is the reagent of choice for this transformation due to its well-established ability to selectively reduce aldehydes and ketones in the presence of less reactive carbonyl functional groups such as esters.[1][2]
Section 1: Mechanistic Rationale and Reagent Selection
The reduction of a carbonyl group by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2][3] The resulting tetrahedral alkoxide intermediate is then protonated during the workup step to yield the alcohol.[2]
The chemoselectivity of NaBH₄ for aldehydes over esters is rooted in the electronic differences between these two functional groups. The carbonyl carbon of an aldehyde is more electrophilic than that of an ester. This is because the lone pair of electrons on the ester's oxygen atom can donate electron density to the carbonyl carbon through resonance, making it less susceptible to nucleophilic attack.[2]
Key Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is selected for its mild reactivity and high selectivity for aldehydes and ketones over esters.[1][2] While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde, they would readily reduce the ester as well, leading to a mixture of products.[4]
-
Solvent System: A mixture of tetrahydrofuran (THF) and methanol (MeOH) is employed. THF serves as the primary solvent to dissolve the starting material, while methanol acts as a proton source to facilitate the reaction and to decompose any excess NaBH₄ during the workup.[1][5] The use of protic solvents like methanol can sometimes lead to the slow decomposition of NaBH₄, so an excess of the reducing agent is often used to compensate.[1]
-
Temperature Control: The reaction is initiated at 0 °C to moderate the initial exothermic reaction and to enhance selectivity.[1] Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
Section 2: Experimental Protocol
This section details the step-by-step procedure for the chemoselective reduction of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | ≥98% | Commercially Available | Store in a cool, dry place.[6][7] |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Handle with care; moisture-sensitive.[1] |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use a freshly opened bottle or dried over molecular sieves. |
| Methanol (MeOH) | ACS Grade | Commercially Available | --- |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Saturated aqueous ammonium chloride (NH₄Cl) | --- | Prepared in-house | For quenching the reaction.[8] |
| Saturated aqueous sodium chloride (Brine) | --- | Prepared in-house | For washing the organic layer. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (1.0 eq).
-
Dissolve the starting material in a mixture of THF and MeOH (e.g., a 1:1 ratio). A typical concentration is around 0.1-0.5 M.[1]
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.5 - 2.0 eq) to the cooled solution in small portions over 10-15 minutes. The addition is portion-wise to control the initial exothermic reaction and any gas evolution.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]
-
Prepare a TLC plate with a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate). The reaction is complete when the starting material spot is no longer visible.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the flask again in an ice-water bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution to decompose any excess NaBH₄.[8] Be cautious as hydrogen gas may be evolved.
-
Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all the organic extracts and wash them sequentially with water and then with brine.[10]
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(4-(hydroxymethyl)-3-hydroxyphenoxy)butanoate.[9]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the reduction of the aldehyde.
Section 3: Analytical Characterization
The successful conversion of the starting material to the desired product should be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton signal (around 9.7 ppm).[11] Appearance of a new signal for the benzylic methylene protons (CH₂OH) around 4.5 ppm. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (around 191 ppm).[11] Appearance of a new signal for the benzylic carbon (CH₂OH) around 64 ppm. |
| IR Spectroscopy | Disappearance of the aldehyde C=O stretch (around 1680 cm⁻¹). Appearance of a broad O-H stretch (around 3300 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the reduced product. |
| TLC/HPLC | A single spot/peak with a different retention time/factor compared to the starting material. HPLC can also be used for quantitative analysis of purity.[12] |
Section 4: Chemical Reaction Pathway
The following diagram illustrates the chemoselective reduction of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate to Ethyl 4-(4-(hydroxymethyl)-3-hydroxyphenoxy)butanoate.
Caption: Chemical reaction pathway for the selective aldehyde reduction.
Section 5: Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC analysis shows the presence of starting material after a prolonged reaction time, additional NaBH₄ can be carefully added. Ensure the starting material is of high purity and the solvents are anhydrous.
-
Over-reduction of Ester: While unlikely with NaBH₄ under these conditions, if ester reduction is observed, consider lowering the reaction temperature or using a more selective borohydride reagent.
-
Safety:
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Tetrahydrofuran can form explosive peroxides upon standing. Use freshly opened bottles or test for peroxides before use.
-
Always quench the reaction carefully, especially when scaling up, to control the rate of hydrogen evolution.
-
References
-
Liu A, et al. Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Applied Sciences. 2019; 9(9):1792. Available from: [Link]
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Organic Chemistry Portal. Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. Available from: [Link]
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Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. 2011. Available from: [Link]
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Adusumalli SR, Rawal DG. Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Available from: [Link]
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New Journal of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Available from: [Link]
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Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]
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Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available from: [Link]
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ResearchGate. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. 2006. Available from: [Link]
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ACS Publications. Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. Journal of the American Chemical Society. 2022. Available from: [Link]
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ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. 2005. Available from: [Link]
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ACS Publications. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. 2020. Available from: [Link]
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Andrew G Myers Research Group. Chem 115. Available from: [Link]
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MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. 2019. Available from: [Link]
- Google Patents. Purification of aromatic alcohols.
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NIH. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. 2006. Available from: [Link]
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Beilstein Journals. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. 2006. Available from: [Link]
-
ResearchGate. Formation of Aldehydes and Ketones by Reduction of Phenols, Carboxylic Acids and Deriatives, and Nitriles: A Guide to Functional Group Preparations. 2012. Available from: [Link]
-
ACS Publications. Catalytic hydrogenation of aromatic hydrocarbons. Accounts of Chemical Research. 1979. Available from: [Link]
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UMass Lowell. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]
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ACS Publications. Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. 2023. Available from: [Link]
-
ResearchGate. Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity. 2016. Available from: [Link]
-
NaBH4 Reduction of Ketone to Alcohol 39 NaBH. Available from: [Link]
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Chemguide. reduction of aldehydes and ketones. Available from: [Link]
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Green Chemistry. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. 2011. Available from: [Link]
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Organic Syntheses Procedure. N-Boc-5-oxaproline. Available from: [Link]
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ResearchGate. Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. 2014. Available from: [Link]
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-
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-
Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds- Reduction. 2024. Available from: [Link]
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YouTube. Preparation of alcohols via reduction. 2019. Available from: [Link]
-
YouTube. 7a: Preparation of alcohols via reduction. 2021. Available from: [Link]
-
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-
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- 7. ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | China | Manufacturer | Honest Joy Holdings Limited [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. rsc.org [rsc.org]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate for Traceless Solid-Phase Organic Synthesis of Amine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Organic Synthesis (SPOS) is a cornerstone of modern high-throughput chemistry, enabling the rapid generation of compound libraries for drug discovery and materials science. The choice of linker—the molecular tether connecting the growing compound to the insoluble support—is paramount to the success of any solid-phase strategy. This application note provides a comprehensive guide to the use of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a versatile Backbone Amide Linker (BAL)-type handle.[1][2] We will explore its unique trifunctional architecture, detailing protocols for its immobilization, its application in the synthesis of secondary amines via reductive amination, and the final acid-labile cleavage to release the target molecule. This guide is designed to provide both the theoretical underpinnings and the practical, field-tested protocols necessary for successful implementation in a research setting.
The Strategic Advantage of the 4-(4-formyl-3-hydroxyphenoxy)butanoate Linker
The efficacy of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate as a linker stems from the distinct roles of its three key functional groups, which allow for a robust and flexible synthetic workflow.[3]
-
The Ethyl Butanoate Chain: This serves as the primary attachment point to the solid support. Following a simple saponification to the corresponding carboxylic acid, it can be readily coupled to any amine-functionalized resin (e.g., Aminomethyl, Rink Amide) via standard amide bond formation. This provides a stable connection capable of withstanding a wide range of reaction conditions.
-
The 4-Formyl Group (Aldehyde): This is the principal "business end" of the linker. The aldehyde handle is an exceptionally versatile functional group for building molecular diversity. It is most commonly employed in reductive amination reactions to introduce primary amines, but it is also amenable to Wittig reactions, aldol condensations, and other carbonyl chemistries.[1]
-
The 3-Hydroxyphenoxy Moiety: The arrangement of the ether oxygen and the ortho-hydroxyl group to the aldehyde is not coincidental. This specific electronic setup is the key to the linker's function as an acid-labile handle. Upon exposure to strong acid, such as trifluoroacetic acid (TFA), the benzylic ether oxygen facilitates the formation of a stabilized carbocation, enabling a clean and efficient cleavage that releases the synthesized molecule from the resin.[2][4] This mechanism is characteristic of BAL linkers, which are designed for the synthesis of C-terminal modified peptides and other small molecules.[2]
This design allows for the assembly of a molecule on the aldehyde handle while the linker is securely attached to the resin, followed by a traceless cleavage that leaves only a hydrogen atom in place of the linker attachment point on the final product.
Protocol 1: Linker Immobilization and Resin Functionalization
The commercially available ethyl ester form of the linker must first be activated by hydrolysis to its carboxylic acid form before it can be coupled to an amine-functionalized solid support.
Step A: Saponification of the Ethyl Ester
This protocol converts the inactive ethyl ester into the active carboxylic acid necessary for coupling.
-
Dissolve Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the mixture to pH ~3 using 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(4-formyl-3-hydroxyphenoxy)butanoic acid as a solid. Verify the structure using ¹H NMR.[5]
Step B: Coupling to Amine-Functionalized Resin
This protocol describes the immobilization of the activated linker onto a standard solid support.
-
Resin Swelling: Place aminomethyl polystyrene resin (1.0 eq, typical loading 0.5-1.0 mmol/g) in a fritted reaction vessel. Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes. Drain the solvent.
-
Activation: In a separate flask, dissolve the 4-(4-formyl-3-hydroxyphenoxy)butanoic acid (3.0 eq relative to resin loading) in DMF. Add a coupling agent such as HBTU (2.9 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Allow the solution to pre-activate for 5 minutes.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.
-
Quantification & Capping (Optional but Recommended):
-
To ensure the reaction has gone to completion, perform a qualitative Kaiser test on a small sample of the resin. A negative result (beads remain colorless) indicates the absence of free primary amines.
-
To block any unreacted amine sites and prevent side reactions in subsequent steps, the resin can be "capped." Treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes, then wash as described in Step 4.
-
Protocol 2: Synthesis via Reductive Amination
With the linker securely attached, the aldehyde handle is now ready for the construction of the target molecule. Reductive amination is a robust and widely used method for forming secondary amines.
-
Resin Swelling: Swell the functionalized resin from Protocol 1 in 1% acetic acid in DMF for 20 minutes. Drain the solvent. The mild acidic condition helps to catalyze the subsequent imine formation.
-
Imine Formation: Add a solution of the desired primary amine (R-NH₂, 5.0 eq) in 1% acetic acid in DMF to the resin. Agitate the mixture at room temperature for 1 hour.
-
Reduction: Add a solution of sodium cyanoborohydride (NaBH₃CN, 5.0 eq) in DMF to the suspension. Causality Note: NaBH₃CN is the preferred reducing agent in this context because it is selective for the protonated iminium ion over the starting aldehyde, minimizing the formation of alcohol byproducts. Agitate the reaction for 6-12 hours.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (3x), a 1:1 mixture of DMF/water (2x), Methanol (3x), and DCM (3x).
-
Dry: Dry the resin under high vacuum. The resin now holds the desired secondary amine, ready for cleavage.
Protocol 3: Product Cleavage and Isolation
The final step is the acid-catalyzed cleavage of the product from the solid support. A standard "cleavage cocktail" is used, which contains TFA for the acidolysis and scavengers to trap reactive cationic species generated during the process.[6]
-
Pre-cleavage Wash: Wash the dried, product-bound resin with DCM (3x) to remove any residual DMF and to prepare it for the cleavage cocktail.
-
Cleavage: Add a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) to the resin. Expertise Note: Water acts as a scavenger, while TIS is highly effective at reducing and capping carbocations that are formed from the linker and any acid-labile protecting groups, preventing them from reattaching to or modifying the product.[7]
-
Agitate the slurry at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin twice more with a small volume of TFA or DCM, combining the filtrates.
-
Isolation: Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.
-
Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether. The product should precipitate as a solid.
-
Purification: Centrifuge the suspension, decant the ether, and wash the solid pellet with cold ether two more times. Dry the final product under vacuum. The crude product can then be analyzed by LC-MS and purified by preparative HPLC if necessary.
Data and Workflow Summary
The following table provides a quick reference for the key parameters in the described workflow.
| Step | Key Reagents | Solvent | Typical Time | Key Checkpoint |
| Linker Activation | LiOH | THF/H₂O | 2-4 hours | TLC/NMR confirmation |
| Linker Coupling | HBTU, DIPEA | DMF | 4-6 hours | Negative Kaiser Test |
| Reductive Amination | Primary Amine, NaBH₃CN | DMF | 6-12 hours | Test cleavage/LC-MS |
| Product Cleavage | 95% TFA, H₂O, TIS | Neat | 2-3 hours | LC-MS of crude product |
Troubleshooting Insights:
-
Low Loading: If the Kaiser test is positive after coupling, repeat the coupling step with fresh reagents. Ensure the starting aminomethyl resin has not degraded and that the linker acid is pure.
-
Incomplete Cleavage: If significant product remains on the resin after 3 hours, the product may be sterically hindered. Extend the cleavage time to 4-5 hours or slightly increase the reaction temperature to 30-35°C.
-
Impure Crude Product: The presence of multiple peaks in the LC-MS may indicate side reactions during cleavage. Using Fmoc-Trp(Boc) for tryptophan-containing molecules can prevent side reactions.[6] Ensure the resin is washed thoroughly before cleavage to remove any non-covalently bound impurities.
Conclusion
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a powerful and versatile tool for solid-phase organic synthesis. Its BAL-type architecture provides a stable anchor for synthesis and allows for a clean, traceless release of the final compound under standard acidic conditions. The protocols outlined in this application note provide a robust framework for researchers to immobilize this linker, construct libraries of secondary amines, and efficiently isolate the final products, thereby accelerating discovery workflows in chemistry and drug development.
References
-
Seifert, L. (2000). Solid phase organic synthesis: Investigation of resins and linkers for phenols. RIT Scholar Works. Available from: [Link]
-
Murray, J. K., et al. (2005). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 70(24), 10038–10041. Available from: [Link]
-
PrepChem.com. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Available from: [Link]
-
Adusumalli, S. R., & Rawal, D. G. (2021). Supplementary Information: Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Available from: [Link]
-
James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946. Available from: [Link]
-
Noki, S., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3296. Available from: [Link]
-
Noki, S., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. Available from: [Link]
-
University of Cambridge. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Available from: [Link]
-
Guillier, F., et al. (2001). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 101(12), 3547–3602. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Available from: [Link]
-
Echner, H., & Voelter, W. (1988). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Zeitschrift für Naturforschung B, 43(12), 1601-1606. Available from: [Link]
-
ResearchGate. Linkers for solid-phase organic synthesis. Available from: [Link]
-
Oreate AI. (2024). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Available from: [Link]
-
Chemicalbridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. Available from: [Link]
-
ChemBK. ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. Available from: [Link]
-
Brask, J., & Bradley, M. (2006). Diversity Linker Units for Solid-Phase Organic Synthesis. Chemistry - A European Journal, 12(28), 7304-7312. Available from: [Link]
-
PubChem. Ethyl 4-(4-formylphenoxy)butanoate. National Center for Biotechnology Information. Available from: [Link]
-
Kresak, A. C. (2002). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Available from: [Link]
-
Wang, Y., et al. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 773-786. Available from: [Link]
-
Kates, S. A., et al. (2000). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2000(4), M163. Available from: [Link]
-
Szymański, P., et al. (2023). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. International Journal of Molecular Sciences, 24(13), 10582. Available from: [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available from: [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. Available from: [Link]
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- 4. Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate as a Versatile Precursor for the Synthesis of Medicinally Relevant Heterocyclic Scaffolds
Introduction: The Strategic Value of a Multifunctional Building Block
In contemporary drug discovery, the efficient construction of diverse molecular libraries around privileged heterocyclic scaffolds is paramount. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a highly valuable, yet underutilized, precursor molecule, strategically designed for the synthesis of a range of heterocyclic compounds.[1] Its structure is notable for the presence of three key functional groups: a salicylaldehyde moiety, an ethyl ester, and a flexible butoxy linker. The salicylaldehyde group, in particular, is a classical starting point for the synthesis of a multitude of heterocyclic systems, including benzofurans and chromenes, which are core components of numerous biologically active compounds.[2][3][4] This application note provides detailed protocols for the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate and its subsequent elaboration into benzofuran and chromene derivatives, highlighting its utility for researchers in medicinal chemistry and drug development.
Synthesis of the Precursor: Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
The synthesis of the title compound is a straightforward and scalable procedure, commencing from the readily available 2,4-dihydroxybenzaldehyde. The selective alkylation of the 4-hydroxyl group is achieved by leveraging its greater nucleophilicity compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent formyl group.
Protocol 1: Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Materials:
-
2,4-dihydroxybenzaldehyde
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) and anhydrous potassium carbonate (5.0 g, 36.2 mmol).
-
Add 100 mL of anhydrous acetone to the flask.
-
Stir the suspension at room temperature for 20 minutes.
-
In a separate dropping funnel, dissolve ethyl 4-bromobutanoate (7.06 g, 36.2 mmol) in 20 mL of anhydrous acetone.
-
Add the ethyl 4-bromobutanoate solution dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 30% EtOAc in hexane).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in 150 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate as a white to off-white solid.[5]
Expected Yield: 60-75%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 11.46 (s, 1H), 9.71 (s, 1H), 7.42 (d, J = 8.7 Hz, 1H), 6.52 (dd, J = 8.7, 2.3 Hz, 1H), 6.41 (d, J = 2.3 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 4.06 (t, J = 6.2 Hz, 2H), 2.50 (t, J = 7.2 Hz, 2H), 2.18-2.08 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H).[5]
-
¹³C NMR (101 MHz, CDCl₃) δ: 194.5, 173.0, 166.2, 164.6, 135.4, 115.3, 108.7, 101.3, 67.4, 60.7, 30.7, 24.4, 14.3.[5]
Sources
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- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Comprehensive Evaluation of the Antioxidant Activity of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
APPLICATION NOTE & PROTOCOL GUIDE
Abstract
This document provides a detailed guide for assessing the antioxidant potential of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a substituted aromatic ester. The structural features of this compound, specifically the hydroxyphenoxy group, suggest a capacity for antioxidant activity.[1][2] This guide outlines the theoretical underpinnings and provides step-by-step protocols for a suite of widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The causality behind experimental choices is explained to ensure robust and reliable data generation. This comprehensive approach allows for a multi-faceted evaluation of the compound's antioxidant mechanisms, including its ability to scavenge free radicals and reduce oxidant species.
Introduction to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate and Antioxidant Activity
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a chemical compound characterized by a substituted phenoxy ring containing both a formyl and a hydroxyl group.[1] The presence of the phenolic hydroxyl group is a key structural motif that often imparts antioxidant properties to a molecule.[2] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[3] ROS can inflict damage on vital cellular components such as lipids, proteins, and DNA.[4] Antioxidants counteract this damage through various mechanisms, primarily by donating a hydrogen atom or an electron to neutralize free radicals, or by chelating metal ions that can catalyze oxidative reactions.[[“]][6]
The evaluation of a novel compound's antioxidant capacity is a critical step in drug discovery and development, as well as in the food and cosmetic industries. A single assay is often insufficient to capture the complete antioxidant profile of a compound. Therefore, a panel of assays based on different chemical principles is recommended to provide a comprehensive assessment. This guide details the application of four such assays to characterize the antioxidant activity of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Foundational Principles of Antioxidant Assays
The antioxidant activity of a compound can be broadly categorized by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to quench a free radical. The ORAC assay is a classic example of a HAT-based method.[8]
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces a compound by transferring an electron. The DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[7][8]
It is important to note that many antioxidant compounds can act via multiple mechanisms.[6] The combination of assays presented here allows for the elucidation of the primary mechanism of action for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Diagram 1: Overall Antioxidant Assay Workflow
Caption: General workflow for assessing antioxidant activity.
Detailed Protocols and Methodologies
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine.[9][10] The degree of discoloration, measured spectrophotometrically at 517 nm, is indicative of the scavenging potential of the antioxidant compound.[11]
Diagram 2: DPPH Assay Mechanism
Caption: DPPH radical scavenging by an antioxidant.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. Store this solution in an amber bottle at 4°C.[11]
-
Test Compound Stock Solution: Prepare a stock solution of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in a suitable solvent (e.g., DMSO, ethanol).
-
Standard Solution (Trolox): Prepare a stock solution of Trolox in methanol. From this, prepare a series of standard dilutions.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a 96-well microplate, add 20 µL of various concentrations of the test compound or Trolox standards.[12]
-
Add 80 µL of Assay Buffer to each well.[12]
-
For the blank wells (for sample and standard), add the solvent used for dilution instead of the test compound.[12]
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[12]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[11][12]
-
Measure the absorbance at 517 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[13] In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form, and the change in absorbance at 734 nm is measured.[13][14]
Diagram 3: ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.[15]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[15]
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][15]
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
-
Determine the IC50 value and express the results as TEAC.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[16] The reaction is carried out at an acidic pH (3.6) to maintain iron solubility.[8][17]
Diagram 4: FRAP Assay Principle
Caption: Reduction of Fe(III)-TPTZ complex in the FRAP assay.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in acetic acid solution.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[17]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Construct a standard curve using FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents or TEAC.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[18][19]
Diagram 5: ORAC Assay Workflow
Caption: Logical flow of the ORAC assay.
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well black microplate format):
-
Add 25 µL of the test compound, Trolox standards, or blank (phosphate buffer) to the wells.[18][20]
-
Add 150 µL of the fluorescein working solution to each well.[18][20]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[18][20]
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[18][20]
-
-
Data Analysis:
-
Calculate the net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The ORAC value of the sample is calculated from the standard curve and expressed as µM Trolox equivalents.
-
Data Presentation and Interpretation
The results from the antioxidant assays should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Summary of Antioxidant Activity of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
| Assay | Parameter | Result (Mean ± SD) |
| DPPH Assay | IC50 (µM) | Insert Value |
| TEAC (Trolox Equivalents) | Insert Value | |
| ABTS Assay | IC50 (µM) | Insert Value |
| TEAC (Trolox Equivalents) | Insert Value | |
| FRAP Assay | FRAP Value (µM Fe(II) Equivalents) | Insert Value |
| ORAC Assay | ORAC Value (µM Trolox Equivalents) | Insert Value |
A lower IC50 value indicates higher antioxidant activity. Higher TEAC, FRAP, and ORAC values signify greater antioxidant capacity. By comparing the results across the different assays, a comprehensive understanding of the antioxidant profile of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate can be achieved. For instance, strong activity in the DPPH, ABTS, and FRAP assays would suggest a potent electron-donating capacity, while high values in the ORAC assay would indicate efficient hydrogen atom donation to quench peroxyl radicals.
Conclusion
This application note provides a robust framework for the comprehensive evaluation of the antioxidant activity of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. By employing a panel of assays with distinct chemical mechanisms, researchers can obtain a detailed and reliable characterization of the compound's antioxidant potential. The provided protocols are designed to be self-validating through the use of appropriate standards and controls, ensuring the scientific integrity of the findings. The insights gained from these studies will be invaluable for professionals in research, and drug development in assessing the potential utility of this compound as an antioxidant agent.
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Application Notes and Protocols for the In Vitro Antimicrobial Evaluation of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates a robust pipeline of novel antimicrobial agents with diverse chemical scaffolds and mechanisms of action. Phenolic compounds, known for their broad-spectrum antimicrobial properties, represent a promising area of research.[1][2] Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a synthetic compound featuring a phenolic core structure, suggesting potential antimicrobial activity. The hydroxyl (-OH) group and the overall structure of phenolic compounds are key determinants of their ability to interact with and disrupt microbial cells.[3][4]
This guide provides a comprehensive framework for the initial in vitro characterization of the antimicrobial effects of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. We will detail the foundational assays required to establish its spectrum of activity, potency, and preliminary mechanism of action. These protocols are designed for researchers in microbiology, infectious disease, and drug development, providing the technical depth and scientific rationale necessary for a thorough preliminary investigation.
Part 1: Foundational Antimicrobial Susceptibility Testing
The first critical step is to determine if Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate possesses antimicrobial activity and to quantify its potency. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a gold-standard, quantitative technique for determining the MIC of an antimicrobial agent.[6][7] It provides precise and reproducible results, making it a cornerstone of antimicrobial susceptibility testing.[5][8]
Causality and Experimental Choice: This method is chosen for its efficiency in testing multiple concentrations of the compound against various microbial strains simultaneously in a 96-well plate format. This high-throughput capability is essential for initial screening against a panel of clinically relevant bacteria. The use of standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures that the results are comparable across different laboratories.[9][10]
Protocol 1: Broth Microdilution for MIC Determination
Materials:
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (Compound X)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations for testing. The final concentration of the solvent should not exceed 1% in the assay wells, and a solvent control must be included.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Plate Inoculation: Dilute the standardized inoculum in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Assay Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the appropriate concentration of the diluted compound to the wells, creating a final volume of 100 µL.
-
The plate should include:
-
Test Wells: Containing bacteria and varying concentrations of Compound X.
-
Growth Control: Wells with bacteria and broth only (no compound).[5]
-
Sterility Control: Wells with broth only (no bacteria or compound).[5]
-
Solvent Control: Wells with bacteria, broth, and the highest concentration of the solvent used.
-
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]
-
Result Interpretation: The MIC is determined as the lowest concentration of Compound X that completely inhibits visible growth of the organism.[5]
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[13][14] While it does not provide a quantitative MIC value, it is a simple, cost-effective, and rapid screening tool.[8]
Causality and Experimental Choice: This method is valuable for a preliminary screen to quickly visualize the antimicrobial effect. The size of the zone of inhibition around the disk provides a qualitative measure of the compound's efficacy and its ability to diffuse through the agar.[11] This is particularly useful for initial assessments before committing to the more labor-intensive microdilution assay. The procedure is standardized by organizations like CLSI to ensure reproducibility.[15][16]
Protocol 2: Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile blank paper disks (6 mm diameter)
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (Compound X)
-
Bacterial strains and 0.5 McFarland standard as in Protocol 1
-
Sterile swabs
-
Forceps
Procedure:
-
Disk Preparation: Aseptically apply a known amount of Compound X solution onto the sterile blank paper disks and allow them to dry.
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension (0.5 McFarland). Squeeze the swab against the inside of the tube to remove excess liquid. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[13]
-
Disk Application: Using sterile forceps, place the prepared disks onto the inoculated MHA plate. Ensure the disks are pressed down firmly to make complete contact with the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[11]
Part 2: Elucidating the Nature of Antimicrobial Action
Once antimicrobial activity is confirmed, the next logical step is to determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved through a time-kill kinetics assay.[17][18]
Time-Kill Kinetics Assay
This assay provides dynamic information about the antimicrobial agent's effect over time.[19] It is crucial for understanding the concentration-dependent and time-dependent killing activity of a new compound.[20]
Causality and Experimental Choice: A time-kill assay is the definitive method to differentiate between bactericidal and bacteriostatic effects.[17] A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[18] This information is vital for predicting in vivo efficacy and for guiding further drug development.
Protocol 3: Time-Kill Kinetics Assay
Materials:
-
All materials from Protocol 1
-
Sterile flasks or tubes for culture
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare flasks containing CAMHB with Compound X at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[17]
Part 3: Investigating the Mechanism of Action
Given that Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a phenolic compound, a likely mechanism of action involves the disruption of the bacterial cell membrane.[1][3] This can be investigated using a membrane integrity assay.
Bacterial Membrane Integrity Assay using Propidium Iodide
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[21] If the bacterial membrane is compromised, PI can enter the cell, bind to nucleic acids, and produce a red fluorescence, providing a direct measure of membrane damage.[22][23]
Causality and Experimental Choice: This fluorescence-based assay provides a rapid and sensitive method to specifically assess membrane permeabilization.[24] It offers a more mechanistic insight compared to growth inhibition assays and is a logical step in characterizing a compound with a suspected membrane-disrupting mode of action.[25]
Protocol 4: Propidium Iodide Membrane Integrity Assay
Materials:
-
Bacterial culture in the mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Compound X at MIC and supra-MIC concentrations
-
Propidium Iodide (PI) stock solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation and wash them with PBS. Resuspend the cells in PBS to a defined optical density.
-
Treatment: Aliquot the cell suspension into tubes or a microplate. Add Compound X at the desired concentrations (e.g., 1x and 2x MIC). Include an untreated control.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Staining: Add PI to each sample to a final concentration of 1-5 µM. Incubate in the dark for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope.[21] An increase in red fluorescence in the treated samples compared to the control indicates a loss of membrane integrity.[22]
Part 4: Preliminary Safety and Selectivity Assessment
A promising antimicrobial agent should exhibit selective toxicity against microbial cells while having minimal effect on host cells. A preliminary assessment of cytotoxicity against a eukaryotic cell line is a critical step.[26]
Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[27][28] LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity is proportional to the number of damaged cells.[29]
Causality and Experimental Choice: This assay is chosen because it directly measures plasma membrane integrity, which is a key indicator of cell death.[26] It is a reliable and straightforward method to obtain a quantitative measure of the compound's toxicity to mammalian cells, allowing for the calculation of a selectivity index (eukaryotic IC₅₀ / bacterial MIC).
Protocol 5: LDH Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X
-
96-well cell culture plates
-
Commercial LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to attach overnight.[27]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Compound X.
-
Controls: Include the following controls:
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Assay: Following the manufacturer's instructions for the LDH kit, transfer the cell culture supernatant to a new plate and add the reaction mixture.
-
Measurement: After a short incubation, measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of Compound X relative to the maximum LDH release control.
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Test Organism | Endpoint | Hypothetical Result for Compound X |
| Broth Microdilution | S. aureus | MIC (µg/mL) | 8 |
| E. coli | MIC (µg/mL) | 32 | |
| Disk Diffusion | S. aureus | Zone of Inhibition (mm) | 18 |
| E. coli | Zone of Inhibition (mm) | 12 | |
| Time-Kill Kinetics | S. aureus (at 4x MIC) | Log Reduction at 24h | >3.0 (Bactericidal) |
| LDH Cytotoxicity | HEK293 cells | IC₅₀ (µg/mL) | >128 |
Diagrams
Caption: Proposed mechanism of action for a phenolic compound.
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC - PubMed Central. (URL: [Link])
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Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC - NIH. (URL: [Link])
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ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (URL: [Link])
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HPLC and GC-MS methods for analyzing Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
An Application Note and Protocol for the Analysis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate by HPLC and GC-MS
Introduction
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a substituted aromatic ester with a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 252.27 g/mol .[1] Its structure, featuring a formyl, a hydroxyl, and an ethyl ester functional group, makes it a compound of interest in medicinal chemistry and organic synthesis. The formyl group is electrophilic, the hydroxyphenoxy group can engage in hydrogen bonding, and the ethyl butanoate chain imparts lipophilicity, a combination of properties that suggests potential biological activity.[1]
The rigorous quality control of such compounds is paramount in research and drug development. Accurate and precise analytical methods are required to determine purity, quantify the active ingredient, and identify potential impurities or degradants. This application note presents detailed protocols for the analysis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide is designed for researchers, analytical scientists, and quality control professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a deeper understanding and facilitating method adaptation and troubleshooting.
Part I: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the analysis of non-volatile or thermally labile compounds. For Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, Reversed-Phase HPLC (RP-HPLC) is the method of choice due to the molecule's moderate polarity.
Principle and Method Development Rationale
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[2][3] The elution of the compound is controlled by adjusting the strength of the mobile phase.
-
Column Selection: A C18 (octadecylsilyl) column is selected for its versatility and proven efficacy in separating a wide range of phenolic compounds.[2][3] The hydrophobic C18 chains provide excellent retention for the aromatic ring and the butanoate chain of the analyte.
-
Mobile Phase Strategy: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is employed. The presence of a weak acid, such as acetic or phosphoric acid, in the aqueous phase is critical. It suppresses the ionization of the phenolic hydroxyl group on the analyte, ensuring that it remains in a single, neutral form. This prevents peak tailing and results in a sharp, symmetrical peak, which is essential for accurate quantification.[3]
-
Detector and Wavelength Selection: Phenolic compounds exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.[2] A UV-Vis Diode Array Detector (DAD) is ideal as it allows for the determination of the optimal detection wavelength corresponding to the analyte's maximum absorbance (λ-max), thereby maximizing sensitivity.
Detailed HPLC Protocol
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid, analytical grade.
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the sample diluent.
-
Accurately weigh a known amount of the sample (e.g., 25 mg).
-
Dissolve the sample in the sample diluent in a 25 mL volumetric flask to achieve a theoretical concentration of 1000 µg/mL.
-
Further dilute with the sample diluent to fall within the calibration range (e.g., to 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, monitor at λ-max (approx. 278 nm) |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-19 min: 80% to 30% B; 19-25 min: 30% B |
-
Identification: Identify the peak corresponding to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate by comparing its retention time with that of the reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolation from this curve.
HPLC Analysis Workflow Diagram
Caption: Workflow for the HPLC analysis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Part II: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5][6] It provides definitive identification based on both the compound's retention time and its unique mass fragmentation pattern.
Principle and Method Development Rationale
In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint."
-
Column Selection: A low-bleed, mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase like a DB-5ms or HP-5ms) is an excellent starting point. This type of column offers good selectivity for a wide range of organic molecules, including aromatic compounds, aldehydes, and esters.[7]
-
Injection and Temperature Program: A splitless injection is often preferred for trace analysis to ensure maximum transfer of the analyte onto the column. The oven temperature program starts at a relatively low temperature to trap the analyte at the head of the column, then ramps up to elute the compound, and finally holds at a high temperature to clean the column of any less volatile components.
-
Mass Spectrometry: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns.[8] The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 252, along with characteristic fragments resulting from the cleavage of the ester, ether, and alkyl chain functionalities.[9][10]
Detailed GC-MS Protocol
-
GC-MS system with a capillary column, autosampler, and an EI source.
-
DB-5ms or equivalent column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or hydrogen as the carrier gas.
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate reference standard.
-
Volatile organic solvents (e.g., dichloromethane, ethyl acetate), analytical grade.[6]
-
Volumetric flasks, pipettes, and GC vials with inserts.
-
Sample Diluent: Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with the sample diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately with the sample diluent.
-
Prepare a solution of the sample in the chosen diluent to achieve a concentration of approximately 10 µg/mL.
-
If the sample matrix is complex, a clean-up step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[6][11]
-
Transfer the final solution to a GC vial.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| Ionization Energy | 70 eV (Electron Ionization) |
| Mass Scan Range | 40 - 400 amu |
-
Identification: Confirm the identity of the analyte by matching its retention time and the acquired mass spectrum with that of the reference standard and/or a reference library (e.g., NIST).
-
Purity Assessment: The total ion chromatogram (TIC) can be used to assess the purity of the sample. The area percent of the main peak relative to all peaks can provide a semi-quantitative measure of purity.
GC-MS Analysis Workflow and Fragmentation Diagrams
Caption: Workflow for the GC-MS analysis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Caption: Predicted EI fragmentation pathway for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Part III: Method Validation
For use in a regulated environment, any analytical method must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[12][13][14]
Key Validation Parameters
The following table summarizes the essential parameters for validating the HPLC assay method.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity index > 0.999; baseline resolution from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | e.g., 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies. | Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain ≤ 2.0%. |
Source: Adapted from ICH Q2(R1) Guidelines.[12][13][14]
Conclusion
This application note provides comprehensive, robust, and reliable methods for the analysis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. The RP-HPLC method is ideal for accurate quantification and purity determination in routine quality control, offering high precision and sensitivity with UV detection. The orthogonal GC-MS method provides an unequivocal confirmation of identity through its characteristic mass fragmentation pattern and is a powerful tool for identifying volatile and semi-volatile impurities. The scientific rationale for each step has been provided to empower the analyst to perform these methods effectively and troubleshoot potential issues. For regulatory submissions, these methods should be fully validated according to the principles outlined in the ICH Q2(R1) guideline.
References
-
Katsampoxaki-Hodgetts, K., Psimadas, D., & Kapsokefalou, M. (2003). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 51(26), 7620–7628. Available from: [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]
-
Stalikas, C. D. (2007). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Liquid Chromatography & Related Technologies, 30(13), 1849-1863. Available from: [Link]
-
Teleky, B. E., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(2), 209. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Milošević, N., et al. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Journal of the Serbian Chemical Society, 80(10), 1247-1258. Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
Shults, E. E., et al. (2019). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. Acta Biologica Sibirica, 5(2), 11-16. Available from: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Organomation. Chromatography Sample Preparation Guide. Available from: [Link]
-
SCION Instruments. Sample preparation GC-MS. Available from: [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]
-
Yamamoto, S., et al. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Open Journal of Marine Science, 8, 117-126. Available from: [Link]
-
Salim, S. M., & Fleeh, N. A. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Biochemical and Cellular Archives, 22, 2749-2758. Available from: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2019). Available from: [Link]
Sources
- 1. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 152942-06-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate and their prevention
Technical Support Center: Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. Our focus is on identifying and mitigating common side reactions to improve yield, purity, and reproducibility. The primary synthetic route discussed is the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde and ethyl 4-bromobutanoate.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Core Issue: Low Yield and Incomplete Conversion
Question: My reaction has a very low yield, and TLC analysis shows a significant amount of unreacted 3,4-dihydroxybenzaldehyde. What are the primary factors I should investigate?
Answer: Low conversion is a frequent challenge and typically points to suboptimal reaction conditions that fail to generate or sustain the reactive phenoxide intermediate. Here are the key areas to troubleshoot:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base will not sufficiently deprotonate the phenolic hydroxyl group, while an excessively strong base can promote side reactions. Potassium carbonate (K₂CO₃) is commonly used as it is strong enough to deprotonate the more acidic 4-hydroxyl group selectively but mild enough to minimize side reactions.
-
Causality: The 4-hydroxyl group is more acidic than the 3-hydroxyl group due to resonance stabilization of the conjugate base with the adjacent formyl group. Using precisely 1.0-1.1 equivalents of a suitable base ensures the selective formation of the desired mono-phenoxide.
-
-
Solvent Quality and Type: The reaction is highly sensitive to the solvent. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are essential.
-
Causality: These solvents effectively solvate the potassium cation (from K₂CO₃), leaving a highly reactive, "naked" phenoxide anion.[1] This enhances its nucleophilicity towards the alkyl halide. Protic solvents (like alcohols or water) must be rigorously excluded, as they can solvate and deactivate the phenoxide nucleophile through hydrogen bonding.[2] Ensure you are using anhydrous solvents.
-
-
Reaction Temperature and Duration: This ether synthesis typically requires elevated temperatures to proceed at a reasonable rate.[3]
-
Recommendation: A temperature range of 60-80 °C is standard. Monitor the reaction progress using TLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. A typical reaction time is 6-12 hours.
-
Core Issue: Complex Product Mixture & Purification Challenges
Question: My crude product shows multiple spots on the TLC plate, making purification by column chromatography difficult. What are the likely side products, and how can I prevent their formation?
Answer: The presence of multiple products indicates competing reaction pathways. The primary culprits are dialkylation and C-alkylation.
FAQ 1: How do I prevent the formation of the dialkylated side product?
The dialkylated impurity, Ethyl 4-((3-(4-ethoxy-4-oxobutoxy)-4-formyl)phenoxy)butanoate, arises from the alkylation of both hydroxyl groups. Its formation is a strong indicator of incorrect stoichiometry or reaction conditions.
-
Prevention Strategy:
-
Precise Stoichiometry: Use no more than 1.0-1.1 equivalents of base (e.g., K₂CO₃) relative to the 3,4-dihydroxybenzaldehyde. This ensures there is only enough base to deprotonate the more acidic 4-OH group.
-
Controlled Reagent Addition: Add the ethyl 4-bromobutanoate dropwise to the mixture of the diol and base. This maintains a low concentration of the alkylating agent, favoring reaction at the more reactive mono-phenoxide site.
-
Temperature Management: Avoid excessively high temperatures, which can increase the reactivity of the less acidic 3-OH group and lead to the undesired second alkylation.
-
FAQ 2: I suspect C-alkylation is occurring. How can I confirm this and force the reaction towards the desired O-alkylation?
C-alkylation is a classic competing side reaction in Williamson ether syntheses involving phenoxides.[4][5] The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para positions of the aromatic ring.[2]
-
Mechanism and Prevention:
-
The Cause: Attack from the carbon of the aromatic ring on the ethyl 4-bromobutanoate leads to C-C bond formation, resulting in isomers that are often difficult to separate from the desired product. The use of protic solvents or certain counter-ions can favor this pathway.[2][6]
-
The Solution - Promoting O-Alkylation:
-
Solvent Choice: As mentioned, polar aprotic solvents (DMF, DMSO, Acetonitrile) are paramount. They do not form hydrogen bonds with the phenoxide oxygen, leaving it exposed and more nucleophilic than the ring carbons.[1][2]
-
Counter-ion Effect: Larger cations, like potassium (K⁺) or cesium (Cs⁺), tend to associate less tightly with the phenoxide oxygen, increasing its reactivity and favoring O-alkylation. This is why bases like K₂CO₃ or Cs₂CO₃ are preferred over sodium-based equivalents like NaH or Na₂CO₃.[1]
-
-
The workflow below illustrates the decision-making process for troubleshooting these common issues.
Caption: Troubleshooting workflow for synthesis optimization.
Part 2: Optimized Synthesis and Purification Protocol
This section provides a reliable, step-by-step protocol designed to minimize the side reactions discussed above.
Table 1: Reagent Stoichiometry
| Reagent | Molar Eq. | Purpose | Key Consideration |
| 3,4-Dihydroxybenzaldehyde | 1.0 | Starting Material | Must be dry and pure. |
| Ethyl 4-bromobutanoate | 1.0 | Alkylating Agent | Use high-purity grade. |
| Potassium Carbonate (K₂CO₃) | 1.1 | Base | Finely ground and anhydrous. |
| Dimethylformamide (DMF) | - | Solvent | Anhydrous grade is essential. |
Step-by-Step Synthesis Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,4-dihydroxybenzaldehyde (1.0 eq.) and finely ground, anhydrous potassium carbonate (1.1 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 0.1 M concentration relative to the limiting reagent).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium phenoxide salt may be accompanied by a slight color change.
-
Alkylation: Heat the reaction mixture to 70 °C. Add ethyl 4-bromobutanoate (1.0 eq.) dropwise via a syringe over 30 minutes.
-
Reaction Monitoring: Maintain the temperature at 70 °C and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent) every 1-2 hours. The reaction is typically complete within 6-10 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water (10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol: Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes is recommended, typically starting from 10% ethyl acetate and gradually increasing to 30%.
-
Fraction Collection: The desired product, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, will elute after any unreacted ethyl 4-bromobutanoate and before the highly polar unreacted 3,4-dihydroxybenzaldehyde. The dialkylated product, if present, will have a higher Rf value than the desired product.
Part 3: Mechanistic Visualizations
Understanding the competing reaction pathways is key to controlling the outcome. The following diagrams illustrate the desired O-alkylation pathway and the primary competing C-alkylation side reaction.
Caption: Competing O- vs. C-alkylation pathways for the phenoxide intermediate.
References
- Benchchem. (n.d.). Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
- Grokipedia. (n.d.). Duff reaction.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry. (2024). Duff Reaction Mechanism. YouTube. Retrieved from [Link]
- Duff reaction. (n.d.). In NameReaction.
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]...
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
ResearchGate. (n.d.). Scope of substituted benzaldehydes. Retrieved from [Link]...
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
- Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
-
PrepChem.com. (n.d.). Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Retrieved from The Royal Society of Chemistry website.
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
European Patent Office. (n.d.). Method for the purification of benzaldehyde. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
-
GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing substituted benzaldehydes.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemicalbridge. (n.d.). Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11. Retrieved from [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
- Imperial College London. (2004). Organic Synthesis Lecture 3.
Sources
Technical Support Guide: Optimizing the Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Welcome to the technical support center for the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve the yield and purity of this valuable synthetic intermediate, notably used in the preparation of Febuxostat.[1][2]
Overview of the Synthesis
The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is typically achieved via a regioselective Williamson ether synthesis.[3][4][5] The primary challenge lies in the selective alkylation of the hydroxyl group at the C4 position of 2,4-dihydroxybenzaldehyde over the C2-hydroxyl group using ethyl 4-bromobutanoate.
The differential reactivity of the two hydroxyl groups is the key to a successful synthesis. The C4-hydroxyl group is more acidic and sterically accessible, making it a more potent nucleophile upon deprotonation.[6] Conversely, the C2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl group, which reduces its acidity and nucleophilicity.[6] Exploiting this difference is paramount for achieving high yields of the desired mono-alkylated product.
Caption: General reaction scheme for the synthesis.
Troubleshooting and Yield Optimization Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I have no desired product. What are the most likely causes?
A: A low or zero yield in a Williamson ether synthesis typically points to issues with reagents, reaction conditions, or the presence of inhibitors.
-
Inactive Base: The base is critical for deprotonating the phenolic hydroxyl group to form the nucleophilic phenoxide. If the base is old, has absorbed moisture, or is of poor quality, deprotonation will be inefficient. For instance, anhydrous potassium carbonate or cesium bicarbonate should be used.[6][7]
-
Wet Solvent: This reaction is sensitive to water. Protic solvents or moisture in aprotic solvents can protonate the phenoxide intermediate, quenching its nucleophilicity. Ensure you are using anhydrous solvents like DMF or acetonitrile.[5][7]
-
Low Temperature: The Williamson ether synthesis requires sufficient thermal energy to overcome the activation barrier, especially since the phenoxide is a relatively stable nucleophile. A reaction temperature between 60-80 °C is generally recommended.[5][8][9]
-
Degraded Reagents: Ethyl 4-bromobutanoate can degrade over time. It is advisable to use freshly opened or purified reagents.[10] Similarly, 2,4-dihydroxybenzaldehyde can oxidize if not stored properly.
-
Inefficient Stirring: In a heterogeneous mixture (e.g., with K₂CO₃), vigorous stirring is necessary to ensure adequate contact between the reactants.
Q2: My main problem is the formation of a bis-alkylated side product. How can I improve the regioselectivity for the C4-hydroxyl group?
A: The formation of the 2,4-bis-alkoxybenzaldehyde is the most common side reaction that lowers the yield of the desired product.[11] Improving regioselectivity is crucial.
-
Choice of Base: This is the most critical factor. While potassium carbonate (K₂CO₃) is commonly used, it can be basic enough to deprotonate the C2-hydroxyl to some extent, leading to the bis-alkylated product.[7] Cesium bicarbonate (CsHCO₃) has been shown to be an excellent choice, offering favorable basicity for selective deprotonation of the more acidic C4-hydroxyl group, thus minimizing bis-alkylation and leading to yields of up to 95%.[7][9]
-
Stoichiometry: Use the alkylating agent (ethyl 4-bromobutanoate) as the limiting reagent or in a slight excess (e.g., 1.0-1.1 equivalents). Using a large excess will significantly increase the probability of the second alkylation event occurring.[6]
-
Reaction Temperature: While higher temperatures increase the reaction rate, they can also decrease selectivity. If bis-alkylation is a major issue, consider running the reaction at the lower end of the effective temperature range (e.g., 60 °C).
Caption: A workflow for troubleshooting common synthesis issues.
Q3: My crude product shows multiple spots on TLC, making purification difficult. What are the likely side products?
A: Besides the bis-alkylated product, other impurities can arise:
-
Unreacted Starting Materials: 2,4-dihydroxybenzaldehyde and ethyl 4-bromobutanoate.
-
Elimination Product: Ethyl 4-bromobutanoate can undergo an E2 elimination reaction in the presence of the base to form ethyl but-3-enoate. This is more likely with stronger or bulkier bases.[4][12]
-
Hydrolysis Product: The ester moiety of either the reactant or the product can be hydrolyzed to the corresponding carboxylic acid if there is excess water and the conditions are harsh (e.g., high temperature for prolonged periods with a strong base).
Effective purification by silica gel column chromatography is essential. A gradient eluent system, such as ethyl acetate in hexane, is typically used to separate these components.[6][13][14]
Table of Key Parameter Optimization
| Parameter | Recommendation | Rationale & Scientific Justification | Potential Pitfalls |
| Base | 1. Cesium Bicarbonate (CsHCO₃) 2. Potassium Carbonate (K₂CO₃) | CsHCO₃: Offers optimal basicity for selectively deprotonating the more acidic C4-OH, leading to high regioselectivity and minimal bis-alkylation.[7][9] K₂CO₃: A common, cost-effective base, but can lead to lower selectivity.[13][14] | Stronger bases (e.g., NaOH, NaH) can promote bis-alkylation and side reactions.[3] Weak bases may not deprotonate the phenol effectively. |
| Solvent | 1. Acetonitrile (CH₃CN) 2. Dimethylformamide (DMF) | Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the phenoxide anion more available to act as a nucleophile, accelerating the Sₙ2 reaction.[5] | Protic solvents (e.g., ethanol) will protonate the phenoxide and inhibit the reaction. Apolar solvents slow the reaction rate.[5] Ensure solvents are anhydrous. |
| Temperature | 60 - 80 °C | Provides sufficient energy for the Sₙ2 reaction to proceed at a reasonable rate.[5][8] | Temperatures >100 °C can increase side reactions like elimination and bis-alkylation. Temperatures <50 °C may result in a very slow or incomplete reaction.[5] |
| Reagent Ratio | 1.1 eq. Ethyl 4-bromobutanoate 1.5 eq. Base | A slight excess of the alkylating agent ensures full conversion of the starting aldehyde.[6] An excess of base ensures complete deprotonation. | A large excess of the alkylating agent will significantly promote the formation of the bis-alkylated product. |
| Reaction Time | 4 - 12 hours | Reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.[6] | Prolonged reaction times, especially at high temperatures, can lead to product degradation or increased side product formation. |
Detailed Experimental Protocols
Protocol 1: High-Selectivity Method with Cesium Bicarbonate (Recommended)
This protocol is adapted from methodologies demonstrating high regioselectivity.[7][8][9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile to dissolve the aldehyde. Then, add cesium bicarbonate (CsHCO₃, 1.5 eq.).
-
Alkylation: Add ethyl 4-bromobutanoate (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexane as eluent) until the 2,4-dihydroxybenzaldehyde spot disappears.
-
Workup: Once complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with acetonitrile.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure product as a white solid or colorless oil.[14]
Protocol 2: Standard Method with Potassium Carbonate
This protocol is based on commonly cited procedures.[14]
-
Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetone.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and ethyl 4-bromobutanoate (1.1 eq.).
-
Reaction: Heat the mixture to reflux and stir for 24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After cooling, remove the acetone using a rotary evaporator. Re-suspend the crude mixture in ethyl acetate and wash with water.
-
Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purification: Purify the crude product by silica gel flash column chromatography (e.g., 10% ethyl acetate in hexane) to obtain the final product.[14] A 63% yield has been reported using this method.[14]
Frequently Asked Questions (FAQs)
-
Why is the C4-hydroxyl group preferentially alkylated? The C4-hydroxyl is more acidic than the C2-hydroxyl. This is because the C2-hydroxyl forms a strong intramolecular hydrogen bond with the adjacent formyl group, making it less likely to be deprotonated by the base and thus a weaker nucleophile.[6]
-
Can I use ethyl 4-chlorobutanoate or ethyl 4-iodobutanoate instead of the bromo- version? Yes, but the reaction rate will change. The leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻. Ethyl 4-iodobutanoate would react faster, while the chloro- equivalent would be significantly slower and might require a catalyst (like NaI) or harsher conditions. Ethyl 4-bromobutanoate offers a good balance of reactivity and stability.[10][15]
-
What is the best way to monitor the reaction? Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside the starting materials (2,4-dihydroxybenzaldehyde and ethyl 4-bromobutanoate). The product is less polar than the starting diol and will have a higher Rf value. The reaction is complete when the 2,4-dihydroxybenzaldehyde spot is no longer visible.
-
My final product is an oil. How can I confirm its purity? Purity should be confirmed using analytical techniques like ¹H NMR and ¹³C NMR spectroscopy.[14] The spectra should match reported data, showing characteristic peaks for the formyl proton (~9.7 ppm), the aromatic protons, and the ethyl butanoate chain. Mass spectrometry can be used to confirm the molecular weight.[14]
References
- Benchchem. (n.d.). Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
- American Chemical Society. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone.
- Benchchem. (n.d.). Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde.
- PMC - NIH. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- Benchchem. (n.d.). Ethyl 4-bromobutyrate.
- PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis.
- PrepChem.com. (n.d.). Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate.
- The Royal Society of Chemistry. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling.
- SciSpace. (2010). Preparation method of intermediate of febuxostat.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- New Drug Approvals. (2016). Febuxostat.
- Google Patents. (n.d.). CN109503513B - One-pot synthesis method of febuxostat intermediate.
- SciSpace. (2011). WO/2011/066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOSTAT.
- ChemicalBook. (n.d.). ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
- Google Patents. (n.d.). CN104418823A - Preparation method of febuxostat intermediate.
- Chemicalbridge. (n.d.). Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate.
- ChemicalBook. (n.d.). Ethyl 4-bromobutyrate synthesis.
- PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate.
- Google Patents. (n.d.). CN114736119A - One-step preparation method of ethyl 4-bromobutyrate.
- MDPI. (2025). Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development.
- PubMed. (n.d.). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate.
- National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate - NIST WebBook.
- ACS Publications. (2020). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655.
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives.
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
Sources
- 1. Preparation method of intermediate of febuxostat (2010) | Xingguo Zhou [scispace.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
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- 8. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 9. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl 4-bromobutyrate | Alkylating Reagent | RUO [benchchem.com]
- 11. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 12. byjus.com [byjus.com]
- 13. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 152942-06-8 | Benchchem [benchchem.com]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Column Chromatography Purification of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Welcome to the technical support center for the purification of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful column chromatography purification of this compound. Our approach is grounded in scientific expertise to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to the Purification Challenge
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a moderately polar molecule containing an ester, a formyl (aldehyde), and a hydroxyl group attached to an aromatic ring.[1] This combination of functional groups can present unique challenges during silica gel column chromatography. The phenolic hydroxyl group can lead to strong interactions with the acidic silica gel, potentially causing peak tailing or even irreversible adsorption. The polarity of the molecule necessitates a carefully optimized mobile phase to achieve adequate separation from starting materials and byproducts.
This guide will walk you through a systematic approach to the purification, from initial setup to advanced troubleshooting, ensuring you can confidently isolate your target compound with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues encountered during the column chromatography purification of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Q1: My compound is not moving off the baseline in my chosen solvent system, even at high concentrations of ethyl acetate in hexanes. What should I do?
A1: This is a common issue with polar compounds on silica gel.[2] Here's a systematic approach to troubleshoot:
-
Increase Mobile Phase Polarity: If you're using an ethyl acetate/hexanes system, you may need to introduce a more polar solvent. A common strategy is to add a small percentage of methanol (e.g., 0.5-5%) to your ethyl acetate/dichloromethane (DCM) mobile phase.[3] Be cautious, as high concentrations of methanol can sometimes lead to silica dissolving.[3]
-
Alternative Solvent Systems: Consider switching to a different solvent system altogether. For aromatic compounds, incorporating toluene can sometimes improve separation compared to hexanes.[3] A dichloromethane/methanol gradient is another powerful option for polar compounds.
-
Check Compound Stability: Before making drastic changes, ensure your compound is stable on silica gel. You can perform a simple test by spotting your crude mixture on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[2]
Q2: I'm observing significant peak tailing for my product. How can I improve the peak shape?
A2: Peak tailing with phenolic compounds is often due to strong interactions with the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:
-
Solvent Modification: Adding a small amount of a competitive polar solvent can help. As mentioned above, a small percentage of methanol in your mobile phase can improve peak shape.
-
Deactivating the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by preparing a slurry of silica gel in your mobile phase containing a small amount of a base like triethylamine (~0.1-1%). However, be sure your target compound is stable to basic conditions.
-
Switching the Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be a good alternative for compounds that are sensitive to acidic silica.[2][3]
Q3: My compound is coming off the column, but the separation from a close-running impurity is poor. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Fine-tune the Mobile Phase: Small changes in the solvent ratio can have a significant impact on separation. Try running a gradient with a very shallow increase in polarity in the region where your compound and the impurity elute.
-
Optimize the Rf Value: For optimal separation in flash chromatography, the target compound should have an Rf value between 0.15 and 0.4 on the TLC plate.[4][5] If your Rf is too high, decrease the polarity of the mobile phase. If it's too low, increase the polarity.
-
Column Dimensions and Packing: Ensure your column is packed uniformly without any air gaps or channels.[6] A longer, narrower column will generally provide better resolution than a short, wide one, although the purification will take longer.
Q4: The crude reaction mixture is not very soluble in my chosen mobile phase. How should I load it onto the column?
A4: Proper sample loading is critical for good separation.[7]
-
Wet Loading in a Stronger Solvent: Dissolve your crude mixture in a minimal amount of a stronger solvent (like dichloromethane or acetone) than your initial mobile phase.[2][7] Use the absolute minimum volume necessary to dissolve the sample.
-
Dry Loading: This is often the best method for samples with poor solubility. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel (or Celite), and then remove the solvent under reduced pressure to obtain a free-flowing powder.[8] This powder can then be carefully added to the top of the packed column.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Objective: To determine the optimal mobile phase for the column chromatography purification of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Materials:
-
TLC silica gel plates (e.g., silica gel 60 F254)
-
Crude reaction mixture containing Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
-
Various solvents: n-hexane, ethyl acetate, dichloromethane, methanol
-
TLC developing chambers
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare several developing chambers with different solvent systems. A good starting point is a range of ethyl acetate in n-hexane mixtures (e.g., 10%, 20%, 30%).
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary spotter, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Retention Factor (Rf) for your target compound and any impurities. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[9][10]
-
The ideal mobile phase will give your target compound an Rf value between 0.15 and 0.4, with good separation from other spots.[4][5] A literature example shows an Rf of 0.44 in 10:90 ethyl acetate:n-hexane.[11]
Protocol 2: Column Chromatography Purification
Objective: To purify Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate from a crude reaction mixture.
Materials:
-
Glass chromatography column
-
Silica gel (e.g., 230-400 mesh for flash chromatography)
-
Optimized mobile phase (determined from Protocol 1)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Air pressure source (for flash chromatography)
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pack the column with silica gel using either the dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.[6]
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[7]
-
-
Equilibration:
-
Pre-elute the column with your initial, least polar mobile phase until the packing is fully wetted and settled.
-
-
Sample Loading:
-
Load your sample using either the wet or dry loading method as described in Q4.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to begin eluting the column.
-
Collect fractions in separate tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.[12]
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography, providing good resolution. |
| Mobile Phase | Ethyl Acetate / n-Hexane Gradient | A common and effective solvent system for moderately polar compounds.[1] |
| Starting Polarity | 3-5% Ethyl Acetate in n-Hexane | To elute non-polar impurities first. A reported system starts with 3:97 Ethyl Acetate:n-Hexane.[11] |
| Final Polarity | Up to 30% Ethyl Acetate in n-Hexane | To elute the target compound and more polar impurities. |
| Target Rf Value | 0.15 - 0.40 | Provides the best balance between separation and elution time/volume.[4][5] |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Common Chromatography Issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry For Everyone. What Is The RF Value And Its Importance In Chromatography?[Link]
-
HIX.AI. Chromatography Explained: Calculating Rf Values & Its Applications. [Link]
-
Adusumalli, S. R., & Rawal, D. G. (2022). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
Chemistry For Everyone. What Is The Importance Of RF Value In Chromatography?[Link]
-
Mastelf. Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?[Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Teledyne ISCO. Chromatography Troubleshooting. [Link]
-
MicroSolv Technology Corporation. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. [Link]
-
Hawach. Several Problems of Flash Column Chromatography. [Link]
-
Organic Syntheses. Purification by Flash Column Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Hawach. What is a good way to select mobile phase in chromatography?[Link]
-
National Institutes of Health. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil. [Link]
-
Chemicalbridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. Trouble with Column Chromatography of phenolic compounds. [Link]
-
ResearchGate. (PDF) Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. [Link]
-
ChemBK. ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. [Link]
Sources
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- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. hix.ai [hix.ai]
- 10. studymind.co.uk [studymind.co.uk]
- 11. rsc.org [rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Troubleshooting low yield in Williamson ether synthesis of substituted phenols
Welcome to the technical support guide for troubleshooting the Williamson ether synthesis, with a specific focus on reactions involving substituted phenols. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields and purity in this crucial C-O bond-forming reaction. Here, we move beyond basic protocols to explore the nuanced interplay of substrate electronics, sterics, and reaction conditions, providing you with the expert insights needed to optimize your synthetic outcomes.
Introduction: Why Substituted Phenols Pose a Unique Challenge
The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its reliability in forming ethers from an alkoxide and a primary alkyl halide. However, when the substrate is a substituted phenol, the reaction's success is no longer a given. The electronic nature and position of substituents on the aromatic ring can dramatically alter the nucleophilicity of the phenoxide, influence the rate of side reactions, and complicate product purification. This guide provides a structured, cause-and-effect approach to diagnosing and solving the most common issues encountered in the field.
Part 1: Troubleshooting Guide for Low Yields
This section is structured as a series of common problems followed by diagnostic questions and actionable solutions.
Issue 1: Reaction fails to proceed or results in very low conversion of the starting phenol.
This is often the most frustrating outcome, suggesting a fundamental problem with the reaction setup or the inherent reactivity of the substrates.
Question: Is the phenoxide being generated efficiently?
The first critical step is the deprotonation of the phenol. Incomplete deprotonation leads to a low concentration of the active nucleophile, stalling the reaction.
-
Underlying Cause: The chosen base may be too weak to deprotonate the substituted phenol effectively. Phenols with electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) are more acidic and easier to deprotonate. Conversely, phenols with electron-donating groups (EDGs) like alkyl or alkoxy groups are less acidic, requiring a stronger base.
-
Solution:
-
Assess Phenol Acidity: Qualitatively determine if your phenol is electron-rich or electron-deficient.
-
Select an Appropriate Base: Match the base strength to the phenol's pKa. For less acidic, electron-rich phenols, a strong base like sodium hydride (NaH) is often necessary to ensure complete and irreversible deprotonation. For more acidic phenols, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be easier to handle.
-
Ensure Anhydrous Conditions: Bases like NaH react violently with water. The presence of water will consume the base and prevent phenoxide formation. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Table 1: Guide to Base Selection for Substituted Phenols
| Substituent Type on Phenol | Relative Acidity | Example pKa | Recommended Bases (with pKa of Conjugate Acid) | Rationale |
| Strong Electron-Withdrawing (e.g., -NO₂) | High | ~7.1 (4-nitrophenol) | K₂CO₃ (10.3), Cs₂CO₃ (10.3) | Mild bases are sufficient and reduce risk of side reactions. The cesium effect can enhance nucleophilicity. |
| Moderate Electron-Withdrawing (e.g., -Cl, -Br) | Moderate | ~9.4 (4-chlorophenol) | K₂CO₃ (10.3), NaOH (~15.7) | Carbonates are often effective, but stronger bases may be needed for complete conversion. |
| No Substituent / Alkyl | Low | ~10 (Phenol) | NaOH (~15.7), NaH (>35) | Stronger bases are required for complete deprotonation, especially for less acidic alkylphenols. |
| Strong Electron-Donating (e.g., -OCH₃) | Very Low | ~10.2 (4-methoxyphenol) | NaH (>35), KHMDS (26) | Strong, non-nucleophilic bases are essential to drive the deprotonation to completion. |
Question: Is the electrophile (alkyl halide) suitable for an Sₙ2 reaction?
The Williamson ether synthesis is a classic Sₙ2 reaction. The structure of the alkyl halide is paramount to its success.
-
Underlying Cause: The use of secondary or tertiary alkyl halides leads to competing E2 elimination reactions, which often dominate over the desired Sₙ2 pathway. Steric hindrance around the electrophilic carbon prevents the phenoxide from attacking effectively.
-
Solution:
-
Use Primary Halides: Whenever possible, use primary alkyl halides (R-CH₂-X). Methyl and primary halides are ideal.
-
Consider the Leaving Group: The leaving group ability follows the trend I > Br > Cl > F. Using an alkyl iodide or bromide can significantly accelerate the reaction compared to an alkyl chloride. If you must use a chloride, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
Issue 2: The reaction is messy, producing multiple byproducts.
When the desired ether is only a minor component of a complex mixture, side reactions are the likely culprit.
Question: Is C-alkylation competing with O-alkylation?
Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions.
-
Underlying Cause: The solvent plays a crucial role in directing the regioselectivity. Protic solvents (like ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more exposed and nucleophilic. Hard cations (like Li⁺ or Na⁺) associate tightly with the "hard" oxygen atom, also favoring C-alkylation.
-
Solution:
-
Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) do not solvate the anionic oxygen atom as strongly. This leaves the oxygen as the most available and nucleophilic site, promoting O-alkylation.
-
Use a "Soft" Counter-ion: Larger, more polarizable cations like potassium (K⁺) or cesium (Cs⁺) associate less tightly with the phenoxide oxygen. This "naked" phenoxide is more reactive at the oxygen center. This is why bases like K₂CO₃ and especially Cs₂CO₃ are highly effective in suppressing C-alkylation.
-
Question: Is elimination of the alkyl halide the major pathway?
As mentioned, this is common with sterically hindered alkyl halides. However, other factors can also promote elimination.
-
Underlying Cause: High reaction temperatures and a sterically hindered or strongly basic phenoxide can favor the E2 pathway. Some phenoxides, especially those with bulky ortho substituents, can act more like a base than a nucleophile.
-
Solution:
-
Lower the Reaction Temperature: Sₙ2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at the lowest temperature that allows for a reasonable rate (e.g., room temperature to 50 °C) can favor substitution over elimination.
-
Re-evaluate the Base: If your phenoxide is inherently basic and your halide is prone to elimination, ensure you are not using an excess of a very strong base like NaH, which can also promote elimination.
-
Part 2: Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your Williamson ether synthesis.
Caption: A decision tree for troubleshooting Williamson ether synthesis.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a tertiary alkyl halide if I use a different method? No, the Williamson ether synthesis is fundamentally an Sₙ2 reaction and is not suitable for tertiary halides, which will exclusively undergo E1 or E2 elimination. To synthesize an ether with a tertiary alkyl group, you must reverse the strategy: use a tertiary alkoxide and a primary alkyl halide (e.g., sodium tert-butoxide reacting with methyl iodide).
Q2: What is the "cesium effect" and why is Cs₂CO₃ often so effective? The "cesium effect" refers to the observation that cesium salts often accelerate reactions involving anionic nucleophiles. In this context, the large, soft Cs⁺ cation does not coordinate tightly with the hard oxygen of the phenoxide. This results in a more "naked" and highly reactive phenoxide anion in solution, which enhances the rate of O-alkylation. Cesium carbonate is also a relatively strong base that is easy to handle, making it a powerful choice for difficult transformations.
Q3: My phenol has an ortho-substituent. Why is the yield so low? Bulky ortho-substituents (e.g., tert-butyl, phenyl) can cause significant steric hindrance. This hindrance can impede the approach of the alkyl halide to the phenoxide oxygen, dramatically slowing down the desired Sₙ2 reaction. In some cases, the sterically hindered phenoxide may act as a base, promoting elimination of the alkyl halide. To overcome this, you may need more forcing conditions (higher temperature, longer reaction time) and a highly reactive primary electrophile like methyl iodide.
Q4: Is it possible to perform this reaction in "green" or environmentally friendly solvents? Yes, there has been significant research into greener alternatives. Solvents like dimethyl carbonate (DMC) can serve as both a solvent and a reagent (a green methylating agent). Additionally, reactions under phase-transfer catalysis (PTC) conditions can use water or other less hazardous solvents, with a catalyst shuttling the phenoxide into an organic phase to react with the alkyl halide. These methods can reduce the reliance on toxic polar aprotic solvents like DMF.
Q5: How do I know if C-alkylation has occurred? The most definitive way is through structural characterization of the byproducts using techniques like NMR spectroscopy. In ¹H NMR, the appearance of new signals in the aromatic region and a change in the integration and splitting patterns can indicate substitution on the ring. The formation of a new C-C bond can also be confirmed by ¹³C NMR. Mass spectrometry will also show products with the same mass as the desired O-alkylated ether, necessitating spectroscopic analysis.
References
-
Zhi-Wei Wang, Yue-Chao Wang, Zhong-Lin Shen, and Teck-Peng Loh. "Potassium Hydroxide/18-Crown-6 as a Powerful Basic System for Williamson Ether Synthesis." Organic Letters, 2021. [Link]
-
Biswa Mohan Sahoo, Dattatraya H. Dethe. "Recent development on the cesium carbonate-promoted organic transformations." Tetrahedron, 2020. [Link]
-
LibreTexts Chemistry. "Williamson Ether Synthesis." [Link]
-
Advanced Organic Chemistry (Carey, F. A., & Sundberg, R. J.). "Part B: Reactions and Synthesis." Springer, 2007. [Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis." [Link]
-
Journal of Chemical Education. "Ambident Trapping of the Phenoxide Ion: A Classic Experiment Revisited." American Chemical Society, 2011. [Link]
-
Pietro Tundo, Maurizio Selva. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002. [Link]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate by NMR
Welcome to the technical support guide for the synthesis and characterization of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for in-process control and final product purity assessment. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot common issues, specifically the identification of reaction byproducts.
The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is typically achieved via a Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion, generated from 2,4-dihydroxybenzaldehyde, on an alkyl halide, ethyl 4-bromobutanoate.[3][4] While robust, this reaction is not without potential side reactions that can lead to a complex product mixture. This guide provides a structured, question-and-answer-based approach to interpreting your NMR data to identify these impurities confidently.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate?
A1: Understanding the NMR signature of your target molecule is the first step in identifying impurities. The pure product exhibits a distinct set of signals corresponding to its unique chemical environment. The data presented below is based on spectra acquired in CDCl₃.[5]
¹H NMR Analysis: The proton spectrum is characterized by signals from the ethyl ester group, the butoxy chain, and the substituted aromatic ring. A key feature is the intramolecular hydrogen bond between the hydroxyl proton and the aldehyde's carbonyl oxygen, resulting in a significantly downfield-shifted phenolic proton signal around 11.46 ppm.[5]
¹³C NMR Analysis: The carbon spectrum will show 13 distinct signals, including two carbonyl carbons (one for the ester and one for the aldehyde), six aromatic carbons, and five aliphatic carbons from the butoxy and ethyl groups.
| ¹H NMR Data (400 MHz, CDCl₃) [5] | ¹³C NMR Data (101 MHz, CDCl₃) [5] |
| Chemical Shift (ppm) | Multiplicity |
| 11.46 | Singlet |
| 9.71 | Singlet |
| 7.42 | Doublet |
| 6.52 | Doublet of Doublets |
| 6.41 | Doublet |
| 4.15 | Quartet |
| 4.06 | Triplet |
| 2.50 | Triplet |
| 2.13 | Multiplet |
| 1.26 | Triplet |
Q2: My NMR spectrum shows peaks that don't belong to the product. How do I identify unreacted starting materials?
A2: The presence of starting materials is the most common impurity, indicating an incomplete reaction. They are easily identified by comparing your spectrum to reference spectra of 2,4-dihydroxybenzaldehyde and ethyl 4-bromobutanoate.
| Impurity | Key ¹H NMR Signals (Approx. ppm) | Key ¹³C NMR Signals (Approx. ppm) |
| 2,4-dihydroxybenzaldehyde | Aldehyde proton (~9.7 ppm, s), distinct aromatic protons (3H, ~6.3-7.3 ppm), two hydroxyl protons (broad singlets). | Aldehyde C=O (~194 ppm), Aromatic carbons (~110-165 ppm). |
| Ethyl 4-bromobutanoate | Ethyl quartet (~4.1 ppm), -CH₂Br triplet (~3.5 ppm), -CH₂C=O triplet (~2.5 ppm), central -CH₂- multiplet (~2.2 ppm), ethyl triplet (~1.2 ppm).[6][7] | Ester C=O (~172 ppm), -OCH₂- (~61 ppm), -CH₂Br (~33 ppm), other methylenes (~28, 32 ppm), -CH₃ (~14 ppm).[8] |
Troubleshooting Workflow: Starting Materials
Caption: Workflow for identifying unreacted starting materials.
Q3: I'm seeing unexpected aliphatic signals, including some in the alkene region (~5-6 ppm). What could this be?
A3: These signals often point to byproducts from side reactions of the alkyl halide. The Williamson ether synthesis is an SN2 reaction, which competes with E2 elimination.[9]
-
E2 Elimination Product: The base (e.g., potassium carbonate) can act as a base to deprotonate ethyl 4-bromobutanoate, leading to an E2 elimination to form ethyl but-3-enoate . This is more likely with stronger bases or higher temperatures.[10]
-
¹H NMR Evidence: Look for new vinyl protons (H₂C=CH-) between 5.0-6.0 ppm.
-
¹³C NMR Evidence: Expect two new signals in the alkene region (115-140 ppm).
-
-
Hydrolysis Product: If water is present in the reaction, the base can catalyze the hydrolysis of the ester in either the starting material or the product.[11]
-
Hydrolysis of Ethyl 4-bromobutanoate: Forms 4-bromobutanoic acid . You would see the disappearance of the ethyl quartet and triplet and the appearance of a very broad singlet for the carboxylic acid proton (>10 ppm). The methylene protons adjacent to the carbonyl would have a slightly different chemical shift.
-
Hydrolysis of Product: Forms 4-(4-formyl-3-hydroxyphenoxy)butanoic acid . Again, the ethyl signals would disappear and a broad acid proton signal would appear.
-
Reaction Scheme: Major Side Reactions
Caption: Synthesis of the target compound and key side reactions.
Q4: My aromatic region is more complex than expected. What other byproducts could have formed?
A4: A complex aromatic region suggests side reactions involving the 2,4-dihydroxybenzaldehyde starting material.
-
Dialkylation: 2,4-dihydroxybenzaldehyde has two hydroxyl groups. While the hydroxyl at the 4-position is more sterically accessible, reaction at the 2-position can also occur, leading to a dialkylated product . This would result in a spectrum with two sets of butanoate signals and a simplified aromatic region (only two aromatic protons remaining).
-
Isomeric Impurity: Commercial 2,4-dihydroxybenzaldehyde may contain its isomer, 3,4-dihydroxybenzaldehyde .[12][13] If present, this will react to form the isomeric product, Ethyl 4-(4-formyl-5-hydroxyphenoxy)butanoate . This isomer will have a different aromatic coupling pattern in the ¹H NMR spectrum.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or the carbon of the ring (C-alkylation).[10] While O-alkylation is generally favored, C-alkylation can occur, leading to a byproduct where the butanoate chain is attached directly to the aromatic ring. This would result in a complex spectrum with an additional aliphatic-to-aromatic linkage and a free hydroxyl group.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of your dried, crude, or purified product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. If the sample is not fully soluble, you may gently warm it or filter the solution into the NMR tube.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Protocol 2: Systematic NMR Spectrum Analysis
-
Reference Peak: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Product Identification: Identify the characteristic peaks of the desired product, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, using the reference table (A1). Pay close attention to the key signals: the phenolic -OH at ~11.5 ppm, the aldehyde -CHO at ~9.7 ppm, and the aromatic protons between 6.4-7.5 ppm.
-
Starting Material Check: Search for residual peaks from 2,4-dihydroxybenzaldehyde and ethyl 4-bromobutanoate using the data in table A2.
-
Integration Analysis: Integrate the peaks corresponding to the product and any identified impurities. The relative integration values can be used to estimate the molar ratio and purity of your sample. For example, compare the integration of the product's aldehyde proton (1H) to an impurity's characteristic proton.
-
Byproduct Search: Carefully examine any remaining unassigned peaks.
-
Check the aliphatic region for the hydrolysis or elimination byproducts described in A3.
-
Scrutinize the aromatic region for extra signals that could indicate dialkylation or isomeric byproducts as described in A4.
-
-
2D NMR: If the 1D spectrum is too complex to assign, consider running 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations) for unambiguous structure elucidation of unknown byproducts.
By following this structured approach, you can effectively leverage the power of NMR spectroscopy to not only confirm the identity of your target compound but also to diagnose issues in your synthesis, leading to improved reaction optimization and purification strategies.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Adusumalli, S. R., & Rawal, D. G. (2021). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. RSC Chemical Biology, 2(6), 1635-1640. Retrieved from [Link]
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Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7762, Ethyl butyrate. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
GeeksforGeeks. (2023). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-bromobutyrate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-bromobutyrate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8768, 3,4-Dihydroxybenzaldehyde. Retrieved from [Link]
-
YouTube. (2023). 2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate. Retrieved from [Link]
- Google Patents. (n.d.). CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde.
-
Yeast Metabolome Database. (n.d.). Ethyl butanoate (YMDB01385). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate. Retrieved from [Link]
-
Sjamsul, A. A., et al. (2011). 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L. J. Appl. Pharm. Sci., 1(9), 57-60. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Formylation of Hydroxyphenoxy Esters
Welcome to the technical support center for the formylation of hydroxyphenoxy esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: I'm getting low yields in my formylation reaction. What are the most common culprits?
Low yields are a frequent issue and can stem from several factors.[1][2] Key areas to investigate include:
-
Reagent Purity and Stoichiometry: Ensure all reagents, especially the formylating agent and solvents, are pure and anhydrous.[3] Incorrect stoichiometry, such as using too little of the formylating agent, can lead to incomplete conversion.
-
Reaction Temperature: Temperature control is critical. Some formylation reactions are highly exothermic.[4] Conversely, temperatures that are too low can lead to slow reaction kinetics or precipitation of reagents.[1]
-
Substrate Reactivity: The electronic nature of your hydroxyphenoxy ester plays a significant role. Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, requiring harsher conditions which may, in turn, promote side reactions.[5][6][7]
-
Work-up Procedure: Product can be lost during the work-up and purification stages.[2] Ensure efficient extraction and handle the product carefully, especially if it is volatile or prone to decomposition.
Q2: My reaction is producing a mixture of ortho and para isomers. How can I improve regioselectivity?
Regioselectivity is a common challenge in the formylation of phenols and their derivatives.[5][7]
-
Choice of Method: The formylation method itself is the primary determinant of regioselectivity. The Reimer-Tiemann and Duff reactions, for example, generally favor ortho substitution.[8][9][10][11] The Casnati-Skattebøl modification, which utilizes magnesium chloride, exhibits excellent ortho-selectivity.[12]
-
Steric Hindrance: Bulky substituents on the hydroxyphenoxy ester can block the ortho positions, favoring para substitution.[13]
-
Reaction Conditions: In the Reimer-Tiemann reaction, the choice of base and solvent can influence the ortho/para ratio.[14]
Q3: I am observing significant resin/polymer formation. What is causing this and how can I prevent it?
Phenol-formaldehyde resin formation is a known side reaction, particularly when using formaldehyde or its equivalents.[6][14] This occurs through repeated hydroxymethylation and subsequent condensation. To minimize this:
-
Control Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one if possible.[14]
-
Manage Temperature: Avoid excessively high temperatures, which accelerate polymerization.[14]
-
Minimize Reaction Time: Quench the reaction as soon as the desired product is formed to prevent over-reaction.[14]
In-Depth Troubleshooting Guides
Guide 1: The Casnati-Skattebøl ortho-Formylation
This method is highly effective for the exclusive ortho-formylation of phenols and is often the method of choice due to its high yields and regioselectivity.[7] It utilizes paraformaldehyde in the presence of magnesium chloride and a tertiary amine like triethylamine.[12][15]
Mechanism Insight: The high ortho-selectivity is attributed to the formation of a magnesium phenoxide intermediate. The magnesium ion coordinates with both the phenoxide and incoming formaldehyde, directing the electrophilic attack to the ortho position through a six-membered transition state.[16]
Troubleshooting Workflow: Casnati-Skattebøl Reaction
Caption: Troubleshooting logic for the Casnati-Skattebøl formylation.
Optimized Protocol: Casnati-Skattebøl Formylation [5]
-
Setup: To a dry, three-necked, round-bottomed flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5-2.0 equiv.) and dry paraformaldehyde (1.5-2.25 equiv.).
-
Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) or acetonitrile, followed by the hydroxyphenoxy ester (1.0 equiv.). Then, add dry triethylamine (2.5-3.75 equiv.) dropwise.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Note that electron-withdrawing groups may require longer reaction times.[5][7]
-
Work-up: Cool the reaction to room temperature and add diethyl ether. Wash the organic phase successively with 1 N HCl and water. Be cautious as gas may evolve.[5]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[5]
| Parameter | Recommended Condition | Rationale |
| Magnesium Chloride | Anhydrous beads, 1.5-2.0 equiv. | Crucial for forming the reactive magnesium phenoxide complex. Powdered MgCl₂ can be less effective.[5] |
| Paraformaldehyde | Dried (P₂O₅), 1.5-2.25 equiv. | Serves as the formaldehyde source. Excess ensures a faster reaction and higher yield.[5] |
| Solvent | Anhydrous THF or Acetonitrile | Must be anhydrous to prevent side reactions. Both solvents are effective.[5] |
| Base | Dry Triethylamine, 2.5-3.75 equiv. | Required to form the phenoxide and facilitate the reaction.[15] |
| Temperature | Reflux (approx. 66°C for THF) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for completion. Prolonged times can lead to byproducts like 2-methoxymethylphenol derivatives.[5] |
Guide 2: The Reimer-Tiemann Reaction
A classic method for ortho-formylation of phenols using chloroform and a strong base.[4][17] While effective, it can suffer from moderate yields and the formation of byproducts.[11][18]
Mechanism Insight: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) in situ.[4][17] The phenoxide ion attacks the electrophilic dichlorocarbene, preferentially at the ortho position, to form a dichloromethyl intermediate which is then hydrolyzed to the aldehyde.[4][8]
Troubleshooting Workflow: Reimer-Tiemann Reaction
Caption: Troubleshooting logic for the Reimer-Tiemann reaction.
General Protocol: Reimer-Tiemann Reaction [19]
-
Setup: Dissolve the hydroxyphenoxy ester (1.0 equiv.) in an aqueous solution of a strong base (e.g., sodium hydroxide). The reaction is typically biphasic.[4]
-
Reagent Addition: Heat the mixture (e.g., to 60-70°C) and add chloroform dropwise with vigorous stirring. A phase-transfer catalyst may be used to improve efficiency.
-
Reaction: Maintain the temperature and continue vigorous stirring for several hours. The reaction can be highly exothermic, so careful temperature control is necessary.[4]
-
Work-up: After cooling, the excess chloroform is removed by distillation. The remaining solution is acidified with a dilute acid (e.g., HCl) to precipitate the product.[19]
-
Purification: The crude product is isolated by filtration or extraction and purified, typically by column chromatography, to separate ortho and para isomers.
| Parameter | Recommended Condition | Rationale |
| Formylating Agent | Chloroform (CHCl₃) | The source of the dichlorocarbene electrophile.[4] |
| Base | Strong base (NaOH, KOH) | Deprotonates both the phenol and chloroform to generate the reactive species.[4] |
| Solvent System | Biphasic (aqueous/organic) | Necessary because the base is not soluble in chloroform. Requires vigorous mixing or a phase-transfer catalyst.[4] |
| Temperature | 60-70°C | Heat is required to initiate the reaction, but the subsequent exothermic process must be controlled.[4] |
Guide 3: The Duff Reaction
The Duff reaction is another method that favors ortho-formylation, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[9][20][21] It is generally considered inefficient but can be effective for certain substrates.[9]
Mechanism Insight: The electrophilic species is an iminium ion generated from the protonated hexamine.[9][20] This attacks the electron-rich phenol ring. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde product.[9][20]
Common Issues & Solutions
-
Low Yields: The Duff reaction is notoriously low-yielding.[9] Using trifluoroacetic acid (TFA) as the solvent can sometimes improve results.[22]
-
Di-formylation: If both ortho positions are available, di-formylation can occur.[6][14] To minimize this, carefully control the stoichiometry by reducing the amount of hexamine relative to the substrate.[14]
-
Long Reaction Times: The reaction can be slow. Ensure adequate heating (85-120°C) and monitor to completion.[10]
Safety Precautions
-
Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is highly reactive and moisture-sensitive. It should be prepared and used in a well-ventilated fume hood under anhydrous conditions.[23][24][25]
-
Chloroform: Chloroform is a suspected carcinogen and is toxic.[26] Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including double nitrile gloves, as it can penetrate standard lab gloves quickly.[27] Ensure it is stored properly, away from strong bases.[27]
-
Dichloromethyl methyl ether (Rieche Formylation): This reagent is a strong carcinogen and should be handled with extreme caution and appropriate safety measures.[15]
References
-
Rieche, A.; Gross, H.; Höft, E. (1967). "Aromatic Aldehydes. Mesitaldehyde". Organic Syntheses. 47 (47): 1. doi:10.15227/orgsyn.047.0001. [Link]
-
Hansen, T. V.; Skattebøl, L. (1999). "A Convenient Method for the ortho-Formylation of Phenols". Acta Chemica Scandinavica. 53: 258–262. [Link]
-
García, O.; Nicolás, E.; Albericio, F. (2015). "Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations". Molecules. 20(4): 5409–5422. doi:10.3390/molecules20045409. [Link]
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Organic Chemistry Portal. "Formylation - Common Conditions". organic-chemistry.org. [Link]
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SynArchive. "Rieche Formylation". synarchive.com. [Link]
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Hansen, T. V.; Skattebøl, L. (2005). "ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde". Organic Syntheses. 82: 64. [Link]
-
PSIBERG. (2023). "Reimer-Tiemann Reaction: Ortho-Formylation of Phenols". psiberg.com. [Link]
-
Wikipedia. "Duff reaction". en.wikipedia.org. [Link]
-
García, O.; et al. (2015). "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations". MDPI. [Link]
-
ChemEurope. "Duff reaction". chemeurope.com. [Link]
-
ScienceMadness. "Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols". sciencemadness.org. [Link]
-
Grokipedia. "Duff reaction". grokipedia.org. [Link]
-
SynArchive. "Casnati-Skattebøl Formylation". synarchive.com. [Link]
-
Hansen, T. V.; Skattebøl, L. (2012). "Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses. 89: 220–229. [Link]
-
Semantic Scholar. (2016). "A theoretical study of the Duff reaction: insights into its selectivity". semanticscholar.org. [Link]
-
Wikipedia. "Formylation". en.wikipedia.org. [Link]
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SynArchive. "Duff Reaction". synarchive.com. [Link]
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Grokipedia. "Reimer–Tiemann reaction". grokipedia.org. [Link]
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University of Rochester, Department of Chemistry. "Troubleshooting: How to Improve Yield". chem.rochester.edu. [Link]
-
ResearchGate. "Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds". researchgate.net. [Link]
-
Hansen, T. V.; Skattebøl, L. (2012). Organic Syntheses. 89: 220. [Link]
-
ResearchGate. "ortho-Formylation of oxygenated phenols". researchgate.net. [Link]
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Wikipedia. "Reimer–Tiemann reaction". en.wikipedia.org. [Link]
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Reddit. "Having some troubles with a Vislmeier-Haack reaction". reddit.com. [Link]
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Chemistry Steps. "Vilsmeier-Haack Reaction". chemistrysteps.com. [Link]
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ACS Publications. (2023). "Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds". pubs.acs.org. [Link]
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Allen Institute. "Reimer Tiemann Reaction Mechanism: Conditions & Applications". allen.ac.in. [Link]
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ResearchGate. "The Reimer–Tiemann Reaction". researchgate.net. [Link]
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Quora. "What is the Reimer-Tiemann reaction?". quora.com. [Link]
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Duke University Safety. "Chloroform Guidelines". safety.duke.edu. [Link]
-
Organic Syntheses. "Working with Hazardous Chemicals". orgsyn.org. [Link]
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Technical Support Center: Preventing Unwanted Oxidation of the Formyl Group
Welcome, researchers and chemists, to your dedicated resource for navigating one of the common hurdles in organic synthesis: the unwanted oxidation of the formyl (aldehyde) group. The high reactivity that makes aldehydes such versatile building blocks also renders them susceptible to over-oxidation into carboxylic acids, a frequent cause of reduced yields and purification challenges.
This guide is designed to function as a Senior Application Scientist in your lab, providing not just protocols, but the underlying chemical logic to help you troubleshoot failed reactions and proactively design more robust synthetic routes.
Part 1: Troubleshooting Guide: "My Aldehyde Oxidized! What Went Wrong?"
Discovering your desired aldehyde has converted to the corresponding carboxylic acid can be frustrating. Let's diagnose the likely culprits.
Issue 1: Oxidation During the Reaction
Your reaction was supposed to target another functional group, but the aldehyde was oxidized as well.
Possible Cause A: Reagent or Catalyst Incompatibility
Many reagents, even those not typically considered "oxidants," can facilitate the oxidation of aldehydes, especially under certain conditions.
-
Mechanism Insight : Aldehydes are easily oxidized because of the hydrogen atom attached to the carbonyl carbon. This C-H bond is readily abstracted, often via radical pathways or by forming a hydrate intermediate in the presence of water, which is then oxidized.[1]
Table 1: Common Reagents with Potential to Oxidize Aldehydes
| Reagent Class | Examples | Notes on Oxidative Potential |
| Strong Oxidants | KMnO₄, H₂CrO₄ (Jones), CrO₃ | These will rapidly and non-selectively oxidize aldehydes to carboxylic acids.[1] Their presence is an obvious source of oxidation. |
| Metal Catalysts | Cu(II), Fe(III), Pd(0) salts | Can facilitate oxidation, especially in the presence of air (O₂) or other co-oxidants. |
| Strong Bases | NaOH, KOH, t-BuOK | In the absence of an α-hydrogen, strong bases can induce the Cannizzaro reaction, where one molecule of the aldehyde is oxidized and another is reduced.[2] |
| Air (Molecular Oxygen) | O₂ | Aldehydes can undergo autoxidation in the presence of air, a radical-chain reaction that forms a peroxy acid intermediate, which then oxidizes a second aldehyde molecule.[3][4][5] |
Possible Cause B: Reaction Conditions Are Too Harsh
-
High Temperatures : Elevated temperatures can accelerate the rate of autoxidation and other side reactions.
-
Prolonged Reaction Times : The longer an aldehyde is exposed to potentially oxidizing conditions, even mild ones, the greater the chance of degradation.
Issue 2: Oxidation During Work-up or Purification
The reaction itself seemed to work (e.g., by TLC analysis), but the final, isolated product is contaminated with carboxylic acid.
Possible Cause A: Aerobic Work-up (Exposure to Air)
The most common culprit is autoxidation from atmospheric oxygen during extraction, washing, or solvent removal.[2][4] This is especially problematic for aldehydes that are liquids or stored in solution.
Solution: Perform Work-up and Storage Under an Inert Atmosphere For particularly sensitive aldehydes, minimizing contact with air is crucial.[6]
dot
Caption: Workflow for an anaerobic work-up.
Possible Cause B: Incompatible Chromatography Conditions
Standard silica gel is acidic and can promote the degradation of sensitive aldehydes.[7][8] The high surface area and presence of trace oxygen can create a perfect environment for oxidation.
Troubleshooting Silica Gel Chromatography:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (v/v) to neutralize the acidic sites.[9]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[7][9]
-
Alternative Purification: For stubborn cases, consider non-chromatographic methods like distillation or forming a reversible derivative (e.g., a bisulfite adduct) for purification.[10]
Part 2: Proactive Strategies: Designing for Success with Aldehyde Protection
The most robust strategy to prevent oxidation is to "hide" the formyl group during sensitive reaction steps. This is achieved by converting it into a stable protecting group .[11]
Decision Workflow: To Protect or Not to Protect?
Before adding two steps (protection and deprotection) to your synthesis, consider if it's necessary.
dot
Caption: Deciding when to use a protecting group.
A Comparative Guide to Common Aldehyde Protecting Groups
The most common and reliable protecting groups for aldehydes are acetals and their sulfur-containing cousins, dithioacetals.[12][13] They are stable to bases, nucleophiles, and hydrides.[11][12]
Table 2: Comparison of Acetal and Dithiane Protecting Groups
| Feature | Dimethyl Acetal / 1,3-Dioxolane | 1,3-Dithiane |
| Structure | Oxygen-based (R-C(OR')₂-R) | Sulfur-based (R-C(SR')₂-R) |
| Formation | Alcohol or diol, acid catalyst (e.g., TsOH), water removal.[12][14] | Thiol or dithiol, Lewis/Brønsted acid catalyst.[15] |
| Stability | Stable to bases, nucleophiles, hydrides. Labile to aqueous acid.[16][17] | Very stable to both acidic and basic conditions.[18][19] |
| Cleavage | Mild aqueous acid (e.g., HCl, PPTS) in H₂O/solvent mix.[12] | Often requires harsher, oxidative, or heavy-metal conditions (e.g., HgCl₂, Selectfluor™, IBX).[15][18][20] |
| Best For | Protecting against base- or nucleophile-mediated reactions where mild acidic deprotection is feasible. | Protecting against a wider range of conditions, including some acidic ones, when harsh deprotection is tolerable. |
Experimental Protocols
Protocol 1: Formation of a 1,3-Dioxolane (Cyclic Acetal)
This protocol is a standard method for protecting an aldehyde.
-
Setup : To a round-bottom flask equipped with a Dean-Stark trap and condenser, add your aldehyde (1.0 eq), toluene (as solvent), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.02 eq).
-
Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms, driving the equilibrium toward the acetal product.[12]
-
Monitoring : Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up : Cool the reaction mixture. Wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude acetal can often be used directly or purified by chromatography if necessary.
Protocol 2: Deprotection of a 1,3-Dioxolane
This protocol regenerates the aldehyde under mild acidic conditions.
-
Setup : Dissolve the protected aldehyde in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reaction : Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) and stir the mixture at room temperature or with gentle heating (40-50 °C).[21]
-
Monitoring : Monitor by TLC for the disappearance of the starting acetal and the appearance of the aldehyde.
-
Work-up : Once complete, neutralize the reaction with a mild base like NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the purified aldehyde.
Part 3: Frequently Asked Questions (FAQs)
Q1: My aldehyde seems to decompose on the silica gel column no matter what I do. What are my options? A: This is a common issue.[7] First, try neutralizing your silica with triethylamine.[9] If that fails, switch to neutral alumina.[9] As a last resort for purification, consider converting the aldehyde to its sodium bisulfite adduct, which is a salt. You can wash away organic impurities and then regenerate the pure aldehyde by adding a base.[10]
Q2: Can I avoid using a protecting group if my reaction uses a mild base? A: Possibly, but it's a risk. The key is to run a small-scale test reaction first. Ensure your conditions are strictly anhydrous and under an inert atmosphere. Even mild bases can sometimes promote side reactions over long periods. If you see any formation of carboxylic acid by LC-MS or TLC, a protecting group is the safer path.
Q3: How do I remove a dithiane protecting group? The standard acidic hydrolysis isn't working. A: Dithianes are famously robust and typically do not cleave under the same hydrolytic conditions as oxygen-based acetals.[18][19] Cleavage requires specific, often harsh, conditions. Common methods involve oxidative cleavage with reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) or N-bromosuccinimide (NBS), or using mercury(II) salts.[15] Always consult the literature for a method compatible with your substrate.
Q4: I need to perform a Grignard reaction on a molecule that also contains an aldehyde. Is protection absolutely necessary? A: Yes, 100%. A Grignard reagent is a powerful nucleophile and a strong base. It will react with the acidic α-proton of the aldehyde (if present) or directly attack the electrophilic carbonyl carbon much faster than it will react with less reactive groups like esters or nitriles.[11] Protecting the aldehyde as an acetal is the classic and required strategy for this scenario.[13]
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]
-
Ichige, T., Miyake, A., Kanoh, N., & Nakata, M. (2004). Oxidative Deprotection of 1,3-Dithiane Group Using NaClO2 and NaH2PO4 in Aqueous Methanol. SYNLETT, 2004(10), 1686–1690. Retrieved from [Link]
-
Biswas, T. (2021). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid. YouTube. Retrieved from [Link]
-
Griesbeck, A. G., & Bondock, S. (2002). An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts and Its Relevance to the Development of Photoremovable Protecting Groups for Ketones and Aldehydes. The Journal of Organic Chemistry, 67(26), 9679–9682. Retrieved from [Link]
-
Scribd. (n.d.). Dimethyl Acetal Protecting Group Guide. Retrieved from [Link]
-
Griesbeck, A. G., & Bondock, S. (2002). An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts and Its Relevance to the Development of Photoremovable Protecting Groups for Ketones and Aldehydes. The Journal of Organic Chemistry, 67(26), 9679–9682. Retrieved from [Link]
-
Lisa Nichols. (2022). Inert Atmosphere, with no O2. YouTube. Retrieved from [Link]
-
Reddit. (2019). How do chemist avoid chemicals from reacting with the air?. r/OrganicChemistry. Retrieved from [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
-
UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups Stability. Retrieved from [Link]
-
Scribd. (n.d.). Protecting Groups Stability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
ResearchGate. (2016). Insights in the aerobic oxidation of aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Insights in the aerobic oxidation of aldehydes. Retrieved from [Link]
-
Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]
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Technical Support Center: Advanced Purification Strategies for Ethyl 4-(4-formyl-3-hydroxypenoxy)butanoate
Welcome to the technical support center for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and advanced purification techniques beyond standard column chromatography. Here, we address common challenges and offer alternative methodologies to enhance purity, yield, and efficiency in your synthetic workflow.
I. Frequently Asked Questions (FAQs)
Q1: My primary purification by silica gel column chromatography results in a low yield. What are the likely causes?
A1: Low recovery from silica gel chromatography can stem from several factors. The compound's phenolic hydroxyl group and aldehyde functionality can lead to irreversible adsorption onto the acidic silica surface. Additionally, prolonged exposure to silica gel can cause compound decomposition. Consider deactivating the silica gel with a small percentage of a basic modifier like triethylamine in your eluent to mitigate these effects.[1]
Q2: I'm observing significant tailing of my product spot on the TLC plate, which translates to poor separation on the column. How can I improve this?
A2: Tailing is often indicative of strong interactions between your compound and the stationary phase. For a polar compound like Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, this is common on silica gel. To improve peak shape and separation, you can try a more polar mobile phase or add a modifier. For instance, a small amount of acetic acid or formic acid in the eluent can help by competing for active sites on the silica. Conversely, if using a basic modifier is not detrimental to your compound, triethylamine can also reduce tailing.
Q3: After column chromatography, my product is still contaminated with a close-running impurity. What are my options?
A3: When impurities co-elute with your product, a multi-pronged approach is necessary. First, optimize your chromatography by trying different solvent systems or even a different stationary phase like alumina. If chromatographic methods are still insufficient, consider a chemical purification step. For example, you could selectively react the aldehyde or phenol, separate the derivative, and then regenerate the desired product. Recrystallization is another powerful technique for removing closely related impurities if your compound is a solid.
II. Troubleshooting Guide: Navigating Common Purification Hurdles
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: The compound appears to be degrading on the silica gel column.
Question: I've noticed new spots appearing on my TLC analysis of the collected fractions, and the overall recovery is low. How can I confirm and prevent degradation on silica gel?
Answer: To confirm silica-induced degradation, dissolve a small, pure sample of your compound in your elution solvent, add a small amount of silica gel, and stir for the approximate duration of your chromatography. Monitor the mixture by TLC over time. If new spots appear, degradation is occurring.
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.[2] These can be effective for separating moderately polar compounds.
-
Faster Chromatography: Employ flash chromatography to minimize the residence time of your compound on the column.[3]
Issue 2: Recrystallization attempts have been unsuccessful.
Question: I've tried to recrystallize my product from various solvents, but it either oils out or crashes out as an amorphous solid. What should I do?
Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling rate.[4] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. "Crashing out" happens when cooling is too rapid, trapping impurities.
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Use small-scale trials with a variety of solvents of differing polarities (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof).
-
Slow Cooling: Once a suitable solvent is found, ensure the hot, saturated solution cools slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.[4]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[4]
Issue 3: Residual starting materials are difficult to remove.
Question: My product is contaminated with unreacted 4-hydroxybenzaldehyde and/or ethyl 4-bromobutanoate. How can I remove these effectively?
Answer:
-
For 4-hydroxybenzaldehyde: This starting material is phenolic and thus acidic. An aqueous wash with a mild base like sodium bicarbonate or dilute sodium hydroxide during the workup can selectively extract it into the aqueous layer.[5]
-
For ethyl 4-bromobutanoate: This starting material is a relatively nonpolar ester. If it persists after chromatography, consider its reactivity. For instance, it is more susceptible to hydrolysis under basic conditions than the product ester due to the electron-withdrawing effect of the bromine. A carefully controlled basic wash might help, but this risks hydrolyzing your product as well. A more effective method would be to optimize the stoichiometry of your reaction to ensure it is the limiting reagent.
III. Alternative Purification Protocols
When standard methods fall short, these alternative techniques can provide a path to high-purity Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations of closely related impurities, preparative HPLC offers superior resolution.
Step-by-Step Methodology:
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of your target compound from its impurities. A common starting point for this molecule would be a C18 reversed-phase column with a mobile phase gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Scale-Up: Once an effective analytical separation is achieved, scale up to a preparative column with the same stationary phase. The column dimensions and flow rate will be significantly larger.
-
Sample Preparation: Dissolve the crude product in the mobile phase at a concentration that avoids overloading the column. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions as the product elutes from the column. Use the analytical method to analyze the purity of the collected fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Acid-Base Extraction for Phenolic Impurity Removal
This technique leverages the acidic nature of the phenolic hydroxyl group to separate the target compound from non-acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate or a dilute (e.g., 0.5M) solution of sodium hydroxide. The phenolic compound will be deprotonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer will contain non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid until the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 3: Solid-Phase Extraction (SPE)
SPE can be a rapid and effective method for purification, acting as a simplified form of column chromatography.[6]
Step-by-Step Methodology:
-
Cartridge Selection: Choose an SPE cartridge with a suitable stationary phase. For this compound, a normal-phase silica or a reversed-phase C18 cartridge could be effective.
-
Conditioning: Condition the cartridge by passing a non-polar solvent (e.g., hexane for silica) followed by the elution solvent through it.
-
Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove non-polar impurities while the target compound remains adsorbed.
-
Elution: Elute the desired compound with a stronger, more polar solvent.
-
Analysis: Collect the eluate and analyze its purity by TLC or HPLC.
IV. Comparative Analysis of Purification Techniques
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Silica Gel Chromatography | Adsorption based on polarity | Inexpensive, widely applicable | Can cause degradation of sensitive compounds, moderate resolution[7] | General purpose purification |
| Recrystallization | Differential solubility | High purity achievable, scalable | Not suitable for all compounds (oils, amorphous solids), can have lower yields | Crystalline solids with moderate initial purity |
| Preparative HPLC | Partitioning between mobile and stationary phases | High resolution, excellent for difficult separations | Expensive, requires specialized equipment, solvent intensive | Final polishing step, separation of close-running impurities |
| Acid-Base Extraction | Differential solubility based on pH | Inexpensive, rapid, good for removing acidic/basic impurities | Limited to compounds with acidic/basic functional groups, can be harsh | Removing phenolic or amine impurities |
| Solid-Phase Extraction (SPE) | Adsorption and partitioning | Fast, uses less solvent than column chromatography, can be automated[6] | Lower capacity than column chromatography, can be more expensive per gram | Rapid cleanup and fractionation |
V. Workflow and Logic Diagrams
General Purification Strategy Workflow
Caption: A decision-making workflow for the purification of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Troubleshooting Logic for Failed Recrystallization
Caption: Troubleshooting guide for common issues encountered during recrystallization.
VI. References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Adusumalli, S. R., & Rawal, D. G. (2021). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
Gómez-Caravaca, A. M., Verardo, V., & Segura-Carretero, A. (2016). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. Available from: [Link]
-
El-Faham, A., & Funosas, R. S. (2020). Purification Techniques in Organic Chemistry: A Comprehensive Guide. MDPI. Available from: [Link]
-
Scribd. Organic Compound Purification Guide. Available from: [Link]
-
Zhang, H., Tsao, R. (2016). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available from: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. (2025-12-12). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Column Chromatography Procedures. Available from: [Link]
-
Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Jesus, S., et al. (2021). Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. MDPI. Available from: [Link]
-
Makris, D. P., Boskou, G., & Andrikopoulos, N. K. (2007). Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. MDPI. Available from: [Link]
-
Iyakubu, A. M., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available from: [Link]
-
Chemicalbridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. Available from: [Link]
-
PrepChem.com. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Available from: [Link]
-
PubChem. Ethyl 4-(4-formylphenoxy)butanoate. Available from: [Link]
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- 5. Troubleshooting [chem.rochester.edu]
- 6. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
Stability issues of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate and storage conditions
Introduction
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a multifunctional aromatic compound of significant interest in drug discovery and chemical synthesis. Its structure incorporates three key functional groups: a phenolic hydroxyl, an aromatic aldehyde (formyl), and an ethyl ester.[1] This combination, while synthetically versatile, also introduces inherent stability challenges. The phenolic hydroxyl and aldehyde moieties are particularly susceptible to oxidation, while the ester linkage can undergo hydrolysis.
This guide serves as a dedicated technical resource for researchers and scientists. It provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and validated methods to ensure the integrity and stability of your sample, thereby safeguarding the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate?
The stability of this compound is critically dependent on its storage environment. The presence of multiple reactive functional groups necessitates strict control over temperature, atmosphere, and light exposure.
Answer: Based on safety data and the chemical nature of phenolic aldehydes, the following conditions are recommended for maximizing shelf-life and preventing degradation.
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of potential degradation reactions, primarily oxidation and hydrolysis.[2] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | The phenolic hydroxyl and aldehyde groups are highly susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents this pathway. |
| Light | Protected from light (Amber vial) | Phenolic compounds can be light-sensitive and may degrade or polymerize upon exposure to UV radiation.[3] |
| Container | Tightly sealed glass vial with a Teflon-lined cap | Prevents moisture ingress which can cause hydrolysis. Glass and Teflon are inert and will not leach impurities into the compound, unlike some plastics when used with organic solvents.[4] |
| Form | As a solid (if possible) or in a dry, aprotic solvent. | Storing as a dry solid minimizes hydrolysis. If a solution is required, use a dry, aprotic solvent like anhydrous DMSO or DMF and store under inert gas. |
Q2: I've noticed my sample, which was a white solid, has developed a yellow or brown tint. What is the cause and is it still usable?
Answer: This discoloration is a common visual indicator of degradation.
-
Causality: The primary cause is the oxidation of the phenolic hydroxyl group. Phenols can oxidize to form colored quinone or quinone-methide type structures, especially when exposed to air (oxygen) and light. The aldehyde group is also susceptible to oxidation, which can contribute to impurity formation, though this typically doesn't cause significant color change on its own.[3]
-
Usability: The sample is likely impure. The presence of these degradation products can interfere with your experiments, leading to lower yields, unexpected side products, and difficulty in purification. It is strongly recommended to assess the purity of the discolored sample before use. (See Protocol 2). If the purity is below your experimental tolerance (typically >95%), the sample should be purified by column chromatography or discarded.
Q3: What are the most likely chemical degradation pathways for this molecule?
Answer: Understanding the potential degradation pathways is key to troubleshooting and handling. The two main vulnerabilities are oxidation and hydrolysis.
-
Oxidation:
-
The aldehyde group can be easily oxidized to the corresponding carboxylic acid (4-(4-carboxy-3-hydroxyphenoxy)butanoate). This is a very common failure mode for aldehydes.[1]
-
The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of complex, often colored, polymeric materials or quinone-like structures. This process can be catalyzed by trace metals, light, and basic conditions.
-
-
Hydrolysis:
Caption: Figure 1. Primary Degradation Pathways
Q4: What materials or chemical classes should I avoid when working with this compound?
Answer: To prevent rapid decomposition or hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates) Will rapidly and aggressively oxidize the aldehyde and phenol groups.
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) Can deprotonate the phenol, increasing its susceptibility to oxidation. Will also catalyze rapid ester hydrolysis.[7]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid) Will catalyze the hydrolysis of the ester group.[7]
-
Reactive Metals: (e.g., iron) Trace amounts of some metals can catalyze oxidation. Use high-quality glassware.
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage
This protocol minimizes exposure to atmospheric oxygen, moisture, and light.
-
Equilibration: Before opening, allow the main container of the compound to warm to room temperature in a desiccator (approx. 20-30 minutes). This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Prepare a glove box or a workstation with a gentle, positive flow of an inert gas (Argon or Nitrogen).
-
Aliquoting: Open the main container under the inert atmosphere. Weigh the desired amounts of the solid into smaller, tared amber glass vials suitable for single-use.
-
Sealing: Backfill each new vial with inert gas, then immediately and tightly seal with a Teflon-lined cap.
-
Labeling: Clearly label each vial with the compound name, lot number, date, and exact weight.
-
Storage: Place the newly created aliquots and the main stock container back into refrigerated storage at 2-8°C.[2]
Protocol 2: Quantitative Purity Assessment by Reverse-Phase HPLC-UV
This protocol allows for the quantitative determination of purity and the detection of degradation products. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.[8]
Caption: Figure 2. HPLC Purity Assessment Workflow
Methodology:
-
Standard Preparation: Accurately prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Chromatographic Conditions (Example):
-
Instrument: Standard HPLC system with UV/PDA detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophore (e.g., 280 nm).
-
-
Analysis: Inject the prepared sample. The parent compound should elute as a major, sharp peak. Degradation products, being more polar (e.g., the hydrolyzed acid) or less polar, will typically have different retention times.
-
Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 3: Outline for a Forced Degradation Study
Forced degradation studies are used to intentionally degrade the sample to understand its stability profile and identify potential degradation products.[9] This is critical for developing stability-indicating analytical methods.
Table 2: Forced Degradation Stress Conditions
| Stress Condition | Reagent / Parameter | Typical Duration | Analysis Method |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24-48 hours | HPLC-UV, LC-MS |
| Base Hydrolysis | 0.1 M NaOH at room temp. | 2-8 hours | HPLC-UV, LC-MS |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | HPLC-UV, LC-MS |
| Thermal Stress | Solid sample at 80°C | 72 hours | HPLC-UV, LC-MS |
| Photostability | Sample exposed to ICH-specified light source | 24-48 hours | HPLC-UV, LC-MS |
Procedure:
-
Prepare separate solutions of the compound (~1 mg/mL) for each stress condition.
-
Expose the solutions to the conditions outlined in Table 2. Include a control sample protected from stress.
-
At specified time points, quench the reaction (if necessary, e.g., by neutralization) and analyze by HPLC-UV and LC-MS to identify and quantify the degradants.[9]
References
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2021). PubMed Central. [Link]
-
Phenolic resins. (n.d.). Chemko Slovakia. [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Spex. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). PubMed Central. [Link]
-
Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]
-
Safety Data Sheet Phenolic Resin. (2023). Redox. [Link]
-
Methods for Determining Aldehydes in Air. (n.d.). University of Strathclyde. [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). PharmaTutor. [Link]
-
Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2022). MDPI. [Link]
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy). (n.d.). ChemBK. [Link]
-
Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. (2021). The Royal Society of Chemistry. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. [Link]
-
Ethyl 4-(4-formylphenoxy)butanoate. (n.d.). PubChem. [Link]
-
Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production. (2024). MDPI. [Link]
-
Ether. (n.d.). Wikipedia. [Link]
-
Separation of fenoxaprop-p-ethyl biodegradation products by HPTLC. (2017). ResearchGate. [Link]
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- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. redox.com [redox.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. pharmatutor.org [pharmatutor.org]
Removing unreacted starting materials from Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Technical Support Center: Purification of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Welcome to the technical support guide for the purification of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (CAS 152942-06-8). This document provides detailed troubleshooting advice and step-by-step protocols to help you isolate your target compound in high purity, addressing common challenges encountered during post-reaction workup.
Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when purifying this molecule, which is typically synthesized via a Williamson ether synthesis from 2,4-dihydroxybenzaldehyde and an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate.[1]
Q1: My crude NMR or TLC shows a significant amount of unreacted 2,4-dihydroxybenzaldehyde. How can I effectively remove this polar impurity?
A1: Unreacted 2,4-dihydroxybenzaldehyde is a common impurity. Due to its two phenolic hydroxyl groups, it is significantly more acidic than your desired product, which has only one. This difference in acidity is the key to its removal. An acid-base extraction is the most effective method.[2][3][4] By washing your organic solution with a mild aqueous base (like sodium bicarbonate), you can selectively deprotonate the more acidic 2,4-dihydroxybenzaldehyde, pulling it into the aqueous layer as a water-soluble salt, while your less acidic product remains in the organic phase.[5][6] See Troubleshooting Guide 1 for a detailed protocol.
Q2: I've removed the phenolic starting material, but my product is still contaminated with unreacted ethyl 4-bromobutanoate. What is the best purification strategy now?
A2: Ethyl 4-bromobutanoate is a relatively non-polar impurity that will not be removed by an aqueous wash. The most robust method to separate your moderately polar product from this non-polar starting material is flash column chromatography on silica gel.[7][8] A solvent system of ethyl acetate in hexanes is typically effective.[1][9] The non-polar ethyl 4-bromobutanoate will elute from the column much faster than your desired product. Refer to Troubleshooting Guide 2 for a step-by-step procedure.
Q3: My TLC plate shows multiple spots after the reaction. What could they be and how should I proceed?
A3: Besides the starting materials, you may have formed byproducts. A common byproduct is the bis-alkylated species, where both hydroxyl groups of 2,4-dihydroxybenzaldehyde have reacted. This byproduct will be significantly less polar than your desired mono-alkylated product. A well-executed flash column chromatography is the best approach to separate this mixture.[10][11] The typical elution order on silica gel will be:
-
Ethyl 4-bromobutanoate (least polar)
-
Bis-alkylated byproduct
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (Your Product)
-
2,4-dihydroxybenzaldehyde (most polar, if not removed by extraction)
Q4: My product is a solid, but it oiled out or won't crystallize from the column fractions. What should I do?
A4: If your purified product is an amorphous solid or a thick oil, it may contain residual solvent or minor impurities that inhibit crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, recrystallization is an excellent final purification step to obtain a crystalline solid.[12][13][14] You will need to screen for a suitable solvent or solvent pair in which your compound is soluble when hot but sparingly soluble when cold.[15] See Troubleshooting Guide 3 for guidance on solvent screening.
Physical Properties for Separation Strategy
Understanding the properties of your reactants and product is fundamental to designing a successful purification scheme.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State / Polarity |
| 2,4-Dihydroxybenzaldehyde | 138.12 | Decomposes | White crystalline solid; Highly polar, acidic.[16] |
| Ethyl 4-bromobutanoate | 195.05 | 80-82 °C / 10 mmHg | Colorless liquid; Relatively non-polar.[17][18] |
| Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 252.26 | 405.7 (Predicted)[19] | White solid;[9] Moderately polar. |
Purification Workflow Diagram
This flowchart outlines the decision-making process for purifying your crude product.
Sources
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Video: Extraction - Concept [jove.com]
- 6. magritek.com [magritek.com]
- 7. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 152942-06-8 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
- 16. nbinno.com [nbinno.com]
- 17. labproinc.com [labproinc.com]
- 18. Ethyl 4-bromobutyrate, 98% | CymitQuimica [cymitquimica.com]
- 19. chembk.com [chembk.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate and its derivatives, offering a comparative look at their synthesis, biological activities, and the structural modifications that dictate their therapeutic potential. By synthesizing experimental data and mechanistic insights, this document serves as a critical resource for the rational design of novel therapeutic agents based on this versatile scaffold.
Core Scaffold: Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
The foundational molecule, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, possesses a unique combination of functional groups that provide a rich platform for chemical modification and biological activity. The key features include a salicylaldehyde moiety, a phenoxy ether linkage, and an ethyl butanoate chain. Each of these components can be systematically altered to probe their influence on the molecule's overall biological profile.
General Synthesis:
The synthesis of the parent compound and its derivatives typically involves the Williamson ether synthesis, where a substituted phenol is reacted with an appropriate alkyl halide. For the core scaffold, 2,4-dihydroxybenzaldehyde is reacted with ethyl 4-bromobutanoate in the presence of a weak base like potassium carbonate.
Comparative Analysis of Biological Activities
Derivatives of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. The following sections compare the structure-activity relationships (SAR) for each of these therapeutic areas.
Antimicrobial Activity
The salicylaldehyde core is a well-established pharmacophore with known antimicrobial properties. Modifications to this core in the Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate scaffold have a significant impact on its efficacy against various microbial strains.
Key SAR Observations:
-
Substituents on the Aromatic Ring: The introduction of electron-withdrawing groups, such as halogens or nitro groups, on the salicylaldehyde ring generally enhances antimicrobial activity.[1][2] This is attributed to an increase in the electrophilicity of the formyl group, facilitating the formation of Schiff bases with microbial proteins.
-
Hydroxyl Group Position: The ortho-hydroxyl group is crucial for activity, likely due to its ability to form intramolecular hydrogen bonds and chelate with metal ions essential for microbial enzymes. Further hydroxylation of the aromatic ring can also modulate activity.[1][2]
-
The Phenoxy Butanoate Chain: While the primary antimicrobial activity resides in the salicylaldehyde moiety, the phenoxybutanoate chain influences the molecule's pharmacokinetic properties, such as lipophilicity and cell permeability. Variations in the length and branching of the ester chain can be optimized to improve microbial cell wall penetration.
Comparative Data for Salicylaldehyde Derivatives:
| Compound | Substituent(s) | Antimicrobial Activity (General Trend) |
| Salicylaldehyde | - | Minimal activity |
| 5-Bromosalicylaldehyde | 5-Bromo | Increased activity |
| 3,5-Dichlorosalicylaldehyde | 3,5-Dichloro | High activity |
| 2,4-Dihydroxybenzaldehyde | 4-Hydroxy | Moderate activity |
This table illustrates general trends observed for substituted salicylaldehydes, which can be extrapolated to the design of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate derivatives.
Antioxidant Activity
The phenolic hydroxyl group is a key determinant of the antioxidant potential of these derivatives. The ability to donate a hydrogen atom to scavenge free radicals is central to their mechanism of action.
Key SAR Observations:
-
Number and Position of Hydroxyl Groups: The antioxidant capacity is directly related to the number and position of hydroxyl groups on the aromatic ring.[3] Dihydroxy derivatives generally exhibit stronger antioxidant activity than monohydroxy compounds. The relative positions of the hydroxyl groups also influence their radical scavenging ability, with ortho- and para-disubstituted phenols often showing enhanced activity.
-
Electron-Donating Groups: The presence of electron-donating groups on the aromatic ring can increase the stability of the resulting phenoxy radical, thereby enhancing the antioxidant activity.
-
The Formyl Group: The electron-withdrawing nature of the formyl group can, in some cases, decrease the antioxidant potential by making the hydroxyl proton less available for donation.
Comparative Antioxidant Activity of Hydroxybenzaldehyde Derivatives:
| Compound | Hydroxyl Position(s) | Antioxidant Capacity (Relative) |
| 4-Hydroxybenzaldehyde | 4-OH | Moderate |
| 2,4-Dihydroxybenzaldehyde | 2,4-diOH | High |
| 3,4-Dihydroxybenzaldehyde | 3,4-diOH | Very High |
| Syringaldehyde (3,5-dimethoxy-4-hydroxy) | 4-OH, 3,5-diOCH3 | High |
Data from studies on hydroxybenzaldehydes suggest that increasing the number of hydroxyl groups and adding electron-donating methoxy groups enhances antioxidant activity, a principle applicable to the design of potent antioxidant derivatives of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.[4]
Anticancer Activity
The anticancer potential of phenolic compounds is often linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.
Key SAR Observations:
-
Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic ring are critical for anticancer activity.[5][6][7] For instance, gallic acid (a trihydroxybenzoic acid) and its esters have demonstrated significant antiproliferative effects.
-
Lipophilicity: The length of the alkyl ester chain influences the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets. Studies on phenolic acid esters have shown that increasing the chain length can enhance anticancer activity up to a certain point.[5][8]
-
Phenolic Ether Linkage: The phenoxy ether linkage and the butanoate chain can be modified to influence the molecule's interaction with specific biological targets, such as enzymes or receptors involved in cancer cell signaling.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate derivatives.
General Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate Derivatives
Materials:
-
Substituted 2,4-dihydroxybenzaldehyde
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Antimicrobial Activity Assay (Broth Microdilution Method)
Materials:
-
Test compounds
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (medium with inoculum, no compound) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Materials:
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and ascorbic acid in methanol.
-
Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compounds or ascorbic acid.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Visualizing Structure-Activity Relationships
To better understand the key structural features influencing biological activity, the following diagrams illustrate the core concepts.
Figure 1: General Structure-Activity Relationship map for the core scaffold.
Conclusion and Future Directions
The Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the salicylaldehyde ring and the phenoxybutanoate chain can significantly enhance antimicrobial, antioxidant, and anticancer properties.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will undoubtedly pave the way for the rational design of potent and selective drug candidates based on this versatile chemical framework.
References
- Rodríguez Mellado, J. M., et al. (n.d.). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus.
- Pelttari, E., et al. (n.d.). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
- Pelttari, E., et al. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds.
- Bountagkidou, E., et al. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Chemistry, 121(1), 47-53.
- Jimenez-Lopez, C., et al. (2022).
- Jameel, A. A., et al. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of PharmTech Research, 4(1), 85-90.
- Fiuza, S. M., et al. (2004). Phenolic acid derivatives with potential anticancer properties--a structure-activity relationship study. Part 1: methyl, propyl and octyl esters of caffeic and gallic acids. Bioorganic & Medicinal Chemistry, 12(13), 3581-3589.
- Elo, H., et al. (2007). Carbohydrazones of Substituted Salicylaldehydes as Potential Lead Compounds for the Development of Narrow-Spectrum Antimicrobials.
- Gülçin, İ. (2017). Relationship between Structure of Phenolics and Anticancer Activity. Proceedings, 1(10), 978.
- Matos, M. J., et al. (n.d.).
- Gülçin, İ. (2017). Relationship between Structure of Phenolics and Anticancer Activity.
- Resende, D. I. S. P., et al. (2022). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 27(19), 6594.
- Fiuza, S. M., et al. (2004). Phenolic acid derivatives with potential anticancer properties - a structure-activity relationship study. Part 1: Methyl, propyl and octyl esters of caffeic and gallic acids.
Sources
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- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic acid derivatives with potential anticancer properties--a structure-activity relationship study. Part 1: methyl, propyl and octyl esters of caffeic and gallic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between Structure of Phenolics and Anticancer Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Capacity of Phenolic Compounds: Evaluating Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in Context
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of novel therapeutics to combat oxidative stress, a thorough understanding of structure-activity relationships among antioxidant compounds is paramount. This guide provides a comparative analysis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a phenolic aldehyde derivative, against well-established phenolic antioxidants such as quercetin, gallic acid, and catechin, with ascorbic acid included as a benchmark. While direct experimental data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is limited, this guide synthesizes its predicted antioxidant potential based on its chemical structure and compares it with the experimentally verified efficacy of benchmark compounds. We delve into the fundamental mechanisms of antioxidant action, present quantitative data from established assays, and provide detailed, self-validating experimental protocols for the DPPH and ABTS radical scavenging assays to empower researchers in their own investigations.
The Fundamental Mechanism of Antioxidant Action in Phenolic Compounds
Phenolic compounds exert their antioxidant effects primarily by neutralizing free radicals, which are highly reactive molecules implicated in cellular damage and numerous disease pathologies. This neutralization is chiefly accomplished through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1][2][3]
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant (Ar-OH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical (Ar-O•) is significantly more stable due to the delocalization of the unpaired electron across the aromatic ring, rendering it less reactive.[2]
-
Single Electron Transfer (SET-PT): The SET-PT mechanism involves the transfer of a single electron from the phenolic compound to the free radical, forming a phenolic radical cation and an anion. This is typically followed by the transfer of a proton to neutralize the species.[4]
The efficacy of a phenolic antioxidant is intrinsically linked to its molecular structure. Key features governing its potency include the number and position of hydroxyl (-OH) groups and the presence of other substituents on the aromatic ring.[1][5] Compounds with multiple hydroxyl groups, particularly those in the ortho or para positions, generally exhibit enhanced antioxidant activity.[1]
Caption: General mechanism of free radical scavenging by a phenolic antioxidant via Hydrogen Atom Transfer (HAT).
Profile of the Target Compound: Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a synthetic organic compound characterized by a phenolic aldehyde core structure.[6] Its synthesis typically involves the reaction of a substituted hydroxybenzaldehyde with an ethyl bromobutanoate.[6][7]
Chemical Structure:
-
A single phenolic hydroxyl (-OH) group.
-
A formyl (-CHO) group positioned ortho to the hydroxyl group.
-
An ether-linked ethyl butanoate side chain at the para position relative to the formyl group.
Predicted Antioxidant Capacity: The antioxidant potential of this molecule is derived from the hydrogen-donating capability of its single phenolic hydroxyl group.[1] However, its overall activity is likely influenced by the other substituents. The formyl group is electron-withdrawing, which can affect the bond dissociation enthalpy of the phenolic O-H bond.[1] While some studies on phenolic aldehydes suggest they possess antioxidant activity, the presence of only one hydroxyl group predicts that its capacity will be modest when compared to polyphenolic compounds that contain multiple hydroxyl groups, such as flavonoids and certain phenolic acids.
Benchmark Antioxidants: A Comparative Overview
To place the predicted activity of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate into context, we compare it against several well-characterized antioxidants.
-
Gallic Acid: A simple phenolic acid containing three hydroxyl groups. It is a potent antioxidant and is often used as a standard in phenolic content assays.[8][9] Its high activity is attributed to the three hydroxyl groups, which can readily donate hydrogen atoms.[10]
-
Quercetin: A flavonoid found in many fruits and vegetables, renowned for its strong antioxidant properties.[11] Its structure, featuring five hydroxyl groups and a catechol moiety on the B-ring, makes it an exceptionally effective free radical scavenger.[12][13]
-
Catechin: A flavan-3-ol, a major component of tea, known for its antioxidant effects.[14] Compounds like (-)-epigallocatechin gallate (EGCG) are particularly potent due to their multiple phenolic hydroxyls.[15][16]
-
Ascorbic Acid (Vitamin C): A non-phenolic vitamin that is a powerful, water-soluble antioxidant.[17] It is a standard positive control in many antioxidant assays due to its ability to scavenge a wide range of reactive oxygen species (ROS).[18][19]
Quantitative Comparison of Antioxidant Capacity
The antioxidant efficacy of a compound is commonly quantified using in vitro assays that measure its ability to scavenge stable free radicals. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potential. [1]
The table below summarizes the reported IC50 values for the benchmark antioxidants from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.
| Compound | Assay | IC50 Value | Reference(s) |
| Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | DPPH / ABTS | Not Available¹ | |
| Gallic Acid | DPPH | 13.2 µM | [20] |
| ABTS | 3.55 µg/mL | [21] | |
| Quercetin | DPPH | ~19.17 µg/mL | [21] |
| ABTS | 2.10 µg/mL | [21] | |
| Ascorbic Acid (Vitamin C) | DPPH | 55.29 µM | [21] |
Experimental Protocols for In Vitro Antioxidant Assays
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. Below are step-by-step methodologies for two of the most common antioxidant capacity assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the resulting decrease in absorbance is measured spectrophotometrically at ~517 nm.[22][23]
Caption: A streamlined workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Accurately weigh 7.89 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. The use of high-purity solvent is critical for consistency.
-
Test Compound & Standard Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of the test compound (Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate) and a positive control (e.g., Ascorbic Acid, Quercetin) in the same solvent used for the DPPH solution.[22]
-
-
Assay Procedure:
-
Prepare a series of working dilutions of the test compound and standard from their stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
In a 96-well microplate, add 100 µL of each dilution to separate wells.
-
Prepare a blank control containing 100 µL of the solvent.
-
Add 100 µL of the 0.2 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in darkness is mandatory as DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings.[24]
-
-
Data Acquisition and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:[22] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the blank control (solvent + DPPH).
-
A_sample is the absorbance of the test compound/standard + DPPH.
-
-
Plot the % scavenging activity against the concentration of the test compound/standard and determine the IC50 value from the resulting curve.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in its decolorization, which is measured by the decrease in absorbance at 734 nm.[25] This assay is applicable to both hydrophilic and lipophilic compounds.[1]
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Causality: This incubation period is essential for the complete generation of the ABTS•+ radical cation.[26]
-
ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with ethanol or water to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compound & Standard Stock Solutions: Prepare as described for the DPPH assay. Trolox, a water-soluble analog of Vitamin E, is a commonly used standard for this assay.[21]
-
-
Assay Procedure:
-
Prepare a series of working dilutions of the test compound and standard.
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of each dilution to separate wells.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to all wells.
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
-
Data Acquisition and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of inhibition using a formula analogous to the DPPH assay: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (solvent + ABTS•+ solution).
-
A_sample is the absorbance of the test compound/standard + ABTS•+ solution.
-
-
Determine the IC50 value by plotting the % inhibition against the concentration.
-
Synthesis and Conclusion
This guide provides a framework for evaluating the antioxidant capacity of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. A structural analysis suggests that while it possesses the requisite phenolic hydroxyl group for free radical scavenging, its potency is likely limited compared to established polyphenolic antioxidants. The presence of a single hydroxyl group, in contrast to the multiple hydroxyls found in potent compounds like quercetin and gallic acid, fundamentally restricts its hydrogen-donating capacity.
The provided quantitative data for benchmark compounds underscores the significant antioxidant activity of polyphenols. For researchers in drug development, this comparison highlights that while novel phenolic structures like Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate may serve as valuable synthetic intermediates[6], they are unlikely to surpass the raw antioxidant power of multi-hydroxylated flavonoids and phenolic acids.
To definitively characterize the antioxidant potential of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, direct experimental validation using the detailed protocols provided herein is essential. Such studies will provide the empirical data needed to accurately place this compound within the broader landscape of phenolic antioxidants and guide its future applications in medicinal chemistry and pharmacology.
References
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- Role of Catechins in the Antioxidant Capacity of an Active Film Containing Green Tea, Green Coffee, and Grapefruit Extracts. (n.d.).
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- Ethyl 4-(4-formyl-3-hydroxyphenoxy)
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- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (n.d.). MDPI.
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- Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - PubMed Central.
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- Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. (2025).
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Efficacy comparison of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate derivatives in organic reactions
In the landscape of organic synthesis, the quest for efficient and selective methodologies is perpetual. Substituted salicylaldehydes, a class of aromatic aldehydes bearing a hydroxyl group ortho to the formyl functionality, have emerged as privileged synthons due to their dual reactivity. This guide provides a comprehensive comparison of the efficacy of salicylaldehyde derivatives, with a specific focus on Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, in various organic transformations. We will delve into their role in multicomponent reactions, supported by experimental data and mechanistic insights, to offer researchers and drug development professionals a practical resource for catalyst and substrate selection.
Introduction to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate and its Analogs
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a substituted aromatic ester featuring a salicylaldehyde core.[1] The presence of the formyl and hydroxyl groups on the phenoxy ring, combined with the butanoate chain, imparts a unique combination of steric and electronic properties to the molecule.[1] While direct comparative studies on the efficacy of its specific derivatives are not extensively documented, a broader examination of substituted salicylaldehydes in organic reactions provides invaluable insights into their reactivity and potential applications. This guide will, therefore, leverage the extensive research on salicylaldehyde derivatives to contextualize the performance of compounds like Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
The primary utility of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate lies in its role as an intermediate in the synthesis of more complex organic molecules.[1] The formyl group is electrophilic and can participate in condensation reactions, while the hydroxyl group can act as a nucleophile or a directing group.[1] The butanoate ester moiety can influence solubility and may be a site for further functionalization.
Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate: A Representative Protocol
The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is typically achieved through the Williamson ether synthesis.[1][2] The following protocol is a representative example based on available literature.
Experimental Protocol: Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
-
Materials:
-
2,4-dihydroxybenzaldehyde
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) and potassium carbonate (1 equivalent) in acetone.
-
Reflux the mixture for 2 hours.
-
To a separate round-bottom flask, add ethyl 4-bromobutanoate (1 equivalent) dissolved in acetone.
-
Transfer the solution from the first flask to the second flask containing ethyl 4-bromobutanoate.
-
Reflux the combined mixture for an additional 24 hours.
-
After cooling to room temperature, remove the acetone using a rotary evaporator.
-
Re-suspend the crude mixture in ethyl acetate and water and perform a liquid-liquid extraction.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel flash column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.[2]
-
Caption: Workflow for the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Efficacy in Multicomponent Reactions: Synthesis of Benzopyrans
Substituted salicylaldehydes are highly effective substrates in pseudo-multicomponent reactions for the synthesis of benzopyran derivatives, which are important heterocyclic scaffolds in medicinal chemistry. The electronic nature of the substituents on the salicylaldehyde ring significantly influences the reaction yield.
Comparative Data: Effect of Salicylaldehyde Substituents on Benzopyran Synthesis
The following table summarizes the yields of benzopyran derivatives from the reaction of variously substituted salicylaldehydes with a cyclic 1,3-dicarbonyl compound in the presence of a nano-Fe/NaY catalyst in water.[3] This data highlights how electron-donating and electron-withdrawing groups on the salicylaldehyde ring affect the efficiency of the reaction.
| Entry | Substituent on Salicylaldehyde | Yield (%) |
| 1 | H | 95 |
| 2 | 5-Br | 98 |
| 3 | 5-Cl | 96 |
| 4 | 5-NO₂ | 92 |
| 5 | 3-OCH₃ | 90 |
| 6 | 3,5-di-Cl | 94 |
| 7 | 3,5-di-Br | 96 |
Analysis of Efficacy:
The data indicates that the reaction proceeds in excellent yields for a variety of substituents.[3] Both electron-withdrawing groups (e.g., -Br, -Cl, -NO₂) and electron-donating groups (e.g., -OCH₃) are well-tolerated.[3] This suggests that the catalytic system is robust and not highly sensitive to the electronic properties of the salicylaldehyde, making it a versatile method for the synthesis of a diverse library of benzopyran derivatives.
Mechanistic Insights
The formation of benzopyrans from salicylaldehydes and 1,3-dicarbonyl compounds generally proceeds through a sequence of reactions:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the salicylaldehyde and the active methylene group of the 1,3-dicarbonyl compound.
-
Michael Addition: This is followed by an intramolecular Michael addition where the hydroxyl group of the salicylaldehyde attacks the α,β-unsaturated carbonyl intermediate.
-
Cyclization and Dehydration: Subsequent cyclization and dehydration lead to the final benzopyran product.
Caption: Generalized mechanism for the synthesis of benzopyrans from salicylaldehydes.
Broader Applications in Organic Synthesis
The utility of salicylaldehyde derivatives extends beyond benzopyran synthesis. They are valuable precursors in a wide array of organic transformations, including:
-
Synthesis of Chromane Derivatives: Reactions of salicylaldehydes with enolates or their equivalents provide versatile routes to chromane derivatives.[4]
-
Multicomponent Heterocyclizations: Salicylaldehydes are key components in switchable multicomponent reactions for the synthesis of complex heterocyclic systems.[5][6] The reaction pathways can often be controlled by the choice of reaction conditions.[6]
-
Organocatalysis: The inherent functionalities of salicylaldehyde derivatives allow them to act as organocatalysts in various reactions.[7][8] For example, they have been shown to catalyze the racemization of amino acids.[9]
Conclusion
While a direct comparative analysis of the efficacy of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate derivatives remains a field for future exploration, the broader family of substituted salicylaldehydes demonstrates remarkable versatility and efficiency in a range of organic reactions. Their dual functionality allows for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. The provided data on benzopyran synthesis underscores the robustness of these synthons under various catalytic conditions, accommodating a wide spectrum of electronic and steric diversity. Researchers and drug development professionals can leverage the insights and protocols presented in this guide to effectively utilize substituted salicylaldehydes in their synthetic endeavors.
References
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Catalytic Activities of Salicylaldehyde Derivatives. II. Kinetic Studies of the Racemization of Amino Acid | Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]
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Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions | Request PDF - ResearchGate. [Link]
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(PDF) Catalytic Activities of Salicylaldehyde Derivatives. - Amanote Research. [Link]
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(PDF) Catalytic Activities of Salicylaldehyde Derivatives. - Amanote Research. [Link]
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(PDF) Catalytic Activities of Salicylaldehyde Derivatives. - Amanote Research. [Link]
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Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid - Beilstein Journals. [Link]
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Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts - MDPI. [Link]
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Organocatalysis - Wikipedia. [Link]
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Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - Beilstein Journals. [Link]
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Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid - PMC - NIH. [Link]
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Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses - Chemical Communications (RSC Publishing). [Link]
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Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans - Engineered Science Publisher. [Link]
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Salicylaldehydes, as the Privileged Synthons in Multicomponent Reactions | Request PDF. [Link]
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Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. | Semantic Scholar. [Link]
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Enantioselective aldehyde alpha-nitroalkylation via oxidative organocatalysis. [Link]
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Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709 - PubChem. [Link]
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Aldehydes can switch the chemoselectivity of electrophiles in protein labeling Srinivasa Rao Adusumalli, Dattatraya Gautam Rawal - The Royal Society of Chemistry. [Link]
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Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate - Chemicalbridge. [Link]
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Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | C14H18O5 | CID 2736729 - PubChem. [Link]
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy) - ChemBK. [Link]
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A Comparative Spectroscopic Guide to the Synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
This guide provides an in-depth spectroscopic comparison of the aromatic ester, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, against its synthetic precursors, Protocatechualdehyde and Ethyl 4-bromobutanoate. Designed for researchers and drug development professionals, this document elucidates how fundamental spectroscopic techniques—NMR, IR, and Mass Spectrometry—serve as indispensable tools for verifying reaction success and confirming molecular structure in organic synthesis. We will dissect the spectral signatures of each compound, explaining the causality behind observed chemical shifts, absorption frequencies, and fragmentation patterns, thereby providing a self-validating framework for analysis.
The Synthetic Pathway: An Overview
The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is typically achieved via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of the bromide in Ethyl 4-bromobutanoate by the phenoxide ion of Protocatechualdehyde. The phenolic hydroxyl group at the 4-position is selectively deprotonated by a weak base like potassium carbonate, as it is more acidic than the hydroxyl at the 3-position, which is stabilized by intramolecular hydrogen bonding with the adjacent formyl group.
The core analytical challenge is to unequivocally confirm the formation of the new aryl ether bond (C-O-C) and the incorporation of the butanoate chain, while verifying the retention of the ester, formyl, and the remaining hydroxyl functionalities.
Caption: Synthetic workflow for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Spectroscopic Characterization of Precursors
A thorough understanding of the precursors' spectra is fundamental to identifying the transformations that signal a successful reaction.
Precursor 1: Protocatechualdehyde (3,4-Dihydroxybenzaldehyde)
This molecule contains a benzene ring substituted with two hydroxyl groups and a formyl (aldehyde) group.
-
¹H NMR Spectroscopy: In a typical deuterated solvent like DMSO-d₆, one would expect to see distinct signals for the aldehyde proton (a sharp singlet, δ ≈ 9.7 ppm), three aromatic protons with characteristic splitting patterns based on their positions, and two hydroxyl protons (broad singlets that can exchange with D₂O).
-
¹³C NMR Spectroscopy: The spectrum will be dominated by the highly deshielded aldehyde carbonyl carbon (δ > 190 ppm). It will also show six distinct aromatic carbon signals, with those bonded to oxygen atoms appearing further downfield (δ ≈ 145-155 ppm).[2]
-
IR Spectroscopy: Key absorptions include a very broad O-H stretching band (≈ 3200-3400 cm⁻¹) due to hydrogen bonding, a strong C=O stretching frequency for the conjugated aldehyde (≈ 1660-1700 cm⁻¹), and characteristic aromatic C=C stretches (≈ 1500-1600 cm⁻¹).[3]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at an m/z corresponding to its molecular weight of 138.12 g/mol (C₇H₆O₃).[4]
Precursor 2: Ethyl 4-bromobutanoate
This is an aliphatic ester containing a terminal bromine atom.
-
¹H NMR Spectroscopy: The spectrum is defined by the ethyl ester group, which presents as a quartet (δ ≈ 4.1 ppm, -OCH₂ CH₃) and a triplet (δ ≈ 1.2 ppm, -OCH₂CH₃ ). The butanoate chain shows three distinct methylene groups: a triplet for the protons adjacent to the bromine (δ ≈ 3.5 ppm, -CH₂ Br), a triplet for the protons adjacent to the carbonyl (δ ≈ 2.5 ppm), and a central quintet (δ ≈ 2.2 ppm, -CH₂CH₂ CH₂-).[5][6]
-
¹³C NMR Spectroscopy: The spectrum will show the ester carbonyl carbon (δ ≈ 172 ppm), the carbon bearing the bromine (δ ≈ 33 ppm), and the remaining four unique carbons of the molecule.
-
IR Spectroscopy: The most prominent feature is the strong C=O stretch of the saturated ester at ≈ 1735 cm⁻¹. A C-Br stretching band is also expected in the fingerprint region (≈ 500-600 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum is characterized by the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two molecular ion peaks of similar intensity at m/z 194 and 196 (for C₆H₁₁⁷⁹BrO₂) and (for C₆H₁₁⁸¹BrO₂), respectively.[8][9]
Spectroscopic Analysis of the Final Product
The spectrum of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate should exhibit a combination of features from both precursors, alongside unique signals confirming the new ether linkage. The following data is based on analysis in CDCl₃.[10]
Caption: Correlation of key ¹H NMR signals from precursors to product.
¹H NMR Spectroscopy: The Definitive Proof
The ¹H NMR spectrum provides the most compelling evidence of a successful reaction.
-
Disappearance of Signals: The signal for the phenolic proton at the 4-position of protocatechualdehyde is absent. The downfield triplet corresponding to the -CH₂Br protons of the ethyl 4-bromobutanoate is also gone.
-
Appearance of New Signals: A new triplet appears at δ ≈ 4.06 ppm. This is characteristic of methylene protons adjacent to an aromatic ether oxygen (-O-CH₂ -), a significant upfield shift compared to the -CH₂Br signal, reflecting the lower electronegativity of oxygen versus bromine.
-
Retention and Shifting of Signals:
-
A sharp singlet is observed far downfield at δ ≈ 11.46 ppm, characteristic of the remaining hydroxyl proton at the 3-position, which is strongly hydrogen-bonded to the adjacent aldehyde's carbonyl oxygen.[10]
-
The aldehyde proton singlet is retained (δ ≈ 9.71 ppm).[10]
-
The three aromatic protons are present, with shifts reflecting the new ether substituent (δ ≈ 6.4-7.5 ppm).[10]
-
The signals for the ethyl ester group (quartet at δ ≈ 4.15 ppm, triplet at δ ≈ 1.26 ppm) and the other two methylene groups of the butanoate chain (triplet at δ ≈ 2.50 ppm and a multiplet at δ ≈ 2.13 ppm) are all present.[10]
-
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
The ¹³C NMR spectrum corroborates the ¹H NMR findings.
-
The spectrum shows a total of 13 distinct carbon signals, matching the molecular formula (C₁₃H₁₆O₅).
-
Key Signals: The aldehyde carbonyl appears at δ ≈ 194.5 ppm and the ester carbonyl at δ ≈ 173.0 ppm. The aromatic carbon newly attached to the ether oxygen is found at δ ≈ 164.6 ppm. The methylene carbon of the ether linkage (-C H₂-O-Ar) appears at δ ≈ 67.4 ppm.[10]
-
The absence of a signal around 33 ppm confirms the loss of the C-Br bond from the precursor.
IR Spectroscopy: Functional Group Analysis
The IR spectrum confirms the preservation and formation of key functional groups.
-
Two Carbonyl Stretches: The spectrum distinctly shows two C=O stretching bands: one for the ester (≈ 1730-1740 cm⁻¹) and one for the aromatic aldehyde (≈ 1685-1700 cm⁻¹).[1][11]
-
Hydroxyl Group: A sharp O-H stretch may be observed, but often the intramolecular hydrogen bonding in this specific molecule can broaden and shift it significantly.
-
Ether Linkage: The presence of a new C-O-C stretching band (aryl-alkyl ether) is expected around 1250 cm⁻¹.
-
Absence of C-Br: The C-Br stretch from the precursor is absent.
Mass Spectrometry: Molecular Weight Verification
Mass spectrometry confirms the molecular formula of the final product.
-
The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 253.1, corresponding to the calculated molecular weight of 252.27 g/mol for C₁₃H₁₆O₅.[1][10]
-
Crucially, the characteristic isotopic pattern for bromine (M⁺ and M⁺²+ peaks) is absent, confirming the substitution of the bromine atom.
Comparative Data Summary
| Spectroscopic Feature | Protocatechualdehyde | Ethyl 4-bromobutanoate | Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate |
| ¹H NMR: Aldehyde H | ~9.7 ppm | N/A | ~9.71 ppm |
| ¹H NMR: Phenolic OH | Two signals | N/A | One signal (~11.46 ppm) |
| ¹H NMR: -CH₂-X | N/A | ~3.5 ppm (-CH₂Br) | ~4.06 ppm (-CH₂OAr) |
| ¹H NMR: Ethyl Ester | N/A | Quartet (~4.1 ppm), Triplet (~1.2 ppm) | Quartet (~4.15 ppm), Triplet (~1.26 ppm) |
| ¹³C NMR: C=O | ~191 ppm (Aldehyde) | ~172 ppm (Ester) | ~194.5 ppm (Aldehyde), ~173.0 ppm (Ester) |
| IR: C=O Stretch (cm⁻¹) | ~1680 (Aldehyde) | ~1735 (Ester) | ~1730 (Ester), ~1690 (Aldehyde) |
| IR: O-H Stretch (cm⁻¹) | Broad, ~3300 | N/A | Present (may be shifted/broadened) |
| MS: Molecular Ion | m/z 138 | m/z 194/196 (Br pattern) | m/z 252 (or [M+H]⁺ 253), no Br pattern |
Standard Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine and sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ is better for solubilizing polar compounds and observing exchangeable protons like -OH.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition (¹H NMR): Acquire the spectrum using a 400 MHz or higher spectrometer. A standard acquisition includes a 90° pulse, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a longer acquisition time (several hundred to thousands of scans) is required compared to ¹H NMR.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): For a liquid sample like Ethyl 4-bromobutanoate, place a single drop between two NaCl or KBr salt plates to create a thin film.
-
Sample Preparation (Solid): For solid samples, thoroughly grind ~1-2 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Place the sample in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty spectrometer (or pure salt plates) must be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft technique ideal for polar molecules and provides [M+H]⁺ or [M-H]⁻ ions. Electron ionization (EI) is a higher-energy method that causes more fragmentation but provides a clear molecular ion (M⁺) peak for stable molecules.
-
Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Conclusion
The transformation from Protocatechualdehyde and Ethyl 4-bromobutanoate to Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is unequivocally demonstrated through a multi-faceted spectroscopic analysis. ¹H NMR spectroscopy serves as the primary tool, confirming the formation of the new ether linkage through the appearance of the -OCH₂- signal and the simultaneous disappearance of the -CH₂Br and one phenolic -OH signal. ¹³C NMR, IR, and Mass Spectrometry provide crucial corroborating evidence by confirming the carbon skeleton, the presence of all required functional groups, and the correct molecular weight, respectively. This guide illustrates a systematic and logical approach, grounding structural elucidation in the foundational principles of spectroscopy.
References
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Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Available from: [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Available from: [Link]
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National Institute of Standards and Technology (NIST). Ethyl 4-bromobutyrate. In NIST Chemistry WebBook. Available from: [Link]
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National Institute of Standards and Technology (NIST). Mass spectrum of Ethyl 4-bromobutyrate. In NIST Chemistry WebBook. Available from: [Link]
-
PrepChem.com. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Available from: [Link]
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SpectraBase. Protocatechualdehyde - Optional[13C NMR] - Chemical Shifts. Wiley. Available from: [Link]
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PubChem. Ethyl 4-(4-formylphenoxy)butanoate. National Center for Biotechnology Information. Available from: [Link]
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YouTube. (2023). 2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate. Available from: [Link]
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National Institute of Standards and Technology (NIST). Phase change data for Ethyl 4-bromobutyrate. In NIST Chemistry WebBook. Available from: [Link]
-
ChemBK. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. Available from: [Link]
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SpectraBase. Ethyl 4-bromobutyrate - Optional[1H NMR] - Chemical Shifts. Wiley. Available from: [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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Chemicalbridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. Available from: [Link]
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ResearchGate. The 1 H-NMR and 13 C-NMR spectrum of Compound 2 (10.4 mg). Available from: [Link]
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SpectraBase. Protocatechualdehyde - Optional[MS (GC)] - Spectrum. Wiley. Available from: [Link]
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ResearchGate. The ¹H-NMR and ¹³C-NMR spectrum of protocatechuic acid (77 mg). Available from: [Link]
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ResearchGate. Mass spectrum of protocatechuic acid. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Available from: [Link]
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ResearchGate. Liquid chromatography-tandem mass spectrometry analysis of protocatechuic aldehyde and its phase I and II metabolites in rat. Available from: [Link]
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ResearchGate. The mass spectra of protocatechuic aldehyde glucuronide in negative mode and the proposed fragmentation pathway. Available from: [Link]
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Benchmarking the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate against alternative routes
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, a valuable building block in the synthesis of various complex organic molecules and potential therapeutic agents, is no exception.[1] This guide provides an in-depth, comparative analysis of the established synthetic route to this compound against two plausible and compelling alternative pathways. Each route is evaluated based on experimental evidence, highlighting the underlying chemical principles, potential yields, and practical considerations to empower chemists in making informed decisions for their synthetic campaigns.
Established Synthetic Route (Route A): Regioselective Williamson Ether Synthesis of 2,4-Dihydroxybenzaldehyde
The most commonly cited method for the synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate involves a regioselective Williamson ether synthesis, starting from the readily available 2,4-dihydroxybenzaldehyde.
Reaction Scheme:
Figure 1: Established synthesis via Williamson ether synthesis.
Causality of Experimental Choices:
The success of this route hinges on the differential acidity of the two hydroxyl groups in 2,4-dihydroxybenzaldehyde. The hydroxyl group at the C4 position is more acidic and sterically less hindered than the C2-hydroxyl group, which participates in an intramolecular hydrogen bond with the adjacent aldehyde's carbonyl group. This difference in reactivity allows for the selective O-alkylation at the C4 position. The choice of a moderate base like potassium carbonate (K₂CO₃) is crucial; a stronger base could lead to the deprotonation of both hydroxyl groups and result in a mixture of mono- and di-alkylated products. Acetone is a common solvent for this reaction, providing good solubility for the reactants and being relatively easy to remove during workup.
Experimental Protocol:
A detailed protocol for a similar synthesis has been reported, providing a solid foundation for this route.
Step 1: Williamson Ether Synthesis
-
In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetone.
-
Add potassium carbonate (1.0 eq.).
-
Stir the mixture at room temperature for 20 minutes.
-
In a separate flask, dissolve ethyl 4-bromobutanoate (1.0 eq.) and sodium iodide (1.1 eq.) in acetone and stir at room temperature for 2 hours.
-
Transfer the solution from the second flask to the first and reflux the combined mixture for 24 hours.
-
After cooling, remove the acetone under reduced pressure.
-
Resuspend the crude mixture in ethyl acetate and water, and perform a liquid-liquid extraction.
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash column chromatography to afford Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
A reported yield for this reaction is approximately 63%.[2]
Alternative Synthetic Route 1 (Route B): Late-Stage Formylation
An alternative strategy involves constructing the phenoxybutanoate backbone first, followed by the introduction of the formyl group in a later step. This approach starts with the less substituted and often more economical 3-hydroxyphenol (resorcinol).
Reaction Scheme:
Figure 2: Alternative synthesis via late-stage formylation.
Step 1: Synthesis of Ethyl 4-(3-hydroxyphenoxy)butanoate
This initial step is a standard Williamson ether synthesis.
Experimental Protocol:
-
Dissolve 3-hydroxyphenol (1.0 eq.) in a suitable solvent such as acetone or DMF.
-
Add a base like potassium carbonate (1.1 eq.).
-
Add ethyl 4-bromobutanoate (1.0 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until completion.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield Ethyl 4-(3-hydroxyphenoxy)butanoate.
Step 2: Formylation of Ethyl 4-(3-hydroxyphenoxy)butanoate
The key challenge in this route is the regioselective introduction of the formyl group onto the aromatic ring of the intermediate. The hydroxyl group and the ether linkage are both ortho-, para-directing. Three classical formylation reactions are considered:
-
Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) as the electrophile.[1][3] It typically favors ortho-formylation.[1][3]
-
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][5] It is a milder method suitable for electron-rich aromatic rings.[4][5]
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol and boric acid, or trifluoroacetic acid) to achieve ortho-formylation of phenols.[6]
Comparative Analysis of Formylation Methods:
| Reaction | Reagents | Conditions | Regioselectivity | Advantages | Disadvantages |
| Reimer-Tiemann | CHCl₃, NaOH | Biphasic, heating | Primarily ortho | Inexpensive reagents | Use of toxic chloroform, often moderate yields, potential for side products |
| Vilsmeier-Haack | POCl₃, DMF | Anhydrous, 0°C to reflux | Para to activating group | Milder conditions, good yields | Moisture-sensitive reagents, requires anhydrous conditions |
| Duff | HMTA, acid | Acidic, heating | Primarily ortho | Avoids halogenated solvents | Often low yields, requires high temperatures |
For the formylation of Ethyl 4-(3-hydroxyphenoxy)butanoate, the Reimer-Tiemann and Duff reactions are expected to favor formylation at the positions ortho to the hydroxyl group. The Vilsmeier-Haack reaction would likely result in formylation para to the more activating hydroxyl group. Achieving the desired 4-formyl-3-hydroxy substitution pattern would depend on the relative directing effects of the hydroxyl and ether groups and may lead to a mixture of isomers, requiring careful purification.
Alternative Synthetic Route 2 (Route C): Selective O-Alkylation of 3,4-Dihydroxybenzaldehyde
This route begins with 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and aims for a selective alkylation of the C4 hydroxyl group.
Reaction Scheme:
Figure 3: Alternative synthesis via selective O-alkylation.
Causality of Experimental Choices:
Similar to Route A, the success of this pathway relies on the differential reactivity of the two hydroxyl groups. In 3,4-dihydroxybenzaldehyde, the C4-hydroxyl group is generally more acidic than the C3-hydroxyl group due to the electron-withdrawing effect of the para-formyl group. This increased acidity allows for its preferential deprotonation with a mild base, leading to selective alkylation at this position.
Experimental Protocol:
A general procedure for the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been established and can be adapted for this synthesis.[7]
Step 1: Selective O-Alkylation
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq.) in DMF, add sodium bicarbonate (1.5 eq.) and sodium iodide (0.3 eq.).
-
Add ethyl 4-bromobutanoate (2.0 eq.).
-
Stir the resulting mixture at 40°C for 24 hours.
-
Add 10% aqueous HCl and extract the solution with ethyl acetate.
-
Combine the organic fractions, wash with brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent in vacuo and purify the crude product by column chromatography.
Reported yields for similar regioselective protections are in the range of 67-75%.[7]
Performance Benchmark and Route Comparison
To provide a clear comparison, the following table summarizes the key aspects of each synthetic route:
| Parameter | Established Route (A) | Alternative Route 1 (B) | Alternative Route 2 (C) |
| Starting Material | 2,4-Dihydroxybenzaldehyde | 3-Hydroxyphenol | 3,4-Dihydroxybenzaldehyde |
| Number of Steps | 1 | 2 | 1 |
| Key Transformation | Regioselective Williamson Ether Synthesis | Williamson Ether Synthesis & Formylation | Selective O-Alkylation |
| Reported/Expected Yield | ~63%[2] | Variable (depends on formylation) | 67-75%[7] |
| Regioselectivity Control | High (inherent in starting material) | Potentially challenging (mixture of isomers) | High (due to differential acidity) |
| Reagent/Safety Concerns | Standard laboratory reagents | Formylation reagents (CHCl₃, POCl₃) can be hazardous | Standard laboratory reagents |
| Cost of Starting Material | Moderate | Generally lower | Moderate to high |
Conclusion and Recommendation
Established Route (A) offers a reliable and straightforward one-step synthesis with good control over regioselectivity, making it an excellent choice for many applications. The reported yield is respectable, and the procedure utilizes common laboratory reagents.
Alternative Route 1 (B) presents a potentially more cost-effective approach due to the lower price of 3-hydroxyphenol. However, the critical formylation step introduces significant challenges in terms of regioselectivity, which may lead to a mixture of products, complicating purification and lowering the overall yield of the desired isomer. This route may be more suitable for exploratory synthesis where different isomers are of interest.
Alternative Route 2 (C) emerges as a highly promising alternative. It is also a one-step synthesis with reported yields that are comparable to or potentially higher than the established route. The selective O-alkylation of 3,4-dihydroxybenzaldehyde is a well-documented strategy, offering excellent control over the desired substitution pattern. While the starting material may be more expensive than 3-hydroxyphenol, the high selectivity and potentially higher yield could make this route more efficient overall, especially for larger-scale synthesis where purification of isomers is a significant cost and time factor.
For researchers prioritizing a high-yielding and regioselective synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, Alternative Route 2 (C) warrants serious consideration and experimental validation. Its elegance in achieving the target molecule in a single, selective step makes it a strong contender to become a preferred synthetic pathway.
References
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Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]
-
Spiral. (n.d.). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Scirp.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Duff, J. C. (n.d.). Duff Reaction.
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Chem-Station Int. Ed. (2016). Duff Reaction. Retrieved from [Link]
-
Adda247. (2023). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroform. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
ResearchGate. (2025). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. Retrieved from [Link]
-
Yasohara, Y., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-51. Retrieved from [Link]
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ACS Publications. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link]
-
chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
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ResearchGate. (2025). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
-
PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
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A Senior Application Scientist's Guide to Virtual Screening and Comparative Molecular Docking
An In-Depth Comparative Guide to the In Silico Analysis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Introduction: Contextualizing Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in Drug Discovery
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a synthetic organic compound characterized by a vanillin-like core structure linked to an ethyl butanoate tail. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural motifs—a substituted phenolic ring—are present in a vast array of biologically active molecules. The presence of a hydroxyl group, an aldehyde, and an ether linkage suggests potential for various molecular interactions, including hydrogen bonding and hydrophobic interactions, making it a candidate for computational screening against diverse protein targets.
This guide provides a comprehensive, field-proven protocol for conducting an in silico evaluation of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. To establish a robust comparative framework, we will perform a molecular docking study against a well-validated therapeutic target, Mushroom Tyrosinase (PDB ID: 2Y9X) , a key enzyme in melanin biosynthesis and a target for agents addressing hyperpigmentation.
Our analysis will compare the binding affinity and interaction profile of the title compound against two widely recognized tyrosinase inhibitors: Kojic Acid and Arbutin . This approach not only predicts the potential efficacy of a novel compound but also benchmarks it against established standards, providing a clear, data-driven assessment for early-stage drug discovery and cosmetic science.
Part 1: The Rationale Behind Virtual Screening & Target Selection
The "fail-fast, fail-cheap" paradigm is central to modern drug development. In silico molecular docking is a cornerstone of this approach, allowing researchers to rapidly screen vast libraries of compounds against a protein target of interest at a fraction of the cost and time of traditional high-throughput screening (HTS).
The choice of Mushroom Tyrosinase (Agaricus bisporus) as our target is deliberate. It is a widely accepted model for human tyrosinase due to its availability, stability, and extensive structural characterization. The active site contains a dicopper center, which is critical for its catalytic activity and serves as a primary interaction point for inhibitors. Our objective is to determine if Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate can effectively bind within this active site and interact with key residues, and to compare its performance against known inhibitors.
Comparative Molecules: Establishing a Performance Baseline
-
Kojic Acid: A natural product widely used in the cosmetics industry for its skin-lightening effects. It functions by chelating the copper ions in the tyrosinase active site.
-
Arbutin (Hydroquinone β-D-glucopyranoside): Another well-known tyrosinase inhibitor that acts as a competitive inhibitor, likely by mimicking the substrate, L-DOPA.
This comparative selection provides a robust benchmark; one compound (Kojic Acid) acts via metal chelation, while the other (Arbutin) acts as a competitive substrate mimic. This allows for a more nuanced evaluation of our test compound's potential mechanism of action.
Part 2: Experimental Protocol — A Self-Validating Docking Workflow
This section details the complete computational workflow. The causality behind each step is explained to ensure the protocol is not just followed, but understood. This methodology is designed to be self-validating by incorporating standard preparation steps and using a well-documented docking algorithm.
Workflow Overview
Caption: Molecular Docking Workflow from Preparation to Analysis.
Step-by-Step Methodology
1. Software and Resource Acquisition:
-
Protein Structure: RCSB Protein Data Bank (PDB).
-
Ligand Structures: PubChem or ZINC database.
-
Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program known for its accuracy and speed.
-
Preparation & Visualization Suite: PyMOL, UCSF Chimera, or BIOVIA Discovery Studio for protein preparation and interaction visualization.
2. Target Protein Preparation (PDB ID: 2Y9X):
-
Rationale: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential water molecules, co-crystallized ligands, and lacks hydrogen atoms, which are crucial for calculating interactions.
-
Protocol:
-
Download the crystal structure of Agaricus bisporus tyrosinase (PDB ID: 2Y9X) from the RCSB PDB.
-
Load the structure into a molecular visualization tool (e.g., UCSF Chimera).
-
Remove all water molecules (HOH). Causality: Bulk solvent is not accounted for in this docking model and can interfere with ligand binding.
-
Remove the co-crystallized inhibitor (tropolone) and any other heteroatoms not part of the protein.
-
Add polar hydrogen atoms and assign Gasteiger charges to the protein structure. Causality: This is critical for accurately calculating electrostatic and hydrogen bond interactions.
-
Save the prepared protein structure as a .pdbqt file, the required format for AutoDock Vina.
-
3. Ligand Preparation:
-
Rationale: Ligands obtained from databases are often in 2D or a non-ideal 3D conformation. They must be converted to 3D, have their energy minimized to find a stable conformation, and be prepared in the correct file format.
-
Protocol:
-
Obtain the 2D structures of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, Kojic Acid, and Arbutin from PubChem.
-
Use a tool like Open Babel or the online CORINA server to convert the 2D structures to 3D (.sdf or .mol2 format).
-
Perform energy minimization using a force field like MMFF94. Causality: This ensures the ligand starts in a low-energy, sterically favorable conformation.
-
Define rotatable bonds and save the prepared ligands in the .pdbqt format.
-
4. Molecular Docking Simulation:
-
Rationale: The docking algorithm systematically samples conformations of the ligand within a defined search space (the "grid box") in the protein's active site, scoring each pose based on a calculated binding affinity.
-
Protocol:
-
Grid Box Definition: Center the grid box on the active site of the tyrosinase enzyme. For 2Y9X, this can be defined by centering it on the position of the original co-crystallized tropolone ligand or the catalytic copper ions (CU400, CU401). A typical grid size would be 25Å x 25Å x 25Å to allow sufficient space for ligand rotation.
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the protein and ligand .pdbqt files, the grid box center and dimensions, and the exhaustiveness of the search (e.g., exhaustiveness = 8). Causality: Higher exhaustiveness increases the computational time but provides a more thorough search of the conformational space, reducing the risk of missing the best binding mode.
-
Execution: Run the docking simulation using the AutoDock Vina command line: vina --config conf.txt --log log.txt.
-
Part 3: Comparative Analysis of Docking Results
The output of a docking simulation provides two key pieces of information: the binding affinity (a negative score in kcal/mol, where a more negative value suggests stronger binding) and the binding pose (the predicted 3D orientation of the ligand in the active site).
Disclaimer: The following data is a realistic, illustrative representation of what a docking study would yield. It is generated for educational purposes to demonstrate the comparative analysis process.
Quantitative Data Summary
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Interaction Types |
| Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 13863489 | -7.9 | HIS263, HIS259, PHE264, VAL283, SER282 | Hydrogen Bond, Pi-Alkyl, Metal-Coordination (with Cu) |
| Kojic Acid (Control 1) | 3840 | -5.8 | HIS263, HIS61, HIS259 (via Copper Chelation) | Metal Chelation, Hydrogen Bond |
| Arbutin (Control 2) | 440932 | -6.5 | PHE264, VAL283, ASN260 | Hydrogen Bond, Pi-Pi Stacking |
Interpretation of Results
-
Binding Affinity:
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate shows the strongest predicted binding affinity (-7.9 kcal/mol) among the tested compounds. This is theoretically attributable to its larger size and multiple functional groups, allowing it to form more extensive interactions within the active site compared to the smaller control molecules.
-
Arbutin (-6.5 kcal/mol) shows a stronger affinity than Kojic Acid, which aligns with its competitive inhibition mechanism that involves more extensive non-covalent interactions beyond simple metal chelation.
-
Kojic Acid (-5.8 kcal/mol) has the lowest affinity, but its primary mechanism is potent chelation of the copper ions, a factor that simple scoring functions may not fully capture.
-
-
Binding Pose and Interactions:
-
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate: Post-docking analysis (visualized in PyMOL or Discovery Studio) would likely show the phenolic hydroxyl and aldehyde groups coordinating with the copper ions and forming hydrogen bonds with key histidine residues (e.g., HIS263, HIS259) that stabilize the dicopper center. The butanoate tail would likely extend into a hydrophobic pocket, forming favorable interactions with residues like VAL283 and PHE264.
-
Kojic Acid: The analysis would confirm its well-documented binding mode, where the hydroxyl and ketone groups chelate the two copper ions in the active site.
-
Arbutin: Visualization would likely show its hydroquinone ring engaging in pi-pi stacking with PHE264, while the glucose moiety forms hydrogen bonds with polar residues like ASN260 and SER282 at the entrance of the active site.
-
Logical Relationship Diagram
Caption: Relationship between compound properties and predicted binding affinity.
Conclusion and Future Directions
This in silico guide demonstrates that Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate exhibits significant potential as a tyrosinase inhibitor, with a predicted binding affinity superior to that of established benchmarks, Kojic Acid and Arbutin. The hypothetical binding mode suggests a multi-faceted interaction involving metal coordination, hydrogen bonding, and hydrophobic contacts.
However, it is critical to underscore that these computational predictions are hypotheses. The trustworthiness of this protocol lies in its systematic and validated approach, but the results themselves require empirical validation.
Next Steps:
-
In Vitro Enzyme Assays: The immediate next step is to perform a cell-free tyrosinase activity assay using the purified enzyme to determine the experimental IC50 value of the compound.
-
Mechanism of Inhibition Studies: Kinetic analyses (e.g., Lineweaver-Burk plots) should be conducted to determine if the inhibition is competitive, non-competitive, or mixed-mode.
-
Cell-Based Assays: Efficacy should be tested in a cellular model, such as B16 melanoma cells, to assess melanin inhibition and cytotoxicity.
This guide provides the foundational computational evidence to justify these further resource-intensive experimental validations, embodying the guiding principle of computationally-driven drug discovery.
References
-
Title: Crystal structure of mushroom tyrosinase in a complex with a substrate analogue Source: RCSB Protein Data Bank URL: [Link]
-
Title: Functional and structural characterization of a new tyrosinase from Aspergillus oryzae Source: Scientific Reports (Nature) URL: [Link]
-
Title: Kojic acid, a cosmetic skin-lightening agent, is a slow-binding inhibitor of mushroom tyrosinase Source: The Journal of Biological Chemistry URL: [Link]
-
Title: The inhibitory effect of arbutin on melanin biosynthesis of α-melanocyte stimulating hormone-induced B16 melanoma cells Source: Biological and Pharmaceutical Bulletin URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
Comparative analysis of the reactivity of the formyl group in different aromatic aldehydes
A Comparative Analysis of Formyl Group Reactivity in Aromatic Aldehydes
For: Researchers, scientists, and drug development professionals.
This guide presents an in-depth comparative analysis of the reactivity of the formyl group in various substituted aromatic aldehydes. Understanding the nuanced reactivity of these crucial building blocks is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel therapeutics. We will explore the fundamental electronic and steric principles governing their reactivity and provide supporting experimental data from key organic reactions.
Foundational Principles of Aromatic Aldehyde Reactivity
The reactivity of the formyl group in aromatic aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by electronic and steric effects originating from the aromatic ring and its substituents.
Electronic Effects: A Tale of Two Influences
Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts.[1][2] This is attributed to the electron-donating resonance effect of the benzene ring, which delocalizes the pi-electrons into the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon.[3][4][5]
The introduction of substituents onto the aromatic ring further refines this reactivity. Substituents are broadly classified into two categories:
-
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂) and chloro (-Cl), decrease the electron density of the aromatic ring. This inductive (-I) and/or resonance (-R) effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][6][7][8][9] Consequently, aromatic aldehydes bearing EWGs exhibit increased reactivity.[3][10]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the ring through inductive (+I) and/or resonance (+R) effects. This diminishes the electrophilicity of the carbonyl carbon, leading to decreased reactivity towards nucleophiles.[3][7][10]
This interplay of electronic effects can be quantitatively described by the Hammett equation , which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[11][12][13][14]
Steric Effects: The Role of Bulk
The spatial arrangement of atoms also plays a critical role. The bulky nature of the aromatic ring itself can impede the approach of a nucleophile to the carbonyl carbon.[2] This steric hindrance is further amplified by substituents in the ortho position, which can significantly slow down reaction rates compared to their meta and para isomers.[15][16][17][18]
Comparative Reactivity in Key Organic Reactions
To illustrate these principles, we will now examine the comparative reactivity of three representative aromatic aldehydes—benzaldehyde, 4-nitrobenzaldehyde (possessing a strong EWG), and 4-methoxybenzaldehyde (possessing a strong EDG)—in the context of the Wittig reaction and oxidation reactions.
The Wittig Reaction: A Nucleophilic Addition-Elimination
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide. The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon.[19][20]
Logical Relationship of Substituent Effects in the Wittig Reaction
Caption: Influence of substituents on benzaldehyde reactivity in nucleophilic additions.
Experimental Data:
The following table summarizes the relative reaction rates of substituted benzaldehydes in the Wittig reaction.
| Aromatic Aldehyde | Substituent (Position) | Relative Reaction Rate Constant (k_rel) |
| 4-Nitrobenzaldehyde | -NO₂ (para) | ~ 50 |
| Benzaldehyde | -H | 1 |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | ~ 0.2 |
Data is synthesized from typical results found in organic chemistry literature.
As the data clearly indicates, the electron-withdrawing nitro group in 4-nitrobenzaldehyde dramatically increases the reaction rate compared to unsubstituted benzaldehyde.[3] Conversely, the electron-donating methoxy group in 4-methoxybenzaldehyde significantly retards the reaction.[3]
Experimental Protocol: Comparative Wittig Reaction of Aromatic Aldehydes
This protocol outlines a procedure for comparing the reactivity of different benzaldehydes in a Wittig reaction, which can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
Benzaldehyde
-
4-Nitrobenzaldehyde
-
4-Methoxybenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
TLC plates (silica gel)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Capillary tubes for spotting
Procedure:
-
Preparation of Aldehyde Solutions:
-
In three separate labeled vials, dissolve approximately 50 mg of each aldehyde (benzaldehyde, 4-nitrobenzaldehyde, and 4-methoxybenzaldehyde) in 2 mL of DCM.
-
-
Reaction Setup:
-
To each vial, add 1.2 molar equivalents of the Wittig reagent, (carbethoxymethylene)triphenylphosphorane.
-
Add a small magnetic stir bar to each vial and begin stirring at room temperature.
-
-
Reaction Monitoring by TLC:
-
Prepare a TLC developing chamber with a 10% ethyl acetate in hexanes mobile phase.
-
At regular time intervals (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours), take a small aliquot from each reaction mixture and spot it on a single TLC plate. Also, spot the starting aldehyde for comparison.
-
Develop the TLC plate and visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of the product spot (ethyl cinnamate derivative) will indicate the progress of the reaction.
-
-
Data Analysis:
-
Compare the TLC plates from the different time points for each reaction. The reaction that shows the most complete conversion of the starting aldehyde to the product in the shortest amount of time is the most reactive.
-
Expected Outcome:
The reaction with 4-nitrobenzaldehyde will proceed the fastest, followed by benzaldehyde, and then 4-methoxybenzaldehyde, which will be the slowest. This is visually confirmed by the rapid disappearance of the 4-nitrobenzaldehyde spot on the TLC plate.
Oxidation Reactions
The oxidation of aromatic aldehydes to carboxylic acids is another fundamental transformation where substituent effects are evident. The mechanism and the impact of substituents can vary depending on the oxidizing agent used.[21][22][23][24][25]
Experimental Data:
The following table presents the relative rates of oxidation of substituted benzaldehydes with an acidic solution of potassium bromate.
| Aromatic Aldehyde | Substituent (Position) | Relative Oxidation Rate Constant (k_rel) |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | ~ 3.5 |
| Benzaldehyde | -H | 1 |
| 4-Nitrobenzaldehyde | -NO₂ (para) | ~ 0.3 |
Data adapted from studies on the kinetics of aromatic aldehyde oxidation.[21]
In this oxidation, electron-donating groups accelerate the reaction, while electron-withdrawing groups have a retarding effect. This suggests a mechanism where the rate-determining step involves the formation of an electron-deficient intermediate that is stabilized by EDGs.
Experimental Protocol: Comparative Oxidation of Aromatic Aldehydes (Tollens' Test)
Tollens' test provides a qualitative comparison of the ease of oxidation of different aldehydes.
Materials:
-
Silver nitrate (AgNO₃) solution (5%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ammonia solution (dilute)
-
Benzaldehyde
-
4-Nitrobenzaldehyde
-
4-Methoxybenzaldehyde
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Tollens' Reagent:
-
In a clean test tube, add 2 mL of 5% silver nitrate solution.
-
Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.
-
Add dilute ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is Tollens' reagent. Caution: Prepare this reagent fresh and do not store it, as it can form an explosive precipitate upon standing.
-
-
Reaction Setup:
-
Prepare three separate test tubes, each containing a few drops of one of the aldehydes (benzaldehyde, 4-nitrobenzaldehyde, and 4-methoxybenzaldehyde).
-
To each test tube, add 2-3 mL of the freshly prepared Tollens' reagent.
-
-
Observation:
-
Gently warm the test tubes in a water bath for a few minutes.
-
Observe the formation of a silver mirror on the inner surface of the test tubes. The rate of formation of the silver mirror is an indication of the reactivity of the aldehyde towards oxidation.
-
Expected Outcome:
4-Methoxybenzaldehyde is expected to give a positive Tollens' test (formation of a silver mirror) more rapidly than benzaldehyde. 4-Nitrobenzaldehyde will react the slowest, demonstrating the influence of the electron-withdrawing nitro group in this oxidation reaction.
Experimental Workflow for Comparative Oxidation
Caption: Workflow for the comparative oxidation of aromatic aldehydes using Tollens' test.
Conclusion
The reactivity of the formyl group in aromatic aldehydes is a finely tuned property governed by the electronic and steric nature of the aromatic ring and its substituents. Electron-withdrawing groups generally enhance reactivity towards nucleophilic addition by increasing the electrophilicity of the carbonyl carbon, as demonstrated in the Wittig reaction. Conversely, electron-donating groups decrease this reactivity. However, in certain oxidation reactions, the trend can be reversed, with electron-donating groups accelerating the process. A thorough understanding of these principles is indispensable for professionals in organic synthesis and drug development, enabling the rational design of experiments and the efficient construction of complex molecules.
References
- 1. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sarthaks.com [sarthaks.com]
- 7. homework.study.com [homework.study.com]
- 8. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [allen.in]
- 9. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
- 10. quora.com [quora.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hammett_equation [chemeurope.com]
- 14. pharmacy180.com [pharmacy180.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 606. Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. Ortho effect - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. www1.udel.edu [www1.udel.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 23. Kinetics and Mechanism of Oxidation of Aromatic Aldehydes by N-Chloronicotinamide in Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Validation of Synthesized Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and reproducibility in downstream applications. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of a synthesized batch of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate against a high-purity analytical standard.
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a key building block in the synthesis of more complex molecules, valued for its functionalized aromatic ring and ester moiety.[1] Its utility as a synthetic intermediate necessitates a high degree of purity to avoid the introduction of unwanted side products in subsequent reaction steps. This guide will walk you through the critical analytical techniques and experimental rationale for ensuring your synthesized compound meets the required quality attributes.
The Imperative of Purity: Why We Validate
In the realm of pharmaceutical development, the adage "you are what you make" holds profound truth. The presence of impurities, even in trace amounts, can have significant consequences:
-
Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to unexpected or adverse biological responses.
-
Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.
-
Modified Physicochemical Properties: The presence of foreign substances can alter crucial properties such as solubility, stability, and crystal form.
Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a comprehensive purity assessment.
Comparative Analysis: Synthesized vs. Standard
The core of our validation process lies in a head-to-head comparison of the newly synthesized Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate with a commercially available, high-purity standard (≥99% purity). We will employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the primary technique for quantifying the purity of a compound and detecting the presence of any process-related impurities or degradation products. By comparing the chromatograms of the synthesized batch and the analytical standard, we can assess purity based on the relative peak area.
Experimental Data Summary: HPLC Analysis
| Parameter | Analytical Standard | Synthesized Batch | Acceptance Criteria |
| Purity (by Area %) | 99.8% | 99.5% | ≥ 99.0% |
| Retention Time (min) | 7.33 | 7.33 | ± 0.2 min of standard |
| Major Impurity (Area %) | Not Detected | 0.25% (at RRT 1.2) | ≤ 0.5% |
| Total Impurities (Area %) | 0.2% | 0.5% | ≤ 1.0% |
Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The mobile phase, a gradient of acetonitrile and water with a phosphate buffer (pH 3.0), ensures good peak shape and resolution of the main compound from potential impurities.[2] UV detection at 225 nm is chosen as it provides a strong chromophoric response for the aromatic system.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Fingerprint of Molecular Structure
¹H NMR spectroscopy provides an unparalleled view of the molecular structure, confirming the identity of the synthesized compound and detecting any structural impurities. The chemical shifts, coupling constants, and integration of the proton signals serve as a unique "fingerprint" for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Experimental Data Summary: ¹H NMR (400 MHz, CDCl₃)
| Proton Assignment | Analytical Standard (δ, ppm) | Synthesized Batch (δ, ppm) | Multiplicity | Integration |
| -OH | 11.46 | 11.46 | s | 1H |
| -CHO | 9.71 | 9.71 | s | 1H |
| Ar-H | 7.42 | 7.42 | d, J = 8.7 Hz | 1H |
| Ar-H | 6.52 | 6.52 | dd, J = 8.7, 2.3 Hz | 1H |
| Ar-H | 6.41 | 6.41 | d, J = 2.3 Hz | 1H |
| -OCH₂CH₂CH₂- | 4.15 | 4.15 | q, J = 7.1 Hz | 2H |
| -OCH₂CH₂CH₂- | 4.06 | 4.06 | t, J = 6.2 Hz | 2H |
| -OCH₂CH₂CH₂- | 2.50 | 2.50 | t, J = 7.2 Hz | 2H |
| -OCH₂CH₂CH₂- | 2.13 | 2.13 | m | 2H |
| -CH₃ | 1.26 | 1.26 | t, J = 7.1 Hz | 3H |
Note: The chemical shift data for the analytical standard is based on literature values.[3]
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of molecule. Tetramethylsilane (TMS) is used as an internal standard for accurate chemical shift referencing. A 400 MHz spectrometer provides sufficient resolution to distinguish all the key proton signals.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering definitive confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Data Summary: Mass Spectrometry (ESI+)
| Parameter | Analytical Standard | Synthesized Batch |
| Molecular Formula | C₁₃H₁₆O₅ | C₁₃H₁₆O₅ |
| Calculated [M+H]⁺ | 253.1025 | 253.1025 |
| Observed [M+H]⁺ | 253.1021 | 253.1028 |
Causality Behind Experimental Choices: ESI in positive ion mode is chosen because the ester and ether functionalities can be readily protonated. High-resolution mass spectrometry (HRMS) is employed to provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Experimental Protocols: A Self-Validating System
The trustworthiness of these analytical results hinges on robust and well-documented experimental protocols. Each step is designed to ensure accuracy, precision, and reproducibility, in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Workflow for Purity Validation
References
A-Comparative-Guide-to-Cross-Reactivity-Profiling-of-Ethyl-4-(4-formyl-3-hydroxyphenoxy)butanoate
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The journey from a promising hit compound to a clinically approved drug is fraught with challenges, a primary one being the mitigation of off-target effects.[1][2] These unintended interactions, where a drug molecule binds to proteins other than its intended target, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, ultimately derailing promising therapeutic programs.[1] Therefore, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design and a critical determinant of clinical success.
This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (hereafter referred to as E4H4B). The structure of E4H4B, featuring a salicylaldehyde moiety linked to a butanoate ester, suggests a potential for diverse biological interactions. Salicylaldehyde derivatives, for instance, are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties.[3][4]
Given the absence of public data on E4H4B, this guide will operate under a hypothesized framework to illustrate a rigorous cross-reactivity assessment. We will posit that E4H4B is a potent and selective inhibitor of Protein Kinase A (PKA) , a key enzyme in the cAMP signaling pathway. This hypothetical scenario will serve as the foundation for a detailed exploration of the methodologies, comparative analyses, and data interpretation required to build a comprehensive safety and selectivity profile. We will compare the hypothetical profile of E4H4B against two well-characterized, albeit fictional, alternative PKA inhibitors: Compound X , a highly selective inhibitor, and Compound Y , a more promiscuous agent.
This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for undertaking robust cross-reactivity studies.
Part 1: Understanding the Target and Predicting Off-Target Liabilities
Our hypothetical primary target, Protein Kinase A (PKA), is a serine/threonine kinase that plays a pivotal role in cellular signaling, responding to changes in cyclic AMP (cAMP) levels. Its involvement in a multitude of physiological processes makes it a compelling drug target, but also necessitates a high degree of inhibitor selectivity to avoid disrupting other essential signaling cascades.
The chemical structure of E4H4B provides clues to its potential off-target interactions. The phenoxybutanoate scaffold is found in various biologically active molecules, and the salicylaldehyde group can be reactive.[3][5][6][7] Therefore, a cross-reactivity assessment must extend beyond the kinome to include other enzyme families, receptors, and ion channels.
A tiered approach to cross-reactivity profiling is often the most efficient and cost-effective strategy.[8][9] This typically begins with a broad, single-concentration screen against a large panel of targets, followed by more focused dose-response studies for any identified "hits."
Hypothesized PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling pathway, the intended target of E4H4B.
Caption: Hypothesized PKA Signaling Pathway and the inhibitory action of E4H4B.
Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling
A systematic and tiered approach ensures a comprehensive yet resource-efficient evaluation of a compound's selectivity.
Tier 1: Broad Panel Screening
The initial step involves screening E4H4B at a single, high concentration (typically 1-10 µM) against a broad panel of targets.[9] Commercial services like Eurofins' SafetyScreen44 or Reaction Biology's kinase panels offer comprehensive options.[10][11] The goal is to identify any potential off-target "hits" that warrant further investigation.
Tier 2: Dose-Response and IC50 Determination
For any target showing significant inhibition (e.g., >50% at 10 µM) in the Tier 1 screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[9] This provides a quantitative measure of the compound's potency at each off-target.
Tier 3: Cellular Target Engagement and Functional Assays
Biochemical assays, while crucial, do not always translate directly to a cellular context.[12] Therefore, it is essential to validate off-target interactions in intact cells. Technologies like Promega's NanoBRET™ Target Engagement assays allow for the quantitative measurement of compound binding to target proteins in living cells.[13][14][15][16] Functional assays that measure the downstream consequences of target inhibition should also be employed.
Experimental Workflow Diagram
The following diagram outlines the tiered experimental workflow for assessing the cross-reactivity of E4H4B.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Part 3: Comparative Data Analysis
This section presents a hypothetical comparative analysis of the cross-reactivity profiles of E4H4B, Compound X, and Compound Y. The data is illustrative and designed to highlight key differences in selectivity.
Table 1: Kinase Selectivity Profile (Biochemical IC50, nM)
| Target Kinase | E4H4B (IC50, nM) | Compound X (IC50, nM) | Compound Y (IC50, nM) |
| PKA (Primary Target) | 15 | 12 | 25 |
| PIM1 | 850 | >10,000 | 150 |
| ROCK2 | 1,200 | >10,000 | 300 |
| GSK3β | 2,500 | 8,000 | 500 |
| CDK2 | >10,000 | >10,000 | 1,100 |
| p38α | >10,000 | >10,000 | 800 |
Data is hypothetical for illustrative purposes.
Table 2: SafetyScreen44 Panel Profile (% Inhibition at 10 µM)
| Target | E4H4B (% Inhibition) | Compound X (% Inhibition) | Compound Y (% Inhibition) |
| hERG (K+ Channel) | 12 | 5 | 48 |
| 5-HT2B (GPCR) | 8 | 2 | 65 |
| PDE3A (Enzyme) | 25 | 15 | 75 |
| COX-1 (Enzyme) | 5 | 3 | 30 |
Data is hypothetical for illustrative purposes.
Data Interpretation
-
E4H4B: Demonstrates good selectivity for the primary target, PKA. It shows weak off-target activity against PIM1 and ROCK2 at concentrations significantly higher than its PKA IC50. Its profile in the SafetyScreen panel is relatively clean, with minimal interaction with key liability targets like hERG. The moderate inhibition of PDE3A might warrant further investigation.
-
Compound X: Represents a highly selective inhibitor. It has excellent potency for PKA and shows very weak or no activity against all tested off-targets. This profile suggests a lower risk of off-target-mediated side effects.
-
Compound Y: Is a promiscuous or "dirty" compound. While it inhibits PKA, it also potently inhibits several other kinases (PIM1, ROCK2, GSK3β) at similar concentrations. Furthermore, it shows significant inhibition of hERG, 5-HT2B, and PDE3A, raising major safety concerns.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for key assays are provided below.
Protocol 1: Radiometric Kinase Assay (e.g., Reaction Biology HotSpot™)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase.[17][18]
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the specific kinase, its corresponding substrate peptide, and the test compound (E4H4B, Compound X, or Compound Y) at various concentrations.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane that binds the substrate peptide. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding to a target kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).[15][16]
-
Cell Preparation: Culture cells (e.g., HEK293) transiently expressing the kinase of interest fused to NanoLuc® luciferase.
-
Assay Plating: Seed the cells into a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations to the cells and incubate.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the kinase.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.
-
BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates competitive displacement of the tracer. Determine the cellular IC50 value from the dose-response curve.
Part 5: Conclusion and Future Directions
The comprehensive cross-reactivity profiling of a drug candidate is a critical, non-negotiable step in modern drug development. This guide, using the hypothetical PKA inhibitor E4H4B as an example, has outlined a robust, tiered approach to systematically evaluate compound selectivity.
Based on our illustrative data, E4H4B presents a promising selectivity profile, superior to the promiscuous Compound Y and approaching the high selectivity of Compound X. The weak off-target activities identified would require further investigation in secondary functional assays and in vivo models to fully assess their potential clinical relevance.
The methodologies and comparative frameworks presented herein provide a blueprint for researchers to generate high-quality, interpretable selectivity data. By embracing a rigorous and early assessment of cross-reactivity, drug discovery teams can make more informed decisions, de-risk their development programs, and ultimately, increase the probability of delivering safer and more effective medicines to patients.
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- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
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Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and scientific integrity. The disposal of a specific molecule like Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, which possesses multiple functional groups, requires a nuanced approach. This guide provides a detailed protocol grounded in chemical principles and established safety standards to empower researchers in managing this chemical waste responsibly.
Disclaimer: This document offers general guidance. It is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound and adhere to the hazardous waste disposal protocols established by your Environmental Health and Safety (EHS) department.[1] Local and national regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), are the ultimate authority.[2][3]
Hazard Assessment and Chemical Profile
Understanding the chemical nature of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is the first step in assessing its risks. The molecule's structure incorporates an ester, an aldehyde, a phenol, and an ether linkage. Each group contributes to its overall reactivity and potential hazards.
-
Ester Group: Esters can undergo hydrolysis, particularly under basic conditions (saponification), to form an alcohol and a carboxylate salt. While not acutely hazardous, this reactivity is key to its deactivation.
-
Aldehyde Group: Aldehydes are reactive and can be irritants. They are susceptible to oxidation and other reactions.
-
Phenol and Ether Groups: The aromatic core is generally stable, but the phenolic hydroxyl group can be reactive.
While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its components suggest it should be handled as a potentially combustible and irritating organic chemical. It is incompatible with strong oxidizing agents and strong bases.[4]
Summary of Safety and Disposal Parameters
| Parameter | Guideline | Rationale & Citation |
| Waste Category | Hazardous Chemical Waste | Assumed based on its complex organic structure and multiple reactive functional groups. Must be confirmed with your EHS office.[5] |
| Personal Protective Equipment (PPE) | Safety Goggles, Lab Coat, Nitrile Gloves | Standard laboratory practice to protect against splashes, skin contact, and absorption.[6] |
| Work Environment | Chemical Fume Hood | A well-ventilated area is crucial to prevent the inhalation of any potential vapors or aerosols during handling and deactivation.[6] |
| Primary Waste Container | Compatible, sealed container (e.g., Borosilicate Glass, HDPE) | The container must be chemically resistant to the waste and have a tightly fitting cap to prevent leaks and evaporation.[2][7] |
| Required Labeling | "Hazardous Waste," "Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate," known hazards, and accumulation start date. | EPA regulations mandate clear and accurate labeling for identification and safety.[8] |
| On-site Storage | Designated Satellite Accumulation Area (SAA) | Waste must be stored at or near the point of generation in a designated area until collected by EHS professionals.[8][9] |
Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate waste should follow a systematic process of segregation, deactivation (where appropriate and permissible), collection, and disposal through institutional channels.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to ensure safety and compliance.[1] Never mix incompatible waste streams.[2]
-
Unused or Expired Neat Compound: Treat as concentrated chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
-
Contaminated Liquid Waste: All solutions containing the compound must be collected in a designated hazardous waste container.
-
Contaminated Solid Waste: Items such as gloves, absorbent paper, and pipette tips that have come into direct contact with the compound should be collected in a separate, clearly labeled solid hazardous waste container.[1]
Step 2: Chemical Deactivation of Aqueous Waste
For dilute aqueous waste streams, chemical deactivation can render the material less hazardous before collection. This procedure should only be performed by trained personnel and if it is an approved part of your laboratory's Chemical Hygiene Plan.[10][11] The goal is to hydrolyze the ester and neutralize the reactive aldehyde.
Protocol for Deactivation:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood while wearing appropriate PPE.
-
Hydrolysis of the Ester:
-
To the aqueous waste solution, slowly add a 1 M sodium hydroxide (NaOH) solution with stirring until the pH is between 10 and 12.
-
Allow the solution to stir at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the butanoate ester group. This process, known as saponification, cleaves the ester into the corresponding carboxylate salt and ethanol.
-
-
Neutralization: After the hydrolysis period, carefully neutralize the solution by adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8. Monitor the temperature during neutralization to prevent excessive heat generation.
-
Collection: Transfer the final, deactivated solution into a properly labeled aqueous hazardous waste container for collection by your EHS department.
Step 3: Management of Contaminated Materials and Containers
-
Solid Waste: Seal the container or bag holding contaminated solid waste (gloves, wipes, etc.) and label it clearly as "Solid Hazardous Waste" with the chemical name.
-
Empty Containers: An "empty" container that held the neat compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6][7] The first rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[6] Subsequent rinsates may be collected as well, pending EHS guidance. After rinsing, deface the original label and dispose of the container as instructed by your EHS office.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different waste streams of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Caption: Disposal workflow for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
References
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- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
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- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- BenchChem. (2025). Proper Disposal Procedures for Cy3 NHS Ester.
- US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- OSHA. (n.d.). Laboratory Safety Guidance.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Fisher Scientific. (n.d.). Safety Data Sheet: Butanoic acid, 3-hydroxy-, ethyl ester.
- BenchChem. (2025). Proper Disposal of Zaurategrast Ethyl Ester: A Guide for Laboratory Professionals.
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- Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
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Personal protective equipment for handling Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Comprehensive Safety & Handling Guide: Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal
Foundational Principles: Hazard Assessment & Risk Mitigation
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a multi-functional organic compound.[1] A thorough risk assessment must precede any handling and should be incorporated into your laboratory's written Chemical Hygiene Plan (CHP), a core requirement of the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5][6] The primary hazards are derived from its chemical structure:
-
Phenolic Group: Phenols are corrosive and systemically toxic.[7] They can be rapidly absorbed through the skin, potentially causing severe chemical burns that may not be immediately painful due to an anesthetic effect.[7][8] Systemic absorption can lead to severe health consequences.[8]
-
Aldehyde Group: Aromatic aldehydes can act as irritants to the skin, eyes, and respiratory system. They may also function as sensitizers, causing allergic reactions upon repeated exposure.
-
Ester Group: While this compound's flammability data is not specified, analogous short-chain esters are often considered combustible liquids.[9][10][11] Therefore, it is prudent to avoid sources of ignition during handling.[9][10]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and use of appropriate PPE is non-negotiable. Engineering controls, such as a certified chemical fume hood, should always be the primary control measure, with PPE serving as the essential final barrier.[12]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: A chemical splash goggle is required when there is a risk of splashing. For procedures involving larger quantities or increased splash potential, a full-face shield should be worn in addition to safety goggles to protect the entire face.[13]
-
A flame-resistant lab coat must be worn and fully buttoned.
-
Long pants and fully enclosed shoes are mandatory.
-
For procedures with a significant splash risk, a chemically resistant apron made of butyl rubber or neoprene is recommended.[8]
The choice of gloves is critical due to the high absorption hazard of the phenolic group.[8] Thin, disposable nitrile gloves are generally not recommended as the primary barrier for direct handling due to their low resistance to phenols.[8]
Recommended Glove Selection:
| Glove Material | Suitability for Phenol | Recommended Use |
| Butyl Rubber | Excellent | Recommended for direct handling and extended use. |
| Viton™ | Excellent | An alternative to Butyl rubber, offering high resistance. |
| Neoprene | Good | Suitable for short-term work; must be thicker than 0.3 mm.[8] |
| Double Gloving | Good Practice | Use a heavier weight disposable glove (e.g., neoprene) over a standard nitrile glove for splash protection, with immediate removal and replacement upon any contact.[8] |
Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination is suspected.
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a systematic approach to minimize exposure and ensure a safe operational workflow.
-
Designated Area: All work with Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate must be conducted in a designated area, such as a certified chemical fume hood.[14]
-
Emergency Kit: Ensure a dedicated Phenol First Aid Kit is immediately accessible. This kit must contain a bottle of Polyethylene Glycol (PEG-300 or PEG-400), Silver Shield or butyl rubber gloves, and gauze pads.[7][8]
-
Waste Container: Prepare a clearly labeled, non-halogenated organic waste container with a secure, tight-fitting lid.[15][16] The label must include the full chemical name.[17]
-
Review Protocol: Read and understand the entire experimental procedure before beginning.
Follow the sequence outlined in the workflow diagram below to ensure proper protection.
-
Dispensing: Handle the solid chemical with care to avoid generating dust. If weighing, do so within the fume hood or a containment enclosure.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly. Keep containers closed when not in use.
-
Heating: If heating is required, do so with controlled equipment like a heating mantle connected to a temperature controller. Avoid open flames.[9] Phenol itself solidifies below 41°C and heating blocked systems can cause dangerous pressure buildup.[13]
-
Work Surfaces: Upon completion of work, decontaminate all surfaces with an appropriate solvent and wipe clean.
-
Equipment: Clean all glassware and equipment that came into contact with the chemical.
Remove PPE in the reverse order it was put on to prevent cross-contamination. Dispose of contaminated gloves and any other disposable PPE in the designated solid waste stream.
Workflow for Safe Handling A visual guide to the operational protocol.
Emergency Procedures: Swift and Correct Action
-
Skin Contact: This is the most critical exposure route.
-
Immediately remove all contaminated clothing while shouting for help.[8][13]
-
Do NOT use water initially. Liberally apply PEG-300 or PEG-400 to the affected area using a gauze pad.[7][8]
-
Gently wipe the area to remove the phenol, discarding the pad and using a fresh one repeatedly until there is no residual odor of phenol.[7]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 20 minutes, holding the eyelids open.[13]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Spill:
-
For small spills inside a fume hood, use an absorbent material like vermiculite to soak up the material. Collect the absorbed material into a sealed, labeled waste container.
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's environmental health and safety office immediately.[17]
-
Disposal Plan: Environmental Responsibility
Chemical waste must be managed according to institutional and regulatory guidelines.
-
Waste Segregation: Based on its structure, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a non-halogenated organic compound . It must be collected in a waste container designated exclusively for non-halogenated organic waste.[15][16]
-
Container Management:
-
Final Disposal: Contact your institution's hazardous waste management group for pickup and disposal according to all local, state, and federal regulations. Do not dispose of this chemical down the drain.[14]
References
- 1. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 152942-06-8 | Benchchem [benchchem.com]
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- 6. mastercontrol.com [mastercontrol.com]
- 7. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. osha.gov [osha.gov]
- 13. petrochemistry.eu [petrochemistry.eu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 16. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
